Vipivotide tetraxetan Linker
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWCOTSIOATVKA-MOTXCXSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Radiometal-Labeled PSMA-617 for Theranostic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Advent of PSMA-617 in Prostate Cancer Theranostics
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer, owing to its significant overexpression on malignant cells compared to benign tissues.[1] The small molecule inhibitor, PSMA-617, represents a pinnacle of theranostic development. Its molecular architecture is ingeniously designed to specifically target PSMA while carrying a radionuclide payload directly to the tumor site.
This guide provides an in-depth technical overview of the synthesis of PSMA-617-based radiopharmaceuticals, focusing on the two most clinically relevant agents: Gallium-68 ([⁶⁸Ga]Ga-PSMA-617) for diagnostic Positron Emission Tomography (PET) imaging and Lutetium-177 ([¹⁷⁷Lu]Lu-PSMA-617) for targeted radioligand therapy.[2][3][4] We will dissect the molecular components of the PSMA-617 precursor, detail the step-by-step radiolabeling procedures, and outline the stringent quality control measures required for clinical application, providing a comprehensive resource for professionals in the field of radiopharmaceutical development.
Deconstructing the PSMA-617 Precursor: A Tripartite Molecular Design
The efficacy of PSMA-617 hinges on its three distinct but interconnected molecular components: a high-affinity binding motif, a versatile chelator, and a pharmacokinetic-modulating linker.[5][6] This structure allows it to act as a highly specific vehicle for delivering radiation to cancer cells.
-
PSMA-Binding Motif (Pharmacophore): The core targeting element is a glutamate-urea-lysine (Glu-urea-Lys) scaffold.[5][7] This structure mimics the natural substrate of the PSMA enzyme, enabling high-affinity and specific binding to the extracellular domain of the PSMA protein expressed on prostate cancer cells.[5]
-
Linker: A hydrophobic linker, composed of 2-naphthyl-l-alanine and a tranexamic acid moiety, connects the binding motif to the chelator.[5][7][8] This linker is not merely a spacer; its structure is critical for optimizing the molecule's overall pharmacokinetic profile, including tumor uptake, blood clearance, and retention properties.[8][9]
-
Chelator (DOTA): The molecule is functionalized with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This macrocyclic chelator forms a highly stable cage-like structure capable of securely coordinating with a variety of radiometals.[5][6] Its versatility is a key feature, allowing for the chelation of both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides, which is the foundation of its theranostic utility.[10][11][12]
Caption: Molecular components of the PSMA-617 precursor and its radiolabeling.
Synthesis of [⁶⁸Ga]Ga-PSMA-617 for Diagnostic PET Imaging
The synthesis of [⁶⁸Ga]Ga-PSMA-617 is typically performed using automated modules to ensure reproducibility, high radiochemical yield, and radiation safety, all within a GMP-compliant framework.[13][14][15] The process involves the elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator, its purification and concentration, followed by the complexation reaction with the PSMA-617 precursor.
Caption: Automated workflow for the GMP-compliant synthesis of [⁶⁸Ga]Ga-PSMA-617.
Experimental Protocol: Automated Synthesis
The following is a generalized protocol for an automated synthesis module. Specific parameters may require optimization based on the equipment used.[13]
Reagents and Equipment:
-
Automated Synthesis Module: Commercially available system (e.g., GAIA® or similar).[13][14]
-
⁶⁸Ge/⁶⁸Ga Generator: Pharmaceutical grade.
-
PSMA-617 Precursor: Lyophilized kit from a certified supplier.
-
Reagents: 0.1 M HCl, HEPES or sodium acetate buffer, ethanol, and sterile saline.[10][13]
-
Consumables: Sterile single-use cassette, C18 and cation-exchange Solid Phase Extraction (SPE) cartridges, sterile vials, and 0.22 µm sterile filters.[10][13]
Step-by-Step Methodology:
-
System Preparation: A new sterile, single-use cassette is installed in the synthesis module. Reagent vials and the PSMA-617 precursor kit are loaded into their designated positions.
-
Generator Elution and ⁶⁸Ga Trapping: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl. The eluate containing ⁶⁸Ga³⁺ is passed through a cation-exchange cartridge, which traps and concentrates the radionuclide.[13]
-
Labeling Reaction: The trapped ⁶⁸Ga³⁺ is eluted from the cation-exchange cartridge directly into the reaction vessel, which contains the PSMA-617 precursor dissolved in a suitable buffer (e.g., HEPES). The mixture is heated for a specified duration (e.g., 5-10 minutes at 95°C) to facilitate the chelation reaction.
-
Purification: The reaction mixture is passed through a C18 SPE cartridge. The labeled [⁶⁸Ga]Ga-PSMA-617 is retained on the cartridge, while hydrophilic impurities, including unreacted ⁶⁸Ga³⁺, are washed away.[10][13]
-
Formulation and Sterile Filtration: The purified [⁶⁸Ga]Ga-PSMA-617 is eluted from the C18 cartridge using a mixture of ethanol and sterile saline.[13] The final product is passed through a 0.22 µm sterile filter into a sterile collection vial, rendering it suitable for intravenous injection.[13]
| Parameter | Typical Value / Condition | Rationale |
| Precursor Amount | 20-40 µg | Sufficient ligand for high yield chelation of typical generator eluate activities. |
| Buffer | HEPES or Sodium Acetate | Maintains optimal pH (approx. 4.0-5.0) for the complexation reaction.[10][13] |
| Reaction Temperature | 95 - 105°C | Provides the necessary activation energy for efficient ⁶⁸Ga incorporation into the DOTA chelator. |
| Reaction Time | 5 - 10 minutes | Sufficient time to achieve high radiochemical purity without significant decay of ⁶⁸Ga (T½ ≈ 68 min). |
| Purification Method | C18 SPE Cartridge | Effectively separates the more lipophilic product from unreacted hydrophilic ⁶⁸Ga.[10] |
Synthesis of [¹⁷⁷Lu]Lu-PSMA-617 for Radionuclide Therapy
The synthesis of [¹⁷⁷Lu]Lu-PSMA-617 is the cornerstone of its therapeutic application. The longer half-life of ¹⁷⁷Lu (approx. 6.7 days) compared to ⁶⁸Ga allows for manual or semi-automated production and distribution. The process involves the direct reaction of the PSMA-617 precursor with a solution of ¹⁷⁷LuCl₃ under controlled conditions.
Caption: General workflow for the synthesis of therapeutic [¹⁷⁷Lu]Lu-PSMA-617.
Experimental Protocol: Manual/Automated Synthesis
This protocol describes a validated method for producing clinical doses of [¹⁷⁷Lu]Lu-PSMA-617.[16]
Reagents and Equipment:
-
¹⁷⁷LuCl₃ Solution: High-purity, no-carrier-added or carrier-added, from a certified supplier.[11]
-
PSMA-617 Precursor: Lyophilized powder.
-
Buffer: Sodium ascorbate buffer (pH 4.5).[16] Ascorbate acts as a buffer and a radical scavenger to prevent radiolysis.[17]
-
Heating System: Shielded heating block or automated module.
-
Consumables: C18 SPE cartridge (for optional purification), sterile vials, 0.22 µm sterile filter.
Step-by-Step Methodology:
-
Reagent Preparation: In a sterile reaction vial, the PSMA-617 precursor is dissolved in a sodium ascorbate buffer (pH 4.5).
-
Labeling Reaction: The required activity of the ¹⁷⁷LuCl₃ solution is added to the vial containing the precursor and buffer. The reaction mixture is heated at 95°C for 15-20 minutes.[4][16]
-
Cooling and Quality Check: The vial is allowed to cool to room temperature. A small aliquot is taken for an initial radiochemical purity (RCP) check via radio-TLC or radio-HPLC.
-
Purification (If Required): If the RCP is below the acceptance limit (typically >95%), the entire batch is purified using a C18 SPE cartridge, similar to the process for [⁶⁸Ga]Ga-PSMA-617.[11][16]
-
Final Formulation: The final product (either directly from the reaction or after purification and elution) is formulated with sterile saline. Stabilizers such as DTPA may be added.[4] The solution is then passed through a 0.22 µm sterile filter into a final, shielded product vial.
| Parameter | Typical Value / Condition | Rationale |
| Precursor Amount | 1 µg per 40-70 MBq of ¹⁷⁷Lu | Ensures a high labeling efficiency and minimizes the amount of unreacted precursor.[16] |
| Buffer/pH | Sodium Ascorbate, pH 4.5-5.0 | Optimal pH for ¹⁷⁷Lu chelation by DOTA; ascorbate prevents radiolysis.[11][16] |
| Reaction Temperature | 95°C | Ensures efficient and complete complexation within a reasonable timeframe.[4][16] |
| Reaction Time | 15 - 20 minutes | Sufficient for the reaction to reach completion (>95% RCP).[16] |
| Stability | Stable for >24 hours | The final product demonstrates high stability, allowing for transport and administration.[16] |
Quality Control: Ensuring Safety and Efficacy
Comprehensive quality control (QC) is mandatory to ensure that each batch of radiolabeled PSMA-617 is safe and effective for patient administration. All tests must be performed according to GMP guidelines and pharmacopoeia standards.[13][16][17]
Caption: Essential quality control tests for the clinical release of PSMA-617.
Table of Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter.[13] |
| pH | pH Meter | 4.5 – 8.5[13] |
| Radionuclide Identity | Gamma Spectroscopy | Confirms characteristic energy peaks (e.g., 511 keV for ⁶⁸Ga; 113, 208 keV for ¹⁷⁷Lu).[18] |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | ≥ 95%[3][11] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol content within pharmacopoeia limits (e.g., <10% v/v).[13][16] |
| Sterility | Compendial Methods | Must be sterile.[16][17] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Within specified limits (e.g., < 175 EU/Vmax).[16][17] |
Conclusion and Future Perspectives
The synthesis of [⁶⁸Ga]Ga-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-617 from the ligand-linker conjugate precursor is a robust and well-established process that has revolutionized the management of prostate cancer. The use of automated synthesis modules has been crucial for standardizing production, ensuring GMP compliance, and minimizing radiation exposure to personnel.[10][13] The stringent quality control measures detailed herein are fundamental to guaranteeing the safety and efficacy of these powerful theranostic agents.
Future advancements will likely focus on optimizing linker chemistry to further improve pharmacokinetic properties, as well as exploring the use of other radionuclides.[8][19] Notably, targeted alpha therapy using Actinium-225-labeled PSMA-617 ([²²⁵Ac]Ac-PSMA-617) is a highly promising area of research, offering the potential for even greater therapeutic efficacy in treating metastatic castration-resistant prostate cancer.[12][20] The foundational synthesis and quality control principles established for Gallium-68 and Lutetium-177 will serve as the essential blueprint for the development and clinical translation of these next-generation radiopharmaceuticals.
References
-
Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer. National Institutes of Health (NIH). [Link]
-
“One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. National Institutes of Health (NIH). [Link]
-
Validation of a cassette based fully automated synthesis of 177Lu-PSMA617. ResearchGate. [Link]
-
Preparation of [177Lu]PSMA-617 Using Carrier Added (CA) 177Lu for Radionuclide Therapy of Prostate Cancer. Semantic Scholar. [Link]
-
Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. National Institutes of Health (NIH). [Link]
-
“One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. MDPI. [Link]
-
Synthesis and Preclinical Evaluation of 177 Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer. Journal of Nuclear Medicine. [Link]
-
A convenient total synthesis of PSMA-617: A prostate specific membrane antigen (PSMA) ligand for prostate cancer endotherapeutic applications. ResearchGate. [Link]
-
In-house synthesis and development of PSMA-617 and PSMA-11, a ligand for nuclear cancer medicine, as an import-substitute. Bhabha Atomic Research Centre (BARC). [Link]
-
Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. SpringerLink. [Link]
-
Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Publications. [Link]
-
In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma. PubMed. [Link]
-
Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer. ACS Publications. [Link]
-
Radiosynthesis and quality control of [225Ac]AcPSMA-617 for prostate cancer patients by targeted alpha therapy,TAT. The Journal of Chulabhorn Royal Academy. [Link]
-
Vipivotide tetraxetan. Wikipedia. [Link]
-
Labeling process and quality control results of 225Ac-PSMA-617 for targeted alpha particle therapy for metastatic prostate cancer. Journal of Nuclear Medicine. [Link]
-
Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. National Institutes of Health (NIH). [Link]
-
A pilot study of 68 Ga-PSMA-617 PET/CT imaging and 177Lu-EB-PSMA-617 radioligand therapy in patients with adenoid cystic carcinoma. National Institutes of Health (NIH). [Link]
-
"One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. PubMed. [Link]
-
Neoadjuvant 177Lutetium-PSMA-617 Radioligand Therapy for High-Risk Localized Prostate Cancer: Rationale, Early Clinical Evidence, and Future Directions. MDPI. [Link]
-
Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. National Institutes of Health (NIH). [Link]
-
Synthesis of the DOTA-conjugated PSMA inhibitor PSMA-617. ResearchGate. [Link]
-
Quality metrics analysis in patients who received Lutetium-177 PSMA-617 ( 177 Lu–PSMA) therapy in a real-world practice setting. American Society of Clinical Oncology (ASCO). [Link]
-
Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. National Institutes of Health (NIH). [Link]
-
Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials. National Institutes of Health (NIH). [Link]
-
"One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. ResearchGate. [Link]
-
[177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. National Institutes of Health (NIH). [Link]
-
¹⁷⁷Lu-PSMA-617 - Our story of success. ABX - advanced biochemical compounds. [Link]
-
[177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. ResearchGate. [Link]
-
PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy. MDPI. [Link]
Sources
- 1. barc.gov.in [barc.gov.in]
- 2. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Labeling process and quality control results of 225Ac-PSMA-617 for targeted alpha particle therapy for metastatic prostate cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. he02.tci-thaijo.org [he02.tci-thaijo.org]
The Fulcrum of Function: An In-depth Technical Guide to the Linker's Role in Vipivotide Tetraxetan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vipivotide tetraxetan, the targeting and chelating precursor to the FDA-approved radioligand therapy ¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto™), represents a paradigm shift in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] While the Glu-urea-Lys targeting motif and the Lutetium-177 payload are often highlighted, the linker component is the critical fulcrum that dictates the agent's overall clinical performance. This guide provides a detailed examination of the tetraxetan linker's multifaceted role, synthesizing its impact on molecular architecture, pharmacokinetic profile, and therapeutic efficacy. We will dissect the design rationale, explore its function as both a spatial bridge and a robust chelating system, and detail the experimental methodologies used to validate its performance.
Deconstructing Vipivotide Tetraxetan: More Than the Sum of its Parts
Vipivotide tetraxetan is a sophisticated molecular construct designed to deliver a lethal dose of radiation directly to cancer cells.[3] Its efficacy hinges on the seamless cooperation of three distinct moieties:
-
The Targeting Moiety (Vipivotide): A Glu-urea-Lys motif that binds with high affinity to the enzymatic pocket of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[4][5]
-
The Cytotoxic Payload (Radionuclide): Lutetium-177 (¹⁷⁷Lu), a beta-emitting radionuclide, is chelated by the molecule to deliver localized, therapeutic radiation upon binding to the target cell.[6]
-
The Linker-Chelator System (Tetraxetan): This component connects the targeting moiety to the radionuclide. It is not merely a passive spacer but an active modulator of the drug's systemic behavior and stability.[7]
The name "tetraxetan" itself refers to the chelator component, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a highly stable, macrocyclic cage for the radioactive metal ion.[4] However, in PSMA-617, the DOTA chelator is covalently attached to a linker structure, and together they form the complete bridge. The linker portion of this bridge consists of hydrophobic groups, including 2-naphthyl-L-alanine and a cyclohexyl ring, which play a crucial role in the molecule's overall properties.[4][8]
Caption: Figure 1: Modular architecture of ¹⁷⁷Lu-Vipivotide Tetraxetan.
The Linker's Core Function: Optimizing Pharmacokinetics and Biodistribution
The design of the linker is a critical determinant of a radiopharmaceutical's success, directly influencing how the agent travels through the body, accumulates in the tumor, and clears from healthy tissues. Modifications to the linker region have been proven to significantly influence the pharmacokinetic profile.[9][10]
Balancing Lipophilicity and Hydrophilicity
The linker in Vipivotide tetraxetan, containing 2-naphthyl-L-alanine and a cyclohexyl group, introduces a degree of lipophilicity.[4] This property is intentionally designed and has profound consequences:
-
Enhanced PSMA Binding: The 2-naphthyl-L-alanine moiety favorably interacts with a hydrophobic pocket (the S1 pocket) near the main binding site of the PSMA enzyme, contributing to the high binding affinity of the overall molecule.[8]
-
Influence on Clearance Pathways: The overall lipophilicity of the molecule affects its route of excretion. While high tumor uptake is desired, rapid clearance from non-target organs is essential to minimize toxicity. The linker's properties help modulate the balance between renal and hepatobiliary clearance.
Studies exploring modifications to this linker have demonstrated that even subtle changes can alter the drug's biodistribution. For instance, introducing charged moieties like histidine and glutamic acid can increase hydrophilicity, leading to faster clearance from the kidneys and bloodstream.[9][10] While these specific modifications did not show a clear overall advantage compared to the parent PSMA-617, they underscore the linker's pivotal role in dictating the agent's systemic journey.[9]
Impact on Off-Target Accumulation
A primary challenge in radioligand therapy is minimizing radiation dose to healthy, non-target organs, particularly the kidneys and salivary glands, which also exhibit some level of PSMA expression.[10] The linker's structure and properties are instrumental in achieving a favorable tumor-to-background ratio.
-
Kidney Uptake: The kidneys are a major route of excretion for small-molecule radiopharmaceuticals. The linker's characteristics can influence the rate of renal clearance and the degree of retention in the renal cortex. Optimized linkers aim for rapid transit through the kidneys to reduce the radiation dose.
-
Salivary Gland Accumulation: Off-target uptake in the salivary glands can lead to xerostomia (dry mouth), a significant side effect.[9] The linker's design can modulate this uptake, although the precise mechanisms are still under investigation.
The linker in PSMA-617 was specifically developed through modification of earlier urea-based inhibitors to achieve its favorable targeting properties, including lower kidney uptake and fast background clearance.[8]
The Tetraxetan Moiety: A Robust Cage for Lutetium-177
The term "tetraxetan" refers to the DOTA chelator, a cornerstone of modern radiopharmaceuticals.[4] Its function is non-negotiable: to hold the radioactive metal ion with extremely high stability, preventing its release into systemic circulation where it could cause widespread toxicity.
Coordination Chemistry and In Vivo Stability
DOTA is a macrocyclic chelator renowned for its ability to form highly stable and kinetically inert complexes with a variety of trivalent metal ions, including Lutetium-177.[11][12] This stability is critical for a therapeutic agent.
-
High Thermodynamic Stability: The pre-organized, rigid structure of the DOTA macrocycle creates a cavity that perfectly accommodates the ¹⁷⁷Lu ion, leading to a very strong binding affinity.[11][13]
-
Kinetic Inertness: Once the ¹⁷⁷Lu is complexed within the DOTA cage, it is released extremely slowly under physiological conditions. This prevents the leakage of free ¹⁷⁷Lu³⁺, which would otherwise accumulate in the bone marrow, causing severe myelosuppression.
The successful delivery of the cytotoxic payload is entirely dependent on the integrity of this DOTA-radionuclide complex throughout the drug's journey from injection to tumor cell internalization.[13]
Caption: Figure 2: Functional workflow of ¹⁷⁷Lu-Vipivotide Tetraxetan.
Experimental Methodologies for Linker and Chelator Evaluation
The validation of a linker-chelator system like tetraxetan involves a series of rigorous in vitro and in vivo experiments.
Protocol: Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of the PSMA-targeting molecule and assess the impact of linker modifications.
Methodology:
-
Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP human prostate cancer cells) to near confluence in appropriate media.
-
Radioligand Preparation: Prepare a known concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) to act as the competitor.
-
Competition Setup: In a multi-well plate, seed a consistent number of LNCaP cells per well.
-
Add the radioligand at a fixed concentration to each well.
-
Add the non-radiolabeled test compound (the new linker variant) across a range of increasing concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Include control wells with no competitor (for total binding) and wells with a large excess of a known binder (for non-specific binding).
-
Incubation: Incubate the plate under controlled conditions (e.g., 1 hour at 37°C) to allow binding to reach equilibrium.
-
Washing: Wash the cells with ice-cold buffer to remove unbound ligand.
-
Cell Lysis & Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol: In Vivo Biodistribution Study
Objective: To evaluate the pharmacokinetic profile, tumor uptake, and clearance from non-target organs of the radiolabeled compound.
Methodology:
-
Animal Model: Utilize tumor-bearing xenograft models, typically immunodeficient mice (e.g., BALB/c nu/nu) bearing subcutaneous LNCaP tumors.[9]
-
Radiolabeling: Synthesize the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-PSMA-variant) ensuring high radiochemical purity (>95%).[14]
-
Injection: Administer a known quantity of the radiolabeled compound to each animal, typically via intravenous (tail vein) injection.
-
Time Points: Euthanize cohorts of animals at predefined time points post-injection (p.i.), for example, 1h, 4h, 24h, and 48h.
-
Organ Harvesting: Dissect and collect key organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone, salivary glands).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Calculation: Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Analysis: Compare the %ID/g values for the tumor against non-target organs at various time points to determine tumor-to-organ ratios and assess the clearance profile.
Quantitative Data Summary
The properties of Vipivotide tetraxetan (PSMA-617) and its variants are quantified through rigorous testing. The following table summarizes key parameters from literature, illustrating the impact of the linker.
| Compound | Key Linker Feature | IC₅₀ (nM) vs. PSMA | Lipophilicity (logD) | Key Biodistribution Finding |
| PSMA-617 (Reference) | 2-naphthyl-L-Ala + Cyclohexyl | ~5 - 21.7[5][10] | -2.8[10] | Favorable tumor retention and background clearance[8] |
| Linker Variant (PS8) | Glutamic acid modification | 10.4[10] | -3.4 to -3.9 (range for modified series)[10] | Higher hydrophilicity, faster renal clearance[9][10] |
| Linker Variant (P17) | 3-styryl-l-Ala (less lipophilic) | ~15[5] | Not specified, but designed to be lower | Comparable inhibition potency to PSMA-617[5] |
Note: IC₅₀ and logD values can vary based on experimental conditions. The data presented are for comparative illustration.
Conclusion and Future Perspectives
The linker in Vipivotide tetraxetan is a masterstroke of rational drug design, serving as far more than a simple tether. It is a multifunctional component that fine-tunes the agent's binding affinity, dictates its pharmacokinetic journey, and ensures the stable delivery of its radioactive payload. The hydrophobic elements within the linker enhance target engagement, while the macrocyclic DOTA chelator provides the necessary in vivo stability to prevent off-target toxicity.
Future research will undoubtedly focus on further optimizing this critical component. Strategies may include:
-
Albumin Binders: Incorporating albumin-binding motifs into the linker to extend the agent's circulatory half-life, potentially increasing tumor accumulation.
-
Cleavable Linkers: Designing linkers that are stable in circulation but are cleaved by enzymes within the tumor microenvironment, potentially altering retention properties.
-
Novel Chelators: Exploring alternative chelators to accommodate different therapeutic radionuclides, including powerful alpha-emitters like Actinium-225, which may require different coordination chemistry for optimal stability.[13]
By understanding the profound and multifaceted role of the linker, scientists and drug developers can continue to refine and advance the next generation of targeted radiopharmaceuticals, pushing the boundaries of precision oncology.
References
- Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile. (2022). Vertex AI Search.
- Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay p
- A Comparative Guide to Chelators in Radiopharmaceutical Development: DOTA vs. Bis-Cbz-cyclen. (n.d.). Benchchem.
- Vipivotide tetraxetan Linker. (n.d.). TargetMol.
- Vipivotide tetraxetan. (n.d.). Wikipedia.
- Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. (n.d.). PMC - NIH.
- In-house synthesis and development of PSMA-617 and PSMA-11, a ligand for nuclear cancer medicine, as an import-substitute. (n.d.). BARC.
- Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. (2025).
- Lutetium Lu 177 vipivotide tetraxetan for prost
- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity rel
- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. (n.d.). PMC - PubMed Central.
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (2022). NIH.
- Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC. (2022). Targeted Oncology.
- Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prost
- Radionuclides known to work within various DOTA conjugated radiopharmaceuticals allowing for SPECT and PET molecular imaging and for endoradiotherapy. (n.d.).
Sources
- 1. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 5. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Cleavable Linker in PSMA-617: A Linchpin for Targeted Radioligand Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PSMA-Targeted Radioligand Therapy
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on malignant prostate cells.[1][2] PSMA-617, a ligand that binds with high affinity to PSMA, has become a cornerstone in the development of radiopharmaceuticals for this application.[1][3][4] When chelated with a therapeutic radionuclide such as Lutetium-177 ([¹⁷⁷Lu]Lu-PSMA-617, commercially known as Pluvicto®) or a diagnostic radionuclide like Gallium-68 ([⁶⁸Ga]Ga-PSMA-617), it enables targeted delivery of radiation to tumor cells.[3][5][6][7] The efficacy and safety of such agents are critically dependent on the design of their constituent parts: the PSMA-binding motif, the chelator, and the linker that connects them. This guide focuses on the non-cleavable peptide linker of PSMA-617, dissecting its design, its impact on the molecule's overall performance, and the experimental methodologies used for its evaluation.
The Architectural Design of PSMA-617: A Symphony of Three Parts
PSMA-617 is a meticulously designed molecule comprising three key functional units, each playing a distinct and vital role in its theranostic function. The strategic integration of these components is paramount to its clinical success.
-
PSMA-Binding Motif (Pharmacophore): The Glutamate-urea-Lysine (EuK) moiety is the pharmacophore responsible for the high-affinity and selective binding to the enzymatic active site of PSMA.[8]
-
Chelator: The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is a versatile chelator that can stably coordinate with a variety of diagnostic and therapeutic radionuclides.[3][5]
-
Non-Cleavable Linker: This crucial component connects the PSMA-binding motif to the chelator. In PSMA-617, this linker is composed of 2-naphthyl-L-alanine and tranexamic acid.[9][10] Its non-cleavable nature is a deliberate design choice with profound implications for the agent's in vivo behavior.
The Rationale Behind a Non-Cleavable Linker: Ensuring Stability and Targeted Payload Delivery
The choice of a non-cleavable linker in PSMA-617 is a cornerstone of its design, prioritizing in vivo stability and ensuring that the radioactive payload remains associated with the targeting molecule until it reaches the tumor cell. This contrasts with cleavable linkers, which are designed to be selectively broken down within the tumor microenvironment to release the therapeutic agent.[11][12]
The primary advantage of a non-cleavable linker is its increased stability in plasma.[12] This stability minimizes the premature release of the radionuclide, which could otherwise lead to off-target radiation exposure and associated toxicities, particularly to organs like the kidneys and salivary glands.[6][7] The robust nature of the non-cleavable linker ensures that the entire radioligand complex is internalized into the PSMA-expressing tumor cell.[2]
Upon binding to PSMA, the [¹⁷⁷Lu]Lu-PSMA-617 complex is internalized by the cell through a process of endocytosis.[2] Inside the cell, the complex is trafficked to lysosomes, where the entire molecule, including the linker, is degraded. This intracellular degradation releases the radionuclide-chelate complex, trapping the radioactivity within the tumor cell and maximizing the therapeutic dose delivered to the target.
Impact of the Linker on Pharmacokinetics and Biodistribution
The chemical properties of the linker, such as its lipophilicity and charge, significantly influence the pharmacokinetic profile of PSMA-617.[6][7][13] The 2-naphthyl-L-alanine component of the PSMA-617 linker contributes to its lipophilicity, which has been shown to be a critical factor for favorable interaction with a hydrophobic pocket in the PSMA binding site.[9]
Modifications to the linker have been explored to further optimize the therapeutic window of PSMA-targeted radioligands. For instance, introducing charged moieties can alter the biodistribution and clearance profile of the agent.[6][7][13] Studies have shown that even subtle changes to the linker structure can have a significant impact on tumor uptake, retention, and clearance from non-target organs.[1][14]
Experimental Evaluation of the Non-Cleavable Linker in PSMA-617
A series of well-defined experimental protocols are employed to characterize the performance of PSMA-617 and its non-cleavable linker.
Synthesis and Radiolabeling
The synthesis of the PSMA-617 precursor is typically achieved through solid-phase peptide synthesis (SPPS).[3][15] This method allows for the sequential addition of amino acids and other building blocks to construct the complete ligand-linker-chelator conjugate.
Experimental Protocol: Radiolabeling of PSMA-617 with Lutetium-177
-
Precursor Preparation: A stock solution of the PSMA-617 precursor is prepared in a suitable buffer, such as ammonium acetate, at a concentration of approximately 1 mg/mL.
-
Radiolabeling Reaction: An appropriate volume of the PSMA-617 precursor solution is mixed with [¹⁷⁷Lu]LuCl₃ in a reaction vial.
-
Incubation: The reaction mixture is heated at a controlled temperature (e.g., 95-100°C) for a specific duration (e.g., 15-30 minutes) to facilitate the chelation of ¹⁷⁷Lu by the DOTA moiety.
-
Quality Control: The radiochemical purity of the final product is assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC).[3][16]
In Vitro Characterization
In vitro assays are crucial for determining the binding affinity, specificity, and internalization of PSMA-617.
Experimental Protocol: Competitive Binding Assay
-
Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.[6][7][13]
-
Competition: Cells are incubated with a constant concentration of radiolabeled PSMA-617 and increasing concentrations of non-radiolabeled PSMA-617 or other competitor compounds.
-
Incubation and Washing: The cells are incubated to allow for binding to reach equilibrium, followed by washing steps to remove unbound radioligand.
-
Measurement and Analysis: The amount of bound radioactivity is measured using a gamma counter. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's binding affinity.[6][7]
Experimental Protocol: Internalization Assay
-
Cell Culture: PSMA-positive cells are cultured as described above.
-
Incubation with Radioligand: Cells are incubated with radiolabeled PSMA-617 at 37°C for various time points.
-
Surface-Bound vs. Internalized Fraction: At each time point, the medium is removed. An acid wash (e.g., glycine buffer, pH 2.5) is used to strip the surface-bound radioligand. The cells are then lysed to release the internalized radioactivity.
-
Measurement: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately. The percentage of internalized activity is then calculated.[1][17][18]
In Vivo Evaluation
Animal models, typically mice bearing human prostate cancer xenografts, are used to assess the in vivo biodistribution, pharmacokinetics, and therapeutic efficacy of radiolabeled PSMA-617.
Experimental Protocol: Biodistribution Study
-
Animal Model: Tumor-bearing mice (e.g., BALB/c nude mice with LNCaP xenografts) are used.[1][13]
-
Injection: A known amount of radiolabeled PSMA-617 is injected intravenously into the mice.
-
Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and tumors are harvested.
-
Measurement and Analysis: The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1] This data provides a comprehensive picture of the agent's distribution and clearance.
Comparative Data of PSMA-617 and Linker-Modified Analogs
The following table summarizes key in vitro and in vivo data for PSMA-617 and some of its linker-modified derivatives, highlighting the impact of linker chemistry on performance.
| Compound | Linker Modification | Binding Affinity (IC₅₀, nM) | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| PSMA-617 | 2-naphthyl-L-alanine-tranexamic acid (Reference) | ~5-22 | ~1.0 | [1][6][7] |
| P17 | 3-styryl-L-Ala-tranexamic acid | ~15 | ~14.1 | [1] |
| P18 | 3-styryl-L-Ala-4-(aminomethyl)benzoic acid | ~10 | ~19.8 | [1] |
| [¹¹¹In]In-BQ7859 | 2-naphthyl-L-alanine-L-tyrosine | N/A | Favorable tumor-to-blood ratio | [9][10] |
Note: The specific values can vary depending on the experimental conditions and cell lines used.
Conclusion: The Non-Cleavable Linker as a Key to Therapeutic Success
The non-cleavable peptide linker in PSMA-617 is a testament to the importance of rational drug design in the development of effective radiopharmaceuticals. Its stability ensures targeted delivery of the radioactive payload, minimizing off-target toxicity and maximizing the therapeutic dose to the tumor. While modifications to the linker continue to be an active area of research to further refine the pharmacokinetic properties of PSMA-targeted agents, the fundamental principle of a stable, non-cleavable linkage has proven to be a highly successful strategy in the fight against prostate cancer. This in-depth understanding of the linker's role and the methodologies used for its evaluation is essential for scientists and drug developers working to create the next generation of targeted radioligand therapies.
References
- Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile. (2022-08-01). Vertex AI Search.
- Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC - NIH. Vertex AI Search.
- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC - PubMed Central. Vertex AI Search.
- Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | Peptide Linker | MedChemExpress. Vertex AI Search.
- Schematic model of [¹⁷⁷Lu]Lu-PSMA-617 internalization in endogenous...
- Vipivotide tetraxetan Linker - TargetMol. Vertex AI Search.
- Synthesis of 225Ac-PSMA-617 for preclinical use - ResearchG
- Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer | ACS Medicinal Chemistry Letters. Vertex AI Search.
- Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. (2024-06-21). Vertex AI Search.
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - NIH. (2022-05-20). Vertex AI Search.
- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - NIH. (2026-01-01). Vertex AI Search.
- Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers | Royal Society Open Science. (2023-03-08). Vertex AI Search.
- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions | ACS Omega - ACS Public
- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - Theranostics. Vertex AI Search.
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (2025-10-14). Vertex AI Search.
- The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions. (2015-11-01). Vertex AI Search.
- Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies - PMC - NIH. (2022-08-04). Vertex AI Search.
- Synthesis and evaluation of [(64)
- Synthesis of the DOTA-conjugated PSMA inhibitor PSMA-617.
- Uptake and internalization of all radioligands using a PSMA pos PC-3...
- Uptake and internalization of all radioligands using a PSMApos PC-3 PIP...
- Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers - ResearchG
- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PubMed. (2026-01-01). Vertex AI Search.
- PSMA-Targeted Small Molecule–Drug Conjugates Based on a Postprolyl Peptidase–Cleavable Linker for the Treatment of Prostate Cancer - AACR Journals. Vertex AI Search.
- In Vivo Performance of PSMA-617 Derivatives: A Comparative Analysis of Modified Linkers - Benchchem. Vertex AI Search.
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019-12-19). Vertex AI Search.
- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions | Request PDF - ResearchG
Sources
- 1. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Vipivotide Tetraxetan: Unpacking the Linker's Critical Role in PSMA-Targeted Radioligand Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vipivotide tetraxetan is a cornerstone molecule in the field of targeted radioligand therapy, forming the non-radioactive component of Lutetium (¹⁷⁷Lu) vipivotide tetraxetan (Pluvicto™). This agent has redefined the treatment landscape for prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). At the heart of its design is a sophisticated linker system that, while seemingly a simple bridge, is a critical determinant of the drug's overall efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth analysis of the molecular architecture of Vipivotide tetraxetan, with a specific focus on the linker's structure and its mechanistic contributions. We will dissect the step-by-step mechanism of action, from high-affinity cell surface binding to radionuclide-mediated cytotoxicity, and explore the causal relationship between the linker's chemical properties and the therapeutic agent's clinical performance.
Part 1: The Molecular Architecture of a Precision Weapon
Vipivotide tetraxetan is a meticulously engineered conjugate designed to deliver a radioactive payload directly to cancer cells. Its structure can be deconstructed into three fundamental components, each with a distinct and indispensable function.
-
The Targeting Moiety (Warhead): Glutamate-urea-Lysine. This peptide-based motif is the high-affinity "homing device" of the molecule.[1][2] It is designed to bind with high potency and specificity to the enzymatic pocket of prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells.[3][4] The equilibrium dissociation constant (Ki) has been determined to be as low as 0.37 nM, signifying a very strong binding interaction.[5]
-
The Chelator (Payload Carrier): Tetraxetan. The name "tetraxetan" is derived from tetra azac yclododecane te tra-acetic acid (DOTA), a highly stable macrocyclic chelator.[2] This chemical "basket" is responsible for securely holding the radioactive metal isotope, most notably Lutetium-177 (¹⁷⁷Lu).[2][6] The stability of the DOTA cage is paramount; it prevents the premature release of the radionuclide into circulation, which would otherwise lead to off-target toxicity.[7]
-
The Linker (The Strategic Bridge). Connecting the targeting moiety and the chelator is a hydrophobic linker composed of 2-naphthyl-L-alanine and a tranexamic acid (cyclohexyl) group.[2][8] This is not merely a spacer. The linker's design is a result of careful optimization to enhance the molecule's overall properties. Its structure favorably interacts with a hydrophobic pocket of the PSMA protein, contributing to the high binding affinity.[8] More importantly, the linker modulates the agent's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—to achieve a favorable therapeutic window.[9]
Part 2: The Core Mechanism of Action: A Multi-Stage Process
The therapeutic effect of ¹⁷⁷Lu-Vipivotide Tetraxetan is not achieved through a conventional cleavable linker mechanism seen in many antibody-drug conjugates (ADCs). Instead, the linker's primary role is to ensure the stable delivery of the intact radiopharmaceutical to the tumor cell, where the radionuclide itself exerts the cytotoxic effect. The mechanism unfolds in a precise sequence.
Step 1: High-Affinity Binding and Cellular Internalization Upon intravenous administration, the molecule circulates and the glutamate-urea-lysine motif seeks out and binds rapidly to PSMA on prostate cancer cells.[10][11] Following this high-affinity binding, the entire drug-receptor complex is internalized into the cell via endocytosis.[3][5]
Step 2: Radionuclide-Mediated DNA Damage Once inside the cell, the complex remains trapped.[3] The chelated Lutetium-177, which has a physical half-life of 6.647 days, continuously emits beta particles.[12] These beta particles are a form of ionizing radiation that travels a short distance (maximal tissue penetration of about 2 mm), depositing energy that causes significant damage to cellular structures, most critically the DNA.[3][13] This results in both single-strand and double-strand DNA breaks, which overwhelm the cell's repair mechanisms and ultimately trigger apoptosis (programmed cell death).[3][14][15]
Step 3: The "Crossfire" and "Bystander" Effects A key advantage of this radioligand therapy is the "crossfire effect." The beta particles emitted from a target cell can penetrate adjacent cells, meaning that even nearby tumor cells that may have lower PSMA expression can be destroyed.[3][11] This bystander effect helps to create a more potent anti-tumor response within the heterogeneous tumor microenvironment.[11]
The following diagram illustrates this integrated mechanism of action.
Part 3: The Linker's Defining Role in Pharmacokinetics and Biodistribution
The choice of the 2-naphthyl-L-alanine and tranexamic acid linker is a masterclass in pharmacokinetic optimization. While binding affinity is crucial, a successful radiopharmaceutical must also exhibit rapid uptake and high retention in tumors, coupled with fast clearance from non-target organs to minimize toxicity.[8]
The linker's structure directly influences these properties:
-
Enhanced Tumor Retention: The hydrophobicity of the linker contributes to favorable interactions within the PSMA binding site, leading to high tumor retention.[8]
-
Favorable Biodistribution: The linker's design helps achieve rapid clearance from the bloodstream and low uptake in healthy tissues, with the notable exceptions of the kidneys and salivary glands, which are known sites of physiological PSMA expression or drug clearance.[5][8]
-
Improved Therapeutic Ratios: Studies have shown that this linker design leads to exceptionally high tumor-to-background ratios. For example, 24 hours after injection, the tumor-to-blood ratio can be as high as 1,058, and the tumor-to-muscle ratio can be 529.[5] This high contrast is what makes the agent both an effective therapeutic and a clear diagnostic imaging tool when labeled with a positron emitter like Gallium-68.
Modifications to this linker structure are an active area of research. Studies have explored substituting tranexamic acid or adding charged amino acids like histidine and glutamic acid to further refine the pharmacokinetic profile, aiming to reduce uptake in the kidneys and salivary glands and further improve the safety profile.[8][9][16]
| Pharmacokinetic Parameter | Reported Value / Observation | Source |
| Binding Affinity (Ki) | 0.37 ± 0.21 nM (enzymatically determined) | [5] |
| Kidney Clearance | Rapid clearance from 113.3 ± 24.4 %ID/g at 1h to 2.13 ± 1.36 %ID/g at 24h | [5] |
| Tumor-to-Blood Ratio (24h) | 1,058 | [5] |
| Tumor-to-Muscle Ratio (24h) | 529 | [5] |
| Radiolytic Stability | High stability for at least 72 hours | [5] |
Part 4: Experimental Protocol: Validating Ligand Performance
To ensure the trustworthiness and validate the performance of new PSMA-targeting radioligands based on the Vipivotide tetraxetan scaffold, in vitro competitive binding and internalization assays are fundamental. They provide quantitative data on binding affinity and the efficiency of cellular uptake.
Protocol: Competitive Binding Affinity (IC50) Determination
Objective: To determine the concentration of a non-radioactive test ligand (e.g., a modified Vipivotide tetraxetan analog) that inhibits 50% of the specific binding of a known radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617).
Materials:
-
PSMA-expressing cells (e.g., LNCaP human prostate cancer cell line).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Radiolabeled ligand: ¹⁷⁷Lu-PSMA-617.
-
Non-radioactive reference ligand: PSMA-617.
-
Test compounds (novel linker-modified analogs).
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Multi-well plates (e.g., 24-well).
-
Gamma counter.
Methodology:
-
Cell Seeding: Plate LNCaP cells in 24-well plates at a density of ~200,000 cells/well and allow them to adhere for 24-48 hours.
-
Preparation of Reagents:
-
Prepare serial dilutions of the non-radioactive test compounds and the reference compound (PSMA-617) in binding buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Prepare a solution of ¹⁷⁷Lu-PSMA-617 in binding buffer at a fixed concentration (e.g., 0.2 nM).
-
-
Competition Assay:
-
Wash the cells once with binding buffer.
-
To each well, add 250 µL of the appropriate dilution of the test/reference compound.
-
For total binding, add 250 µL of binding buffer only.
-
For non-specific binding, add 250 µL of a high concentration of the reference compound (e.g., 1 µM).
-
Immediately add 250 µL of the ¹⁷⁷Lu-PSMA-617 solution to all wells.
-
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Washing:
-
Aspirate the incubation medium from the wells.
-
Wash the cells twice with ice-cold binding buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add 500 µL of lysis buffer (e.g., 1M NaOH) to each well and incubate for 10 minutes to detach and lyse the cells.
-
Transfer the lysate from each well to a counting tube.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
This self-validating protocol allows for the direct comparison of novel linkers against the established PSMA-617 standard, ensuring that modifications do not compromise the critical binding affinity required for therapeutic efficacy.
Part 5: Conclusion and Future Perspectives
The linker of Vipivotide tetraxetan is far more than a simple connector; it is a highly engineered component that dictates the pharmacokinetics and enhances the binding properties of this potent radiopharmaceutical. Its design ensures that the radioactive payload is delivered with high precision, maximizing tumor cell kill while minimizing off-target toxicity. The mechanism of action, reliant on stable delivery and radionuclide-induced DNA damage, has proven highly effective in the clinic for treating late-stage prostate cancer.
Future research will undoubtedly focus on further optimization of this linker technology. The goals will be to enhance the therapeutic index by further reducing kidney and salivary gland uptake, potentially through the incorporation of different chemical moieties. Furthermore, combining this linker and targeting technology with more potent alpha-emitting radionuclides, such as Actinium-225, holds the promise of even greater therapeutic efficacy, representing the next frontier in the fight against prostate cancer.
References
- Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | Peptide Linker | MedChemExpress. (URL: )
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (URL: )
- Mechanism of action of lutetium-177-labeled prostate-specific membrane...
- Lutetium-177-PSMA-617 mechanism of action. Prostate-Specific Membrane...
-
Vipivotide tetraxetan - Wikipedia. (URL: [Link])
-
Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - NIH. (URL: [Link])
-
Lutetium (177Lu) vipivotide tetraxetan - Wikipedia. (URL: [Link])
-
Clinical Review - Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) - NCBI Bookshelf - NIH. (URL: [Link])
-
Novartis Shares Positive Topline Results from Pluvicto Trial for Prostate Cancer - IGMPI. (URL: [Link])
-
What are the results and recommendations for using Pluvicto (Lutetium-177 vipivotide tetraxetan) in clinical trials for patients with Prostate-Specific Membrane Antigen (PSMA)-positive metastatic castration-resistant prostate cancer? - Dr.Oracle. (URL: [Link])
-
Clinical outcomes of lutetium-177-vipivotide tetraxetan in men with metastatic castration-resistant prostate cancer at a single academic center. - ASCO Publications. (URL: [Link])
-
FDA Approves Lu 177 Vipivotide Tetraxetan for Metastatic Castration-Resistant Prostate Cancer | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])
-
-Structure of lutetium Lu-177 vipivotide tetraxetan (Pluvicto®)... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
VIPIVOTIDE TETRAXETAN - precisionFDA. (URL: [Link])
-
Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (URL: [Link])
-
Expert explains everything you need to know about lutetium Lu-177 vipivotide tetraxetan for mCRPC | Urology Times. (URL: [Link])
-
GU Oncologists Anticipate Earlier Role of Lutetium-177 PSMA-617 in Prostate Cancer. (URL: [Link])
-
Vipivotide Tetraxetan - PubChem - NIH. (URL: [Link])
-
Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - NIH. (URL: [Link])
-
177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry - Frontiers. (URL: [Link])
-
177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry (2023) - LigandTracer. (URL: [Link])
-
Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC - NIH. (URL: [Link])
-
Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I). (URL: [Link])
-
The Radiopharmaceutical Revolution: Transforming Precision Diagnosis to Personalized Therapy - Patsnap Synapse. (URL: [Link])
-
Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed. (URL: [Link])
-
Radiochemical and Biological Evaluation of 3p-C-NETA-ePSMA-16, a Promising PSMA-Targeting Agent for Radiotheranostics - NIH. (URL: [Link])
-
The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - MDPI. (URL: [Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiochemical and Biological Evaluation of 3p-C-NETA-ePSMA-16, a Promising PSMA-Targeting Agent for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 11. The Radiopharmaceutical Revolution: Transforming Precision Diagnosis to Personalized Therapy [synapse.patsnap.com]
- 12. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urologytimes.com [urologytimes.com]
- 14. researchgate.net [researchgate.net]
- 15. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. guoncologynow.com [guoncologynow.com]
The Hydrophobicity of the PSMA-617 Linker: A Technical Guide to its Core Significance in Targeted Radioligand Therapy
Introduction: The Critical Role of the Linker in PSMA-617's Clinical Success
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key molecular target for the diagnosis and treatment of prostate cancer. [177Lu]Lu-PSMA-617, a radiolabeled small molecule, has demonstrated significant therapeutic efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC), leading to its approval as a targeted radioligand therapy. The success of PSMA-617 is not solely attributable to its high affinity for PSMA but is also critically influenced by the physicochemical properties of its linker region. This technical guide provides an in-depth exploration of the hydrophobicity of the PSMA-617 linker, elucidating its molecular basis, its profound impact on pharmacokinetics and biodistribution, and the experimental methodologies used for its characterization. For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals, a comprehensive understanding of the linker's hydrophobicity is paramount for the rational design of next-generation PSMA-targeting agents with improved therapeutic indices.
Molecular Architecture of the PSMA-617 Linker: A Balance of Hydrophobic and Hydrophilic Moieties
The PSMA-617 molecule is a tripartite structure comprising a PSMA-binding motif (Glu-urea-Lys), a chelator for the radionuclide (DOTA), and a linker that covalently connects these two functional components. The linker itself is a composite structure, featuring both hydrophobic and relatively more hydrophilic components that collectively determine its overall hydrophobicity.
The key components of the PSMA-617 linker are:
-
2-naphthyl-L-alanine: This amino acid derivative contains a bulky and highly lipophilic naphthyl group. This moiety is a major contributor to the overall hydrophobicity of the linker and plays a crucial role in the interaction with the PSMA binding pocket.[1]
-
Tranexamic acid: This cyclic amino acid derivative provides a more rigid and relatively more hydrophilic spacer element within the linker.
The interplay between the hydrophobic 2-naphthyl-L-alanine and the more polar tranexamic acid creates a specific hydrophobic profile that is instrumental in the favorable in vivo properties of PSMA-617.
The Impact of Linker Hydrophobicity on Pharmacokinetics and Biodistribution
The hydrophobicity of the PSMA-617 linker is a critical determinant of its in vivo behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This, in turn, directly impacts the therapeutic efficacy and potential side effects of the radiopharmaceutical.
Tumor Uptake and Retention
The presence of the lipophilic 2-naphthyl-L-alanine in the linker has been shown to be crucial for high tumor uptake.[1] This is attributed to favorable interactions with a hydrophobic subpocket (the S1 pocket) within the PSMA binding site.[1] The hydrophobic nature of the linker can also influence the internalization and retention of the radioligand within tumor cells, leading to a higher radiation dose delivered to the cancerous tissue.
Off-Target Accumulation and Clearance
While beneficial for tumor targeting, the hydrophobicity of the linker can also lead to undesirable accumulation in non-target organs, contributing to potential toxicities.
-
Spleen and Liver: Increased lipophilicity can lead to higher accumulation in organs of the reticuloendothelial system, such as the spleen and liver.[2][3][4]
-
Salivary Gland Uptake: A significant clinical challenge with PSMA-targeted radioligand therapy is the high uptake in the salivary glands, leading to xerostomia (dry mouth).[3][5] While the exact mechanism is still under investigation and appears to be multifactorial, the hydrophobicity of the linker is thought to play a role in this off-target accumulation.[2][4] Modifications to the linker to increase hydrophilicity have been explored as a strategy to reduce salivary gland uptake.[2]
Structure-Activity Relationship (SAR) Studies
Numerous studies have investigated the structure-activity relationship of PSMA-617 by modifying its linker. These studies have provided invaluable insights into the role of hydrophobicity:
-
Replacement of 2-naphthyl-L-alanine: Replacing the highly lipophilic 2-naphthyl moiety with less lipophilic groups, such as 3-styryl-L-alanine, has been shown to decrease the overall lipophilicity of the molecule.[2][3][4]
-
Introduction of Charged Moieties: Incorporating charged amino acids like histidine and glutamic acid into the linker significantly increases the hydrophilicity (lower logD values) of the resulting compounds compared to PSMA-617.[2] This can lead to altered biodistribution profiles, including potentially lower off-target uptake in certain organs.[2]
The crystal structure of the PSMA/PSMA-617 complex has revealed a folded conformation of the linker within the PSMA binding cavity, highlighting the importance of linker flexibility and its ability to adopt a specific conformation for optimal binding.[2][3][4]
Quantitative Assessment of Linker Hydrophobicity
The hydrophobicity of a molecule is quantitatively expressed by its partition coefficient (logP) or distribution coefficient (logD at a specific pH). These values are crucial for comparing the lipophilicity of different PSMA-targeting radioligands and for guiding the design of new compounds with optimized properties.
| Compound | logD Value (pH 7.4) | Reference |
| [68Ga]Ga-PSMA-617 | -2.8 ± 0.3 | [2] |
| [68Ga]Ga-PSMA-11 | -3.9 | [6] |
| [18F]F-PSMA-1007 | -1.9 | [6] |
| [68Ga]Ga-PSMA variants with charged linkers | -3.4 to -3.9 | [2] |
Table 1: Comparative logD values of selected PSMA-targeting radiopharmaceuticals.
Experimental Protocols for Determining Hydrophobicity
Accurate determination of the hydrophobicity of PSMA-617 and its analogues is essential for preclinical development. The two most common methods are the shake-flask method for logP/logD determination and reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: Shake-Flask Method for logD Determination
This method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic solvent, typically n-octanol.
Materials:
-
Radiolabeled PSMA-617 (e.g., [177Lu]Lu-PSMA-617)
-
n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Gamma counter
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol and PBS phases by mixing them vigorously and allowing them to separate overnight.
-
Addition of Radioligand: To a microcentrifuge tube, add a known volume of the pre-saturated PBS (e.g., 500 µL).
-
Add a small, known amount of the radiolabeled PSMA-617 to the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol (e.g., 500 µL) to the tube.
-
Equilibration: Vortex the mixture vigorously for a set period (e.g., 20-30 minutes) to ensure thorough mixing and partitioning of the radioligand.
-
Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.
-
Sampling: Carefully pipette a known volume from both the aqueous and the n-octanol layers into separate counting tubes.
-
Quantification: Measure the radioactivity in each sample using a gamma counter.
-
Calculation of logD: The distribution coefficient (D) is calculated as the ratio of the radioactivity concentration in the n-octanol phase to that in the aqueous phase. The logD is the base-10 logarithm of this value.
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility.
-
pH 7.4 buffer: This is used to mimic physiological pH and is important for ionizable compounds like PSMA-617, as their charge state, and thus hydrophobicity, is pH-dependent.
-
Vigorous mixing and centrifugation: These steps are essential to reach equilibrium in the partitioning process and to ensure a clean separation of the two phases for accurate sampling.
Protocol 2: RP-HPLC for Estimation of Relative Hydrophobicity
RP-HPLC separates molecules based on their hydrophobicity. The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV and/or radiodetector.
-
Reversed-phase column (e.g., C18, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
PSMA-617 and analogue samples.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the dissolved sample onto the column.
-
Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution of the compounds using a UV detector (at an appropriate wavelength, e.g., 220 nm or 280 nm) and/or a radiodetector.
-
Data Analysis: The retention time of each compound is recorded. A longer retention time indicates greater hydrophobicity. For a more quantitative analysis, a calibration curve can be generated using a series of standards with known logP values.
Causality Behind Experimental Choices:
-
C18 Column: The C18 stationary phase is highly non-polar and provides excellent separation of peptides and small molecules based on their hydrophobicity.
-
Acetonitrile/Water Mobile Phase: This is a common solvent system for RP-HPLC. Acetonitrile is a relatively non-polar organic solvent that effectively elutes hydrophobic compounds from the C18 column.
-
Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution of peptides by masking the residual silanol groups on the silica-based stationary phase and providing a counter-ion for basic residues.
-
Gradient Elution: A gradient of increasing organic solvent is used to elute compounds with a wide range of hydrophobicities. This allows for the separation of both more hydrophilic and highly hydrophobic molecules in a single run.
Visualizing the Concepts
Logical Flow of Hydrophobicity's Impact
Caption: The impact of PSMA-617 linker composition on its overall hydrophobicity and subsequent effects on pharmacokinetics, biodistribution, and therapeutic outcome.
Experimental Workflow for Hydrophobicity Determination
Caption: Step-by-step workflows for determining the hydrophobicity of PSMA-617 using the shake-flask and RP-HPLC methods.
Conclusion: A Key Parameter for Future Drug Design
The hydrophobicity of the PSMA-617 linker is a finely tuned property that is integral to its clinical success. The presence of the lipophilic 2-naphthyl-L-alanine moiety is critical for high-affinity binding and tumor uptake, while the overall hydrophobic character of the linker influences the biodistribution and off-target accumulation of the radiopharmaceutical. For researchers and drug developers, a deep understanding of the structure-hydrophobicity relationship is essential for the rational design of new PSMA-targeting agents. By modulating the linker's composition to optimize its hydrophobicity, it is possible to develop next-generation radioligands with improved tumor-to-background ratios, reduced off-target toxicity, and ultimately, enhanced therapeutic outcomes for patients with prostate cancer. The experimental protocols and principles outlined in this guide provide a solid foundation for the continued exploration and optimization of this critical class of theranostic agents.
References
-
Schäfer, M., Bauder-Wüst, U., Roscher, M., et al. (2025). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Omega, 10(7), 7077-7090. [Link]
-
Schäfer, M., Bauder-Wüst, U., Roscher, M., et al. (2025). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. PubMed Central. [Link]
-
Schäfer, M., Bauder-Wüst, U., Roscher, M., et al. (2025). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. PubMed. [Link]
-
Machairas, E., Laros, G., Lambrinidis, G., et al. (2023). Synthesis and Binding Profile Using Molecular Dynamics of New Building Blocks for PSMA Theranostics and the PSMA617-Cystine-Doxorubicin Therapeutic Bioconjugate Against Prostate Cancer. ChemRxiv. [Link]
-
Lundmark, F., Olanders, G., Rinne, S. S., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Pharmaceutics, 14(5), 1098. [Link]
-
Uspenskaya, A. A., Nimenko, E. A., Machulkin, A. E., et al. (2021). The Importance of Linkers in the Structure of PSMA Ligands. Current Medicinal Chemistry, 29(2), 268-298. [Link]
-
Lin, M., Hendricks, A., & Zha, Z. (2024). "Off-target(s)" for PSMA-targeted radioligands in the salivary glands? Journal of Nuclear Medicine. [Link]
-
Rathke, H., et al. (2020). Salivary gland toxicity of PSMA-targeted radioligand therapy: a review of the literature and a report of a case. European Journal of Nuclear Medicine and Molecular Imaging, 47(11), 2497-2506. [Link]
-
Aguilar, M. I. (Ed.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Kratochwil, C., et al. (2019). First clinicopathologic evidence of a non-PSMA-related uptake mechanism for 68Ga-PSMA-11 in salivary glands. Journal of Nuclear Medicine, 60(9), 1270-1276. [Link]
-
Giesel, F. L., et al. (2019). F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and first clinical results in patients with prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 46(3), 658-669. [Link]
Sources
- 1. Searching for Protein Off-Targets of Prostate-Specific Membrane Antigen-Targeting Radioligands in the Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Off-target(s)" for PSMA-targeted radioligands in the salivary glands? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Linkers in the Structure of PSMA Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Vipivotide Tetraxetan Linker: Physicochemical Properties and Rationale in Radiopharmaceutical Design
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Vipivotide tetraxetan, also known as PSMA-617, is a cornerstone in the theranostic approach to prostate cancer, enabling both diagnostic imaging and targeted radionuclide therapy.[1] Its efficacy is critically dependent on its tripartite structure: a high-affinity pharmacophore for Prostate-Specific Membrane Antigen (PSMA), a chelator for radiometal conjugation, and a meticulously designed linker connecting these two functional ends. This guide provides a detailed technical analysis of the linker component, elucidating its precise molecular weight and formula, its crucial role in the molecule's overall function, and the scientific rationale underpinning its selection. We will further explore the synthesis of Vipivotide tetraxetan with a focus on the linker's incorporation and present relevant experimental protocols for its characterization.
Deconstructing Vipivotide Tetraxetan: The Tripartite System
Vipivotide tetraxetan's design is a prime example of modular engineering in drug development.[2] Each component is optimized for a specific function, and their synergy results in a highly effective radiopharmaceutical precursor.[3]
-
The PSMA-Binding Motif: This is the targeting component, responsible for the molecule's high affinity and specificity for PSMA, a protein overexpressed on the surface of prostate cancer cells.[4] The pharmacophore is a glutamate-urea-lysine (Glu-urea-Lys) moiety.[3]
-
The Chelator: At the other end of the molecule lies 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a robust chelator that securely sequesters radiometals like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy.[1]
-
The Linker: Bridging the binding motif and the chelator is a hydrophobic linker. This component is far from a passive spacer; it plays a critical role in the overall pharmacokinetic and pharmacodynamic profile of the molecule.[2]
For clarity, it is important to distinguish between the specific "linker" and the commercially available "Vipivotide tetraxetan Linker" (or PSMA-617 Linker). The latter encompasses both the PSMA-binding motif and the linker, excluding the DOTA chelator.[5][6]
Physicochemical Properties of the Vipivotide Tetraxetan Components
The precise molecular weight and formula of each component are critical for synthesis, characterization, and regulatory documentation.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Vipivotide Tetraxetan (Complete Molecule) | C₄₉H₇₁N₉O₁₆ | 1042.14 |
| "this compound" (PSMA-617 Linker) | C₃₃H₄₅N₅O₉ | 655.74[5] |
| Specific Linker Moiety | C₂₁H₂₆N₂O₂ | 350.45 |
Table 1: Summary of the molecular weights and formulas of Vipivotide tetraxetan and its constituent parts.
The Specific Linker Moiety: A Detailed Analysis
The linker in Vipivotide tetraxetan is composed of two key building blocks: 2-naphthyl-L-alanine and tranexamic acid.[6]
-
2-Naphthyl-L-alanine: This aromatic amino acid contributes significantly to the linker's hydrophobicity. Its molecular formula is C₁₃H₁₃NO₂ and its molecular weight is 215.25 g/mol .
-
Tranexamic Acid: This is a derivative of cyclohexane. Its molecular formula is C₈H₁₅NO₂ and its molecular weight is 157.21 g/mol .[7][8]
To determine the molecular weight and formula of the linker as it exists within the final Vipivotide tetraxetan molecule, we must account for the loss of water molecules during the formation of amide bonds. The 2-naphthyl-L-alanine is linked to the lysine of the binding motif, and the tranexamic acid moiety is linked to the 2-naphthyl-L-alanine on one side and the DOTA chelator on the other. In this chain, two amide bonds are formed, resulting in the loss of two water molecules (H₂O).
Therefore, the molecular formula of the specific linker is C₂₁H₂₆N₂O₂ and the molecular weight is 350.45 g/mol .
Caption: Molecular structure of Vipivotide tetraxetan.
The Role and Rationale of the Linker Design
The linker's design is not arbitrary; it is a result of careful optimization to enhance the therapeutic and diagnostic potential of the molecule.
-
Hydrophobicity and Binding Affinity: The 2-naphthyl-L-alanine component of the linker introduces a hydrophobic character. This is thought to promote favorable interactions with a hydrophobic pocket (the S1 pocket) on the PSMA protein, thereby enhancing the overall binding affinity and retention time of the molecule on the target cells.[6]
-
Pharmacokinetics and Biodistribution: The linker influences how Vipivotide tetraxetan is absorbed, distributed, metabolized, and excreted in the body. The specific length and composition of the linker have been optimized to achieve rapid clearance from non-target tissues, such as the kidneys, while maintaining high uptake and retention in tumors. This leads to a favorable tumor-to-background ratio, which is crucial for both clear imaging and effective therapy with minimal side effects.[6]
-
Structural Integrity: The linker provides the necessary spacing between the bulky, hydrophilic DOTA-radiometal complex and the PSMA-binding motif. This separation ensures that neither component sterically hinders the function of the other, allowing for unimpeded binding to PSMA.
Synthesis and Experimental Protocols
Vipivotide tetraxetan is typically synthesized using solid-phase peptide synthesis (SPPS).[9][10] This method allows for the sequential addition of amino acids and other building blocks to a solid resin support, enabling efficient purification at each step.
General Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis of Vipivotide tetraxetan.
Step-by-Step Protocol for Linker and Chelator Coupling
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Lys(Alloc)-OH or a similar protected lysine.
-
Synthesis of the Binding Motif: Sequentially couple the remaining components of the Glu-urea-Lys motif using standard Fmoc-SPPS chemistry.
-
Linker Coupling:
-
Deprotect the terminal amino group.
-
Couple Fmoc-2-naphthyl-L-alanine-OH using a suitable coupling agent such as HBTU/DIPEA in DMF.
-
Remove the Fmoc group.
-
Couple Fmoc-tranexamic acid-OH.
-
-
Chelator Conjugation:
-
Remove the final Fmoc group.
-
Couple DOTA-tris(tBu)ester using a coupling agent.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to release the fully assembled molecule and remove all side-chain protecting groups.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Conclusion
The linker of Vipivotide tetraxetan is a critical component that exemplifies the intricate design principles of modern radiopharmaceuticals. Its specific composition, featuring 2-naphthyl-L-alanine and tranexamic acid, is tailored to optimize the molecule's binding affinity, pharmacokinetics, and overall theranostic efficacy. A thorough understanding of the linker's physicochemical properties and its role in the tripartite structure is essential for researchers and developers working on the next generation of targeted radioligand therapies.
References
-
Asahi Kasei Finechem Co., Ltd. Tranexamic acid. Link
-
National Institute of Standards and Technology (NIST). Tranexamic Acid. In NIST Chemistry WebBook. Link
- Kalligaci, A., et al. (2024). Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer. ACS Medicinal Chemistry Letters.
- The Royal Society of Chemistry. Tranexamic Acid. In The Merck Index Online.
- Georgiou, C., et al. (2023). Synthesis and Binding Profile Using Molecular Dynamics of New Building Blocks for PSMA Theranostics and the PSMA617-Cystine-Dox. ChemRxiv.
-
Santa Cruz Biotechnology. Tranexamic acid. Link
-
ChemicalBook. Tranexamic Acid. Link
- Schäfer, M., et al. (2023). Synthesis scheme of the resin bound PSMA-617 backbone.
- Kalligaci, A., et al. (2024).
- Xcess Biosciences. This compound.
- Lundmark, F., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Pharmaceutics.
- Lundmark, F., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands.
- Tamhane, K., & Jadhav, A. (2023). Structure of PSMA-617 with main components (chelator, linker, bonding motif) highlighted.
- Hajduová, K., et al. (2022). Chemical structure of PSMA-617. The naphthylic linker structure is highlighted in red and the cyclohexyl linker structure in blue.
-
Wikipedia. (2024). Vipivotide tetraxetan. Link
- BioWorld. (2019).
- Wurzer, A., et al. (2021). A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer.
Sources
- 1. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109134602B - A high-efficiency solid-phase preparation method of prostate-specific membrane antigen ligand PSMA-617 - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asahikasei-fc.jp [asahikasei-fc.jp]
- 8. Tranexamic Acid [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
discovery and development of PSMA-617 and its linker
An In-Depth Technical Guide to the Discovery and Development of PSMA-617 and its Linker Technology
Authored by: Gemini, Senior Application Scientist
Abstract
The advent of Lutetium-177 PSMA-617 (¹⁷⁷Lu-PSMA-617), commercially known as Pluvicto™, represents a paradigm shift in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This technical guide provides a comprehensive exploration of the discovery and development of PSMA-617, with a specialized focus on the rational design of its linker component. We will dissect the molecular architecture, the causality behind its design, and the preclinical and clinical journey that led to its approval. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this first-in-class radioligand therapy.[1]
The Emergence of PSMA as a Premier Target in Oncology
Prostate-Specific Membrane Antigen (PSMA) has been identified as an exceptional molecular target for prostate cancer theranostics. PSMA, a type II transmembrane glycoprotein, is overexpressed by a factor of up to 1000-fold on the surface of most prostate cancer cells compared to its expression in healthy tissues.[4][5] Crucially, its expression levels correlate with tumor aggressiveness, metastasis, and androgen-independent progression, making it an ideal biomarker and therapeutic target.[5][6] The journey to exploit PSMA began with antibody-based agents, but the focus soon shifted to small-molecule inhibitors due to their superior pharmacokinetic profiles, including rapid tumor uptake and faster clearance from non-target organs.[6] This shift laid the groundwork for the development of ligands like PSMA-617.
Rational Design and Molecular Architecture of PSMA-617
PSMA-617 is a meticulously engineered molecule composed of three distinct functional moieties: a PSMA-binding motif, a chelator for radiometal conjugation, and a sophisticated linker connecting the two.[7] This modular design allows for a "theranostic" application, where the same ligand can be used for both PET imaging (when chelated with Gallium-68) and targeted radioligand therapy (when chelated with Lutetium-177 or Actinium-225).[8][9]
The development of PSMA-617, pioneered by the German Cancer Research Center (DKFZ), was an evolution from earlier ligands like PSMA-11.[2][8][10][11] The core innovation of PSMA-617 lies in its unique linker structure, which was designed to optimize the molecule's overall biological activity and pharmacokinetic profile.[5][12]
Figure 1: Molecular components of the PSMA-617 ligand.
The Core Directive: A Deep Dive into the PSMA-617 Linker
The linker is not merely a spacer; it is a critical determinant of the radioligand's therapeutic efficacy. Its structure directly influences binding affinity, internalization rate, and in vivo biodistribution.[5] The linker in PSMA-617 consists of two key components: 2-naphthyl-L-alanine and tranexamic acid.[7][12]
Causality Behind the Linker Design
The choice of this specific linker was the result of extensive structure-activity relationship (SAR) studies aimed at improving upon earlier PSMA inhibitors.[5][12]
-
Hydrophobic Interaction: The 2-naphthyl-L-alanine moiety was incorporated to interact favorably with a hydrophobic accessory pocket (the S1 pocket) near the main active site of the PSMA enzyme.[12] This additional interaction significantly enhances the ligand's binding affinity and retention time on the tumor cell surface compared to ligands with simple aliphatic linkers.[12]
-
Conformational Flexibility and Orientation: The first-ever crystal structure of the PSMA/PSMA-617 complex revealed that the linker adopts a folded conformation within the PSMA binding cavity.[5][13] This flexibility allows the entire molecule to achieve an optimal orientation for high-affinity binding of the Glu-urea-Lys motif while positioning the chelator and its radiometal away from the enzyme surface.[13]
-
Pharmacokinetic Optimization: The overall structure of the linker was fine-tuned to balance lipophilicity. While the naphthyl group increases binding, excessive lipophilicity can lead to non-specific uptake in healthy tissues like the liver and spleen, and slower clearance. The linker in PSMA-617 achieves a balance that promotes high tumor uptake while maintaining relatively rapid clearance from the bloodstream and non-target organs, primarily via the renal pathway.[12][14][15] Studies modifying this linker have shown that even small changes, such as introducing charged amino acids like glutamic acid and histidine, can further reduce lipophilicity and accelerate clearance, potentially improving the therapeutic window.[16][17][18][19]
The criticality of the 2-naphthyl-L-alanine component is underscored by studies where its substitution resulted in ligands with inferior properties.[12][20] Conversely, replacing the tranexamic acid portion with other substituents, such as L-tyrosine, has shown promise for further optimizing the tumor-to-blood ratio.[20][21]
Mechanism of Action: From Systemic Injection to Cellular Destruction
The therapeutic action of ¹⁷⁷Lu-PSMA-617 is a multi-step process that leverages both targeted delivery and the cytotoxic power of beta radiation.
-
Target Binding: Following intravenous administration, ¹⁷⁷Lu-PSMA-617 circulates through the bloodstream and binds with high affinity to PSMA proteins on the surface of prostate cancer cells.[1][6]
-
Internalization: Upon binding, the entire complex is internalized into the cancer cell via endocytosis.[6][8] This step is crucial as it traps the radioactive payload inside the target cell, maximizing the radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissue as the unbound ligand clears from circulation.[6]
-
Radioactive Decay and DNA Damage: The chelated Lutetium-177 isotope undergoes beta decay with a half-life of 6.7 days.[6] The emitted high-energy beta particles travel a maximum of 2 mm in tissue, inducing single and double-strand DNA breaks within the target cell and adjacent cancer cells.[6] This localized DNA damage overwhelms cellular repair mechanisms, ultimately triggering apoptosis (programmed cell death).[22]
-
Theranostic Imaging: A secondary benefit of ¹⁷⁷Lu decay is the co-emission of low-energy gamma rays, which enables imaging via SPECT scans to visualize biodistribution and confirm tumor targeting.[6]
Figure 3: Experimental workflow for the in vitro internalization assay.
Clinical Translation and Significance
The robust preclinical data provided a strong rationale for clinical investigation. Landmark clinical trials, including the Phase 3 VISION trial, demonstrated that ¹⁷⁷Lu-PSMA-617 significantly improved both radiographic progression-free survival and overall survival in patients with heavily pre-treated mCRPC. [2][23]These practice-changing results led to its FDA approval in March 2022. [1][2][24]Ongoing clinical trials are now exploring its use in earlier stages of prostate cancer and in combination with other therapies. [23][25][26][27]
Conclusion
The development of PSMA-617 is a testament to the power of rational drug design in the era of targeted molecular medicine. It exemplifies how nuanced modifications to a linker structure can profoundly impact a ligand's biological behavior, transforming a promising molecule into a clinically approved, life-extending therapy. The journey of PSMA-617 from bench to bedside was driven by a deep understanding of its target's biology, meticulous chemical engineering, and rigorous preclinical and clinical validation. As a Senior Application Scientist, it is clear that the principles embodied in the design of PSMA-617, particularly its linker technology, provide a powerful blueprint for the development of next-generation radioligand therapies for prostate cancer and beyond.
References
-
Lutetium (177Lu) vipivotide tetraxetan - Wikipedia. (n.d.). Retrieved from [Link]
-
Afshar-Oromieh, A., et al. (2015). The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions. Journal of Nuclear Medicine, 56(11), 1697-1705. Retrieved from [Link]
-
Kaloudi, A., et al. (2023). Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wurzer, A., et al. (2020). Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules. Journal of Nuclear Medicine. Retrieved from [Link]
-
Bhabha Atomic Research Centre. (n.d.). In-house synthesis and development of PSMA-617 and PSMA-11, a ligand for nuclear cancer medicine, as an import-substitute. Retrieved from [Link]
-
ResearchGate. (n.d.). Lutetium-177-PSMA-617 mechanism of action. Retrieved from [Link]
-
Yang, H., et al. (2018). Synthesis of 225Ac-PSMA-617 for Preclinical Use. Journal of Nuclear Medicine. Retrieved from [Link]
-
Naka, S., et al. (2020). Identification, characterization and suppression of side products formed during the synthesis of [177Lu]Lu-PSMA-617. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
-
Sun, T., et al. (2019). Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of lutetium-177-labeled prostate-specific membrane antigen. Retrieved from [Link]
-
Pícha, J., et al. (2024). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodistribution data of 44 Sc-PSMA-617 and 177 Lu-PSMA-617. Retrieved from [Link]
-
Afshar-Oromieh, A., et al. (2015). The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions. PubMed. Retrieved from [Link]
-
Pícha, J., et al. (2024). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Publications. Retrieved from [Link]
-
Kuo, H. T., et al. (2022). Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225. Theranostics. Retrieved from [Link]
-
Choy, J., et al. (2022). [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. Cancers. Retrieved from [Link]
-
Kaloudi, A., et al. (2024). Rational design of NT-PSMA heterobivalent probes for prostate cancer theranostics. RSC Medicinal Chemistry. Retrieved from [Link]
-
Urology Times. (2022). PSMA pioneer discusses development, next steps with 177Lu-PSMA-617. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo biodistribution of [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-I&T in... Retrieved from [Link]
-
UCLA Health. (n.d.). Re-treatment With 177Lu-PSMA-617 for the Treatment of Metastatic Castration-Resistant Prostate Cancer, RE-LuPSMA Trial. Retrieved from [Link]
-
Leng, L., et al. (2024). Neoadjuvant 177Lutetium-PSMA-617 Radioligand Therapy for High-Risk Localized Prostate Cancer: Rationale, Early Clinical Evidence, and Future Directions. MDPI. Retrieved from [Link]
-
Al-Karmi, S., et al. (2022). Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer. Molecules. Retrieved from [Link]
-
Lundmark, F., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Pharmaceutics. Retrieved from [Link]
-
Lundmark, F., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Europe PMC. Retrieved from [Link]
-
Novartis. (n.d.). Study of 177Lu-PSMA-617 In Metastatic Castrate-Resistant Prostate Cancer in Japan. Retrieved from [Link]
-
Ferro-Flores, G., et al. (2017). Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications. Molecules. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Lutetium Lu 177 Vipivotide Tetraxetan. Retrieved from [Link]
-
Drug Target Review. (2015). PSMA-617 can be used to irradiate prostate cancer cells from the inside. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of PSMA-617 with main components (chelator, linker, bonding motif). Retrieved from [Link]
-
Lundmark, F., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. MDPI. Retrieved from [Link]
-
Wurzer, A., et al. (2022). Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]
-
Chan, C., et al. (2022). Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies. Pharmaceuticals. Retrieved from [Link]
-
Wurzer, A., et al. (2023). Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics. Retrieved from [Link]
-
Lundmark, F., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). [¹⁷⁷Lu]Lu-PSMA-617 binding and internalization graphs for PC3-Flu (A),... Retrieved from [Link]
-
Wurzer, A., et al. (2023). Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules. Retrieved from [Link]
-
ABX - advanced biochemical compounds. (n.d.). ¹⁷⁷Lu-PSMA-617 - Our story of success. Retrieved from [Link]
-
Purdue Institute for Drug Discovery. (n.d.). Pluvicto™ (formerly 177Lu-PSMA-617). Retrieved from [Link]
-
Choy, J., et al. (2022). [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. MDPI. Retrieved from [Link]
-
Nguyen, A., et al. (2024). The therapeutic use of 177 Lu-PSMA-617 radioligand therapy in prostate cancer treatment: a review of literature and ongoing trials. Journal of Hematology & Oncology. Retrieved from [Link]
-
American Society of Clinical Oncology. (2023). Systemic Therapy Update on 177 Lutetium-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer: ASCO Guideline Rapid Recommendation Q and A. Retrieved from [Link]
Sources
- 1. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. barc.gov.in [barc.gov.in]
- 5. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. ¹⁷⁷Lu-PSMA-617 - Our story of success - About [abx.de]
- 12. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]
- 19. [PDF] Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules | Semantic Scholar [semanticscholar.org]
- 20. guoncologynow.com [guoncologynow.com]
- 21. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Pluvicto™ (formerly 177Lu-PSMA-617) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 25. uclahealth.org [uclahealth.org]
- 26. UCSF Prostate Cancer Trial → Pembrolizumab Plus 177Lu-PSMA-617 in Patients With Castration Resistant Prostate Cancer [clinicaltrials.ucsf.edu]
- 27. ascopubs.org [ascopubs.org]
Methodological & Application
Application Note & Protocol: Radiolabeling of Vipivotide Tetraxetan with Lutetium-177
Introduction: The Advent of Targeted Radioligand Therapy
Prostate-specific membrane antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1] Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand designed to specifically bind to PSMA.[2][3] The molecule is ingeniously structured, consisting of a PSMA-binding motif (Lys-urea-Glu), a linker, and a DOTA chelator (tetraxetan).[2][3] This DOTA cage is capable of securely coordinating radiometals, enabling the creation of potent radiopharmaceuticals.[4]
When chelated with Lutetium-177 (¹⁷⁷Lu), Vipivotide tetraxetan is transformed into ¹⁷⁷Lu-Vipivotide tetraxetan (marketed as Pluvicto™), a targeted radioligand therapeutic agent.[5][6] Lutetium-177 is a medium-energy beta-particle emitter with a half-life of 6.647 days.[5][7] Upon administration, the PSMA-targeting portion of the molecule directs the attached ¹⁷⁷Lu to PSMA-expressing cancer cells. The subsequent beta emissions deliver cytotoxic radiation directly to the tumor cells and their immediate microenvironment, inducing DNA damage and leading to cell death, while minimizing exposure to surrounding healthy tissue.[5]
This application note provides a comprehensive, field-proven protocol for the small-scale, manual radiolabeling of Vipivotide tetraxetan with ¹⁷⁷LuCl₃ (Lutetium-177 chloride). It further details the essential, self-validating quality control procedures required to ensure the final product's purity, identity, and safety for preclinical or clinical research, in accordance with established radiopharmacy guidelines.[8][9]
Scientific Principle: The Chelation Reaction
The core of the radiolabeling process is a coordination chemistry reaction. Vipivotide tetraxetan contains the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2] The four nitrogen atoms and four carboxyl groups of the DOTA moiety form a highly stable, octadentate cage around the Lutetium-177 (¹⁷⁷Lu³⁺) ion. This reaction is thermodynamically favorable but requires precise control of experimental conditions—specifically pH and temperature—to achieve rapid and efficient incorporation of the radionuclide.
The reaction must be conducted in an acidic environment (typically pH 4.0-5.0) to ensure the carboxyl groups of the DOTA cage are sufficiently protonated to be reactive and to maintain the ¹⁷⁷Lu³⁺ in its soluble, ionic form. Heating the reaction mixture (typically to 90-95°C) provides the necessary activation energy to overcome the kinetic barrier of the chelation, facilitating the rapid formation of the stable ¹⁷⁷Lu-Vipivotide tetraxetan complex.[10]
Caption: Quality control workflow for ¹⁷⁷Lu-Vipivotide tetraxetan.
5.1 Physical and Chemical Tests
| Test | Protocol | Acceptance Criteria |
| Appearance | Visually inspect the final product in a shielded vial. | Clear, colorless to slightly yellow solution, free of visible particulates. [1] |
| pH | Spot a small aliquot onto a pH strip (pH 2-9 range). | pH between 4.5 and 8.5. [1] |
| Radioactivity | Measure the total activity in a calibrated dose calibrator. | Within ±10% of the target activity. |
5.2 Radiochemical Purity (RCP) by Radio-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining RCP, as it can separate the labeled product from free ¹⁷⁷Lu and other radiolabeled impurities or degradation products. [11][12] Protocol:
-
System Setup: Equilibrate a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) with the initial mobile phase conditions.
-
Sample Preparation: Dilute a small aliquot of the final product with the mobile phase A to an appropriate activity concentration (e.g., 10-30 MBq/mL). [13][11]3. Injection: Inject 20-100 µL of the prepared sample into the HPLC system.
-
Analysis: Run the gradient program and record the chromatogram from both the UV (at ~220 nm) and radioactivity detectors.
-
Calculation: Calculate RCP by integrating the peak areas from the radioactivity chromatogram.
-
RCP (%) = (Area of ¹⁷⁷Lu-Vipivotide Peak / Total Area of all Radioactive Peaks) x 100
-
| HPLC Parameters | Typical Value | Rationale |
| Column | C18 Reverse Phase | Provides good separation for peptides. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. [11] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic solvent for eluting the hydrophobic components. [11] |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of all components from free ¹⁷⁷Lu to the labeled peptide. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Expected R_t | ¹⁷⁷Lu-Vipivotide: ~10-12 min; Free ¹⁷⁷Lu: ~2-4 min | Retention times (R_t) are method-dependent and must be validated. [13] |
5.3 Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (iTLC)
iTLC is a rapid method suitable for confirming high labeling efficiency, primarily by separating the labeled peptide from free, unchelated ¹⁷⁷Lu. Protocol:
-
Strip Preparation: On an iTLC-SG (silica gel) strip, mark an origin line.
-
Spotting: Carefully spot ~1-2 µL of the final product onto the origin. Do not allow the spot to dry completely.
-
Development: Place the strip in a chromatography tank containing 0.1 M sodium citrate buffer (pH 5.5) as the mobile phase.
-
Elution: Allow the solvent front to migrate near the top of the strip.
-
Analysis: Remove the strip, let it dry, and measure the distribution of radioactivity using a TLC scanner.
-
Interpretation:
-
¹⁷⁷Lu-Vipivotide tetraxetan: Remains at the origin (R_f = 0.0-0.2). * Free ¹⁷⁷Lu³⁺: Migrates with the solvent front (R_f = 0.9-1.0). 7. Calculation:
-
RCP (%) = (Counts at Origin / Total Counts on Strip) x 100
-
5.4 Sterility and Bacterial Endotoxin Testing
These tests are mandatory to ensure the safety of any product intended for administration.
| Test | Protocol Summary | Acceptance Criteria |
| Sterility | Inoculate samples into Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM). Incubate for 14 days and observe for microbial growth. [14][15] | No evidence of microbial growth. [14] |
| Bacterial Endotoxins (BET) | Perform the Limulus Amebocyte Lysate (LAL) test (gel-clot or photometric method) according to USP <85> guidelines. [16][17] | Must be below the established endotoxin limit (e.g., < 175 EU/dose for IV administration). [16] |
Note: For radiopharmaceuticals with short half-lives, it is common practice to release the product for use after initiating the sterility test, with the results being confirmed retrospectively. The BET, however, must be completed before product release. [15][18]
Final Product Specifications
| Parameter | Acceptance Limit | Reference Method |
| Radiochemical Purity | ≥ 95% | Radio-HPLC [19] |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 8.5 | pH Meter / Strips [1] |
| Sterility | No growth observed | USP <71> |
| Bacterial Endotoxins | < 175 EU / V (dose-dependent) | USP <85> [16] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low RCP (<95%) | - Incorrect pH of reaction mixture.- Insufficient heating (time or temp).- Poor quality of ¹⁷⁷LuCl₃ (presence of metallic impurities).- Degradation of Vipivotide precursor. | - Verify pH is 4.0-5.0 before heating.- Ensure heater is calibrated and incubation time is sufficient.- Use high-purity, n.c.a. ¹⁷⁷LuCl₃.- Check storage conditions and age of the precursor. |
| Broad or Tailing Peaks in HPLC | - Column degradation.- Inappropriate mobile phase composition.- Sample overload. | - Replace or flush the HPLC column.- Ensure correct preparation of mobile phases, including TFA.- Inject a smaller volume or lower activity of the sample. [20] |
| Failed Sterility Test | - Breach in aseptic technique during preparation or handling. | - Review and reinforce aseptic procedures. Investigate environmental monitoring data. |
| Failed Endotoxin Test | - Contamination of reagents, vials, or equipment. | - Use only certified pyrogen-free materials. Depyrogenate glassware properly. [14][18] |
Conclusion
The radiolabeling of Vipivotide tetraxetan with Lutetium-177 provides a powerful agent for targeted radionuclide therapy of prostate cancer. The protocol described herein is robust and reliable, consistently yielding a high-purity product. However, the success of the preparation is fundamentally dependent on strict adherence to the protocol and the rigorous execution of a comprehensive quality control program. By integrating these self-validating checks, researchers and clinicians can ensure the production of safe and effective ¹⁷⁷Lu-Vipivotide tetraxetan for advancing cancer therapy.
References
-
Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (n.d.). SpringerLink. [Link]
-
The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Vipivotide tetraxetan - Wikipedia. (n.d.). Wikipedia. [Link]
-
Radiopharmacy – EANM. (n.d.). European Association of Nuclear Medicine. [Link]
-
3PC-040 Radiochemical purity determination of 177Lu-PSMA-617: development and validation of a high-performance liquid chromatography analytical method | European Journal of Hospital Pharmacy. (n.d.). BMJ Journals. [Link]
-
Bacterial Endotoxin Test and Sterility Test for Radiopharmaceuticals - The University of New Mexico. (n.d.). UNM Health Sciences. [Link]
-
EANM guideline on quality risk management for radiopharmaceuticals - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrogen and Sterili~ Testing of Radiopharmaceuticals - The University of New Mexico. (n.d.). UNM Health Sciences. [Link]
-
AusPAR Attachment 1: Product Information for Lutetium (177Lu) chloride - Therapeutic Goods Administration (TGA). (n.d.). Therapeutic Goods Administration. [Link]
-
Sterility and Pyrogen Testing of Radiopharmaceuticals - Journal of Nuclear Medicine Technology. (n.d.). Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Evaluation of HPLC Chromatographic Analytical Method to Determine Radiochemical Purity of [177Lu]-PSMA-I&T - INAC 2024 | Proceedings. (n.d.). International Nuclear Atlantic Conference. [Link]
-
Lutetium (177Lu) chloride - Wikipedia. (n.d.). Wikipedia. [Link]
-
Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 | GU Oncology Now. (n.d.). GU Oncology Now. [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). Semantic Scholar. [Link]
-
PLUVICTO (lutetium Lu 177 vipivotide tetraxetan) - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Improved quality control of [177Lu]Lu-PSMA I&T - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]
-
Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application - INIS-IAEA. (n.d.). International Atomic Energy Agency. [Link]
-
Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako - Pyrostar. (2024). FUJIFILM Wako. [Link]
-
Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Lutetium (177Lu) vipivotide tetraxetan - Wikipedia. (n.d.). Wikipedia. [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
-
[177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]
-
Specifications of lutetium-177 chloride. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Lutetium-177 Chloride Radiochemical (n.c.a.) - BWXT Medical. (n.d.). BWXT. [Link]
-
Quality Control and Assurance in GMP Peptide Production. (n.d.). CreoSalus. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 7. Lutetium (177Lu) chloride - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Radiopharmacy – EANM [eanm.org]
- 10. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inac2024.aben.org.br [inac2024.aben.org.br]
- 12. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejhp.bmj.com [ejhp.bmj.com]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 19. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role and Utility of Vipivotide Tetraxetan in Targeted Radionuclide Therapy
Introduction
The advent of theranostics—a paradigm that integrates diagnostic imaging and therapy—has revolutionized precision oncology. A prominent example of this approach is the use of radioligands targeting the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells[1][2][3]. Vipivotide tetraxetan, also known as PSMA-617, stands as a cornerstone molecule in this field. When chelated with the β-emitting radionuclide Lutetium-177 (¹⁷⁷Lu), it forms ¹⁷⁷Lu-Vipivotide Tetraxetan (Pluvicto®), a radiopharmaceutical approved by the FDA and EMA for the treatment of PSMA-positive metastatic castration-resistant prostate cancer (mCRPC)[4][5][6].
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the molecular structure of Vipivotide tetraxetan, its mechanism of action, and comprehensive, field-proven protocols for its radiolabeling, quality control, and preclinical evaluation.
The Vipivotide Tetraxetan Construct: A Tripartite Molecular Design
The efficacy of Vipivotide tetraxetan stems from its sophisticated, three-part structure, where each component serves a distinct and critical function. This design ensures high-affinity tumor targeting, stable radionuclide chelation, and optimized pharmacokinetic properties.
-
PSMA-Binding Moiety (Pharmacophore): The targeting function is driven by a glutamate-urea-lysine motif. This small molecule inhibitor binds with high affinity (Ki of 0.37 nM) to the extracellular enzymatic pocket of PSMA, ensuring the radiopharmaceutical's selective accumulation in prostate cancer cells[7].
-
The Linker System: The prompt specifically highlights the linker, a crucial component that connects the targeting moiety to the chelator. In Vipivotide tetraxetan, this is a hydrophobic, noncleavable linker composed of 2-naphthyl-l-alanine and a cyclohexyl group[7][8]. Its primary functions are to provide spatial separation between the bulky, radioactive chelator complex and the PSMA-binding site, preventing steric hindrance that could compromise binding affinity[9]. Furthermore, the linker's characteristics influence the overall pharmacokinetics, including circulation time and off-target clearance.
-
Tetraxetan (DOTA) Chelator: "Tetraxetan" refers to the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator[7][10]. DOTA is a macrocyclic cage-like molecule that forms an exceptionally stable, octadentate complex with radionuclides like Lutetium-177[11][12][13]. This high stability is paramount for in vivo applications, as it minimizes the premature release of the free radioisotope, which could otherwise lead to off-target radiation exposure and toxicity, particularly to the bone marrow[11][12].
Mechanism of Targeted Radionuclide Therapy
The therapeutic action of ¹⁷⁷Lu-Vipivotide Tetraxetan is a multi-step biological process that culminates in the targeted destruction of cancer cells.
-
Systemic Administration: The radiopharmaceutical is administered intravenously[4][14].
-
Tumor Targeting and Binding: It circulates through the bloodstream and the PSMA-binding moiety selectively binds to PSMA-expressing prostate cancer cells[15][16].
-
Internalization: Upon binding, the entire complex is internalized into the cancer cell.
-
Radionuclide Decay and DNA Damage: Once inside the cell, the chelated Lutetium-177 undergoes beta decay. It emits medium-energy beta particles (electrons) with a maximum path length of approximately 2 mm in tissue. This localized radiation induces single and double-strand DNA breaks within the target cell and adjacent cancer cells (a "cross-fire" effect), overwhelming cellular repair mechanisms and triggering apoptosis (programmed cell death)[2][15].
Experimental Protocols
The following sections provide standardized, step-by-step protocols for the synthesis and evaluation of ¹⁷⁷Lu-Vipivotide Tetraxetan for research purposes.
Protocol 1: Radiolabeling of Vipivotide Tetraxetan with ¹⁷⁷Lu
This protocol describes the preparation of ¹⁷⁷Lu-Vipivotide Tetraxetan. The causality behind using an ascorbate buffer is to prevent radiolysis (degradation of the compound by the radiation it emits), while heating accelerates the chelation reaction kinetics.
Materials and Reagents:
| Reagent/Material | Specifications |
| Vipivotide Tetraxetan | Lyophilized powder, >95% purity |
| Lutetium-177 Chloride ([¹⁷⁷Lu]LuCl₃) | No-carrier-added, in 0.04 M HCl |
| Ascorbate Buffer | 0.1 M, pH 4.5-5.0 |
| Sterile Water for Injection | USP grade |
| Diethylenetriaminepentaacetic acid (DTPA) | 0.1 M solution, for quenching |
| Sterile Vials & Syringes | Pyrogen-free |
| Heating Block | Calibrated to 95°C |
Step-by-Step Methodology:
-
Precursor Preparation: Reconstitute a known quantity of lyophilized Vipivotide tetraxetan in sterile water to a final concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, add 200 µL of 0.1 M ascorbate buffer (pH 4.5).
-
Add Precursor: Add an appropriate volume of the Vipivotide tetraxetan stock solution (typically 10-20 µg per reaction).
-
Add Radionuclide: Carefully add the desired activity of [¹⁷⁷Lu]LuCl₃ solution (e.g., 1-10 mCi / 37-370 MBq) to the reaction vial. Gently mix.
-
Incubation: Securely cap the vial and place it in a heating block pre-heated to 95°C. Incubate for 15-20 minutes.
-
Cooling: After incubation, remove the vial from the heating block and allow it to cool to room temperature for 10 minutes.
-
Quenching (Optional but Recommended): To complex any unchelated ¹⁷⁷Lu, a small volume of 0.1 M DTPA solution can be added. This step is crucial for ensuring high radiochemical purity.
-
Final Formulation: The final product can be diluted with sterile saline for injection for in vivo studies.
Protocol 2: Quality Control (QC) of ¹⁷⁷Lu-Vipivotide Tetraxetan
A robust QC process is essential to validate the identity, purity, and stability of the radiolabeled product. This typically involves a combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
QC Specifications:
| Parameter | Specification | Method |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-HPLC, Radio-TLC |
| Free ¹⁷⁷Lu | < 2% | Radio-TLC |
| Colloidal ¹⁷⁷Lu | < 2% | Radio-TLC |
| Appearance | Clear, colorless solution | Visual Inspection |
2.1 Radio-HPLC Method:
-
System: HPLC system equipped with a radio-detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 95% A / 5% B to 40% A / 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Expected Results: Free ¹⁷⁷Lu will elute near the solvent front (~2-3 min), while the more lipophilic ¹⁷⁷Lu-Vipivotide Tetraxetan will have a significantly longer retention time (e.g., ~12-15 min). RCP is calculated as the area of the product peak divided by the total area of all radioactive peaks.
2.2 Radio-TLC Method:
-
Purpose: Provides a rapid, orthogonal method to confirm RCP and quantify free ¹⁷⁷Lu.
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase 1 (for free ¹⁷⁷Lu): 0.1 M citrate buffer, pH 5.0. In this system, ¹⁷⁷Lu-Vipivotide Tetraxetan moves with the solvent front (Rf = 1.0), while free ¹⁷⁷Lu remains at the origin (Rf = 0).
-
Mobile Phase 2 (for colloidal ¹⁷⁷Lu): 1 M ammonium acetate:methanol (1:1 v/v). In this system, both free ¹⁷⁷Lu and the labeled product move with the solvent front, while any colloidal impurities remain at the origin.
-
Procedure: Spot a small amount (~1 µL) of the final product on two separate TLC strips. Develop each strip in one of the mobile phases. After development, cut the strips in half and measure the radioactivity of each half in a gamma counter.
Protocol 3: In Vitro and In Vivo Evaluation
These protocols are designed to confirm the biological activity and targeting specificity of the synthesized ¹⁷⁷Lu-Vipivotide Tetraxetan.
3.1 In Vitro Cell Binding Assay:
-
Cell Lines: Use a PSMA-positive cell line (e.g., LNCaP or PC3-PIP) and a PSMA-negative control cell line (e.g., PC-3).
-
Procedure:
-
Plate cells in 24-well plates and grow to ~80% confluency.
-
Incubate cells with a known concentration of ¹⁷⁷Lu-Vipivotide Tetraxetan (e.g., 0.1 nM) for 1 hour at 37°C.
-
For blocking experiments (to confirm specificity), pre-incubate a parallel set of wells with a large excess (e.g., 1 µM) of non-radioactive PSMA-617 or 2-PMPA for 30 minutes before adding the radioligand[17].
-
Wash the cells twice with cold PBS to remove unbound radioactivity.
-
Lyse the cells with 1 M NaOH.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
Analysis: Express binding as a percentage of the added dose. Specific binding is determined by subtracting the binding in the blocked wells from the total binding.
3.2 In Vivo Biodistribution Study:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a PSMA-positive human prostate cancer cell line.
-
Procedure:
-
Administer a known activity of ¹⁷⁷Lu-Vipivotide Tetraxetan (e.g., 1-2 MBq) to each mouse via tail vein injection.
-
At designated time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize cohorts of mice (n=3-4 per time point).
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure its radioactivity in a gamma counter alongside standards of the injected dose.
-
-
Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). High tumor uptake with rapid clearance from non-target organs like blood and muscle indicates successful targeting[18].
Clinical Significance
The successful translation of this molecular construct into the clinic is evidenced by Pluvicto® (lutetium Lu 177 vipivotide tetraxetan). The pivotal Phase III VISION trial demonstrated that in patients with progressive, PSMA-positive mCRPC, ¹⁷⁷Lu-Vipivotide Tetraxetan plus standard of care significantly prolonged both overall survival and radiographic progression-free survival compared to standard of care alone[5][19][20]. Common adverse events include fatigue, dry mouth, nausea, and myelosuppression (anemia, thrombocytopenia)[21][22]. The recommended clinical dose is 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to six cycles[4][5][14]. This therapy represents a major advancement, establishing PSMA-targeted radioligand therapy as a new pillar of cancer care for eligible prostate cancer patients[6][23].
References
-
Minute Medical. (2023, March 1). Pluvicto® approval by EMA. [Link]
-
Novartis. (2025, March 28). FDA approves Novartis radioligand therapy Pluvicto® for earlier use before chemotherapy in PSMA-positive metastatic castration-resistant prostate cancer. [Link]
-
U.S. Food and Drug Administration. (2022, March 23). FDA approves Pluvicto for metastatic castration-resistant prostate cancer. [Link]
-
Parikh, O., et al. (2023). FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer. Clinical Cancer Research, 29(9), 1651–1657. [Link]
-
Novartis. (2022, December 13). Novartis receives European Commission approval for Pluvicto® as the first targeted radioligand therapy for treatment of progressive PSMA–positive metastatic castration-resistant prostate cancer. [Link]
-
OncLive. (2022, December 13). European Commission Approves Pluvicto for PSMA-Positive mCRPC. [Link]
-
Drugs.com. (2025, March 29). Pluvicto (lutetium lu 177 vipivotide tetraxetan) FDA Approval History. [Link]
-
Parikh, O., et al. (2023). FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer. Clinical Cancer Research, 29(9), 1651-1657. [Link]
-
CancerNetwork. (2022, December 17). European Commission Approves 177Lu Vipivotide Tetraxetan Plus ADT for Prostate Cancer Subset. [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). Development of PSMA-Targeted Radiopharmaceuticals for Routine Clinical Applications. [Link]
-
Wikipedia. (2024). Lutetium (177Lu) vipivotide tetraxetan. [Link]
-
Wikipedia. (2024). Vipivotide tetraxetan. [Link]
-
Wang, B., et al. (2025). In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies. Molecular Pharmaceutics. [Link]
-
Wang, B., et al. (2025). In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies. Molecular Pharmaceutics. [Link]
-
Sonpavde, G., et al. (2023). PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials. Cancers, 15(4), 1275. [Link]
-
The ASCO Post. (2022, December 5). Lu-177 Vipivotide Tetraxetan Shows Benefit in Patients With PSMA-Positive Metastatic Castration-Resistant Prostate Cancer. [Link]
-
Urology Times. (2022, April 11). Expert explains significance of FDA approval of 177Lu-PSMA-617 for mCRPC. [Link]
-
Pluvicto.com. (n.d.). What Is PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan)?. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo therapeutic efficacy of PSMA-targeted.... [Link]
-
ResearchGate. (n.d.). In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies. [Link]
-
Wikipedia. (2024). DOTA (chelator). [Link]
-
Chen, Z., & Han, C. (2023). Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. Drugs of Today, 59(1), 29-39. [Link]
-
Gnesin, S., et al. (2023). Improved quality control of [177Lu]Lu-PSMA I&T. EJNMMI Radiopharmacy and Chemistry, 8(1), 10. [Link]
-
Novartis. (2025). An Open-label Study Comparing Lutetium (177Lu) Vipivotide Tetraxetan Versus Observation in PSMA Positive OMPC. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Lutetium Lu 177 Vipivotide Tetraxetan. [Link]
-
ACS Publications. (2022). Novel PSMA-Targeting Radionuclide Peptidomimetics for Treating Prostate Cancer. [Link]
-
Stein, B. W., et al. (2018). Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. Physical Chemistry Chemical Physics, 20(24), 16459–16468. [Link]
-
Parikh, O., et al. (2023). FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer. Clinical Cancer Research, 29(9), 1651-1657. [Link]
-
The Pharmaceutical Journal. (2026, January 15). Taking advantage of the radiopharmaceutical revolution. [Link]
-
ResearchGate. (n.d.). Structure of lutetium Lu-177 vipivotide tetraxetan (Pluvicto®).... [Link]
-
Stein, B. W., et al. (2018). Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. Physical Chemistry Chemical Physics, 20(24), 16459–16468. [Link]
-
Bioemtech. (2024, October 31). Chelators for the next generation of Theranostic Soft Radiometals. [Link]
-
ResearchGate. (2025). Production and Quality Control of [Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials. [Link]
-
Keam, S. J. (2022). Lutetium Lu 177 vipivotide tetraxetan: first approval. Molecular Diagnosis & Therapy, 26(4), 437–444. [Link]
-
Gnesin, S., et al. (2023). Improved quality control of [177Lu]Lu-PSMA I&T. EJNMMI Radiopharmacy and Chemistry, 8(1), 10. [Link]
-
Semantic Scholar. (2023). Improved quality control of [177Lu]Lu-PSMA I&T. [Link]
-
Müller, C., et al. (2022). [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. Pharmaceuticals, 15(9), 1124. [Link]
-
Kratochwil, C., et al. (2023). Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT). European Journal of Nuclear Medicine and Molecular Imaging, 50(6), 1746–1760. [Link]
-
Keam, S. J. (2022). Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. Molecular Diagnosis & Therapy, 26(4), 437–444. [Link]
-
U.S. Food and Drug Administration. (2022). PLUVICTO (lutetium Lu 177 vipivotide tetraxetan) Label. [Link]
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fda.gov [fda.gov]
- 5. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 8. Vipivotide tetraxetan Linker | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 11. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 16. Lutetium-177 Vipivotide Tetraxetan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pluvicto® approval by EMA - Minute Medical [minute-medical.com]
- 20. onclive.com [onclive.com]
- 21. drugs.com [drugs.com]
- 22. PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. novartis.com [novartis.com]
Application Notes and Protocols for Vipivotide Tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617) in Prostate Cancer Research
Introduction: A Paradigm Shift in Prostate Cancer Theranostics
The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapy represents a significant milestone in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity, urea-based small molecule designed to target the extracellular domain of PSMA.[3] When chelated with the β-emitting radionuclide Lutetium-177 ([¹⁷⁷Lu]Lu-PSMA-617, marketed as Pluvicto™), it becomes a potent therapeutic agent capable of delivering cytotoxic radiation directly to cancer cells while minimizing damage to surrounding healthy tissue.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just the "how" but the "why" behind critical experimental protocols, from radiolabeling to preclinical evaluation, grounded in the principles of scientific integrity and field-proven insights. The protocols described herein are designed as self-validating systems, incorporating essential quality control checkpoints to ensure data reliability and reproducibility.
Section 1: Scientific Foundation and Mechanism of Action
The Target: Prostate-Specific Membrane Antigen (PSMA)
PSMA is a transmembrane glycoprotein that is exceptionally overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and androgen independence.[6] This overexpression, combined with low expression in most normal tissues, makes PSMA an ideal target for delivering therapeutic payloads.[7]
The Ligand: Vipivotide Tetraxetan (PSMA-617)
PSMA-617 is a ligand that binds to PSMA with high affinity, typically in the low nanomolar range.[3] Its structure includes three key components:
-
A Urea-Based Binding Motif: This pharmacophore fits into the enzymatic active site of PSMA, ensuring high-affinity and specific binding.
-
A Linker Region: This component connects the binding motif to the chelator and can be modified to optimize pharmacokinetic properties.
-
A DOTA Chelator: This cage-like molecule securely holds the radioactive metal ion, in this case, Lutetium-177, preventing its release in vivo.[8]
The Radionuclide: Lutetium-177 (¹⁷⁷Lu)
Lutetium-177 is a medium-energy beta (β⁻) emitter with a half-life of 6.65 days.[9] This physical property is nearly ideal for therapeutic applications with small molecules, allowing sufficient time for the radioligand to accumulate in tumor tissue while providing a sustained therapeutic effect. The β-particles emitted by ¹⁷⁷Lu have a maximum path length of about 2 mm in tissue, which is sufficient to kill adjacent tumor cells (a "crossfire" effect) without causing excessive damage to distant healthy tissues.[9] Furthermore, ¹⁷⁷Lu also emits low-energy gamma photons (113 keV and 208 keV), which enables non-invasive imaging using Single-Photon Emission Computed Tomography (SPECT), allowing for post-administration dosimetry and treatment response assessment.[9][10]
Mechanism of Action: Targeted Cell Destruction
The therapeutic principle is elegant in its specificity. Once administered intravenously, [¹⁷⁷Lu]Lu-PSMA-617 circulates and binds to PSMA-expressing prostate cancer cells.[11] Following binding, the complex is internalized by the cell, concentrating the radioactivity intracellularly.[3] The β-particles emitted from ¹⁷⁷Lu induce double-strand DNA breaks, which overwhelm the cell's repair mechanisms, ultimately triggering apoptosis and cell death.[7][12]
Section 2: Core Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments required to evaluate [¹⁷⁷Lu]Lu-PSMA-617 in a preclinical research setting.
Protocol: Radiolabeling of PSMA-617 with Lutetium-177
Causality: This protocol is optimized to achieve high radiochemical purity (>98%), which is critical for ensuring that the observed biological effects are due to the targeted radioligand and not free, non-targeted ¹⁷⁷Lu. The use of antioxidants like ascorbic acid is essential to prevent radiolysis, the breakdown of the compound by the radiation it emits.[13]
Materials:
-
PSMA-617 peptide (lyophilized powder)
-
[¹⁷⁷Lu]LuCl₃ solution in 0.04 M HCl
-
Sodium Acetate or HEPES buffer (e.g., 0.5 M, pH 4.5-5.0)[1][14]
-
Ascorbic Acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block set to 95-100°C[15]
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation: In a sterile reaction vial, add the buffer solution (e.g., 100-200 µL). The acidic pH is crucial for efficient chelation.
-
Add Ligand: Add a defined amount of PSMA-617 ligand (e.g., 1 µg per 1 mCi of ¹⁷⁷Lu, molar ratio should be optimized).
-
Add Antioxidant: Add ascorbic acid to the vial. This step is vital, especially when working with high activities, to quench free radicals and preserve the integrity of the PSMA-617 molecule.[16]
-
Add Radionuclide: Carefully add the [¹⁷⁷Lu]LuCl₃ solution to the vial.
-
Incubation: Gently mix the solution and incubate the reaction vial in the heating block at 95-100°C for 15-30 minutes.[1][15]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control (Self-Validation):
-
Principle: Determine the radiochemical purity (RCP) to ensure that >98% of the ¹⁷⁷Lu is successfully chelated by PSMA-617.
-
Method 1 (Radio-TLC): Spot the reaction mixture on a TLC strip. Use a mobile phase like 0.1 M sodium citrate (pH 5.0). In this system, [¹⁷⁷Lu]Lu-PSMA-617 will migrate with the solvent front (Rf ≈ 1.0), while free ¹⁷⁷Lu remains at the origin (Rf ≈ 0).[4]
-
Method 2 (Radio-HPLC): Inject a sample onto a reverse-phase HPLC system (e.g., C18 column) with a gradient of acetonitrile and water (containing 0.1% TFA). Monitor the eluate with a radioactivity detector. The RCP is the ratio of the area of the [¹⁷⁷Lu]Lu-PSMA-617 peak to the total area of all radioactive peaks.[1][15]
-
Workflow for Radiolabeling and Quality Control
Caption: Radiolabeling and QC workflow for [¹⁷⁷Lu]Lu-PSMA-617.
In Vitro Characterization Protocols
Rationale: In vitro assays are fundamental to confirming the biological activity of the synthesized radioligand. These experiments validate target affinity, specificity, and the potential for cellular internalization, which is a prerequisite for therapeutic efficacy.
Cell Line Selection:
-
PSMA-Positive: LNCaP or PC-3 PIP cells. LNCaP is a classic androgen-sensitive human prostate adenocarcinoma cell line.[17] PC-3 PIP cells are PC-3 cells (PSMA-negative) that have been transfected to stably express high levels of PSMA, creating an ideal matched-pair system.[18][19]
-
PSMA-Negative Control: PC-3 cells. Using this control is essential to prove that the radioligand's uptake is specifically mediated by PSMA.[17]
Causality: This assay quantifies the binding affinity of the ligand. By competing the radiolabeled ligand with increasing concentrations of its unlabeled ("cold") counterpart, we can determine the concentration that inhibits 50% of the specific binding (IC₅₀). A lower IC₅₀ value indicates higher binding affinity.
Procedure:
-
Cell Plating: Seed PSMA-positive cells (e.g., LNCaP) in a 24-well plate and allow them to adhere overnight.[20]
-
Assay Setup:
-
Prepare serial dilutions of non-radiolabeled ("cold") PSMA-617 (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Prepare a constant, low concentration of [¹⁷⁷Lu]Lu-PSMA-617 (e.g., 0.5-1 nM).
-
-
Incubation: Wash the cells with binding buffer. Add the mixture of "cold" PSMA-617 dilutions and the constant concentration of [¹⁷⁷Lu]Lu-PSMA-617 to the wells. Incubate for 1-2 hours at room temperature or 4°C to allow binding to reach equilibrium while minimizing internalization.[20][21]
-
Washing: Aspirate the incubation medium and wash the cells 2-3 times with ice-cold buffer to remove unbound radioactivity. This step is critical to reduce background noise.
-
Cell Lysis & Counting: Lyse the cells in each well (e.g., with 1 M NaOH) and transfer the lysate to counting tubes.
-
Measurement: Quantify the radioactivity in each tube using a gamma counter.
-
Data Analysis: Plot the bound radioactivity against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
| Compound | Target | IC₅₀ / Kᵢ / Kₑ | Source |
| PSMA-617 | PSMA | Kᵢ = 2.3 ± 2.9 nM | [3] |
| PSMA-617 | PSMA | Kₑ = 0.1 ± 0.06 nM | [12] |
| PSMA-11 | PSMA | Kᵢ = 12.0 ± 2.8 nM | [3] |
Table 1: Representative binding affinities of PSMA ligands. A lower value indicates stronger binding.
Causality: For a radiotherapeutic to be effective, it must not only bind to the cell surface but also be internalized, concentrating the radiation dose near the nucleus to maximize DNA damage. This assay differentiates between surface-bound and internalized radioactivity.
Procedure:
-
Cell Plating: Seed PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells in parallel plates.
-
Incubation: Add a fixed concentration of [¹⁷⁷Lu]Lu-PSMA-617 (e.g., 1-2 nM) to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h). Incubation at 37°C is required for active cellular processes like endocytosis.[22]
-
Acid Wash: At each time point, remove the radioactive medium.
-
Surface-Bound Fraction: Add an ice-cold, acidic buffer (e.g., glycine buffer, pH 2.5) for 5-10 minutes. This strips surface-bound ligands without permeabilizing the cell. Collect this supernatant.[22][23]
-
Internalized Fraction: Wash the cells again, then lyse them (e.g., 1 M NaOH) to release the internalized radioactivity. Collect this lysate.
-
-
Measurement: Quantify the radioactivity in both the "surface-bound" and "internalized" fractions using a gamma counter.
-
Data Analysis: Express the results as a percentage of the total added activity for each fraction. A time-dependent increase in the internalized fraction in PSMA-positive cells, but not in PSMA-negative cells, confirms specific internalization. Preclinical studies show PSMA-617 has a highly efficient internalization of around 17.7% of injected activity per million LNCaP cells.[3]
In Vivo Preclinical Evaluation Protocols
Rationale: While in vitro data is essential, in vivo studies in animal models are required to understand the pharmacokinetics, biodistribution, therapeutic efficacy, and potential toxicities of the radioligand in a complex biological system.
Animal Model:
-
Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are typically used.[24]
-
Tumor Implantation: Subcutaneously inject PSMA-positive cells (e.g., LNCaP, PC-3 PIP) mixed with Matrigel into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the study.[18]
Causality: This study is the cornerstone of preclinical evaluation. It reveals where the radioligand goes in the body, how much accumulates in the tumor versus normal organs, and how quickly it is cleared. This data is used to calculate dosimetry estimates and predict both efficacy (tumor uptake) and toxicity (uptake in organs like kidneys and salivary glands).
Procedure:
-
Administration: Inject a known amount of [¹⁷⁷Lu]Lu-PSMA-617 (e.g., 1-2 MBq) into tumor-bearing mice via the tail vein.
-
Tissue Harvesting: At predefined time points (e.g., 1h, 4h, 24h, 48h, 168h), euthanize a cohort of mice (n=4-5 per time point).
-
Organ Dissection: Carefully dissect key organs (blood, tumor, kidneys, liver, spleen, muscle, bone, salivary glands, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose to allow for decay correction and calculation of absolute uptake.
-
Data Analysis: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). High tumor-to-background ratios (e.g., tumor-to-kidney, tumor-to-muscle) are indicative of a promising therapeutic agent.
| Tissue | 1h p.i. (%ID/g) | 4h p.i. (%ID/g) | 24h p.i. (%ID/g) | 48h p.i. (%ID/g) |
| Blood | 1.8 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor (LNCaP) | 10.5 ± 2.1 | 12.3 ± 1.8 | 9.8 ± 1.5 | 7.5 ± 1.2 |
| Kidneys | 5.2 ± 0.9 | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Liver | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Salivary Glands | 4.5 ± 0.8 | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Table 2: Representative preclinical biodistribution data for [¹⁷⁷Lu]Lu-PSMA-617 in LNCaP xenograft mice. Data is presented as mean %ID/g ± SD. (Data synthesized from typical values seen in preclinical literature[25][26]).
Causality: This is the definitive preclinical experiment to determine if the radioligand can control or eradicate tumors in a living model. It provides the foundational evidence to support clinical translation.
Procedure:
-
Animal Grouping: Once tumors reach the target size, randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (saline).
-
Group 2: Non-radiolabeled ("cold") PSMA-617 (to control for any pharmacological effect of the ligand itself).
-
Group 3: [¹⁷⁷Lu]Lu-PSMA-617 (therapeutic group, e.g., 10-30 MBq).[24]
-
-
Treatment: Administer the respective treatments intravenously.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × Length × Width²).
-
Body Weight: Monitor body weight as a general indicator of toxicity.
-
Survival: Record survival until a predefined endpoint (e.g., tumor volume >1500 mm³ or signs of distress).
-
-
Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine if the therapeutic group shows significant tumor growth delay or regression compared to control groups. Generate Kaplan-Meier survival curves to compare survival outcomes.[24]
Preclinical In Vivo Workflow
Caption: Workflow for in vivo preclinical evaluation.
Section 3: Clinical Translation and Significance
The robust preclinical data generated using protocols like those described above paved the way for successful clinical trials. The pivotal Phase 3 VISION trial demonstrated the profound impact of [¹⁷⁷Lu]Lu-PSMA-617 in heavily pretreated mCRPC patients.[24]
| Endpoint | [¹⁷⁷Lu]Lu-PSMA-617 + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 15.3 months | 11.3 months | 0.62 (0.52-0.74) |
| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | 3.4 months | 0.40 (0.29-0.57) |
Table 3: Key Efficacy Outcomes from the VISION Phase 3 Clinical Trial.[24][27]
These results led to the FDA approval of [¹⁷⁷Lu]Lu-PSMA-617, providing a critical new therapeutic option for patients with advanced prostate cancer.[5][28] Ongoing research continues to explore its use in earlier stages of the disease and in combination with other therapies to further improve patient outcomes.[29]
References
-
Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. PubMed Central. [Link]
-
The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK. Scientific Reports. [Link]
-
Production and quality control of 177Lu-PSMA for prostate cancer treatment. ResearchGate. [Link]
-
Lu 177 Vipivotide Tetraxetan for mCRPC. Targeted Oncology. [Link]
-
Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. Journal of Nuclear Medicine. [Link]
-
Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Lutetium (177Lu) vipivotide tetraxetan. Wikipedia. [Link]
-
The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions. Journal of Nuclear Medicine. [Link]
-
Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer. National Institutes of Health. [Link]
-
Binding affinity of human PSMA and mouse PSMA proteins for LNC1003 (A), EB-PSMA-617 (B), and PSMA-617 (C). ResearchGate. [Link]
-
Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases. MDPI. [Link]
-
177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging. National Institutes of Health. [Link]
-
Preparation of [177Lu]PSMA-617 Using Carrier Added (CA) 177Lu for Radionuclide Therapy of Prostate Cancer. Semantic Scholar. [Link]
-
PSMA is highly expressed in LNCaP cells, but not in PC3 cells. ResearchGate. [Link]
-
Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals. National Institutes of Health. [Link]
-
Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. PubMed. [Link]
-
Induction of PSMA and Internalization of an Anti-PSMA mAb in the Vascular Compartment. American Association for Cancer Research. [Link]
-
FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer. American Association for Cancer Research. [Link]
-
An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. MDPI. [Link]
-
Five Different Anti-Prostate-specific Membrane Antigen (PSMA) Antibodies Confirm PSMA Expression in Tumor-associated Neovasculature. American Association for Cancer Research. [Link]
-
Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy. Journal of Nuclear Medicine. [Link]
-
Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T. Journal of Nuclear Medicine. [Link]
-
Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials. National Institutes of Health. [Link]
-
FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer. PubMed. [Link]
-
Evaluation of 177Lu-PSMA-617 SPECT/CT Quantitation as a Response Biomarker Within a Prospective 177Lu-PSMA-617 and NOX66 Combination Trial (LuPIN). National Institutes of Health. [Link]
-
177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry. National Institutes of Health. [Link]
-
Preclinical comparison of [177Lu]Lu-rhPSMA-10.1 and [177Lu]Lu-rhPSMA-10.2: two stereoisomers of a radiohybrid PSMA-targeted ligand. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Lutetium-177 vipivotide tetraxetan. Radiopaedia. [Link]
-
Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window. Journal of Nuclear Medicine. [Link]
-
Fluorescence emission of PC3-PIP (green), LNCaP (blue), PC3 (violet), PC3-FLU (red) cells. ResearchGate. [Link]
-
PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials. Oxford Academic. [Link]
-
Preparation of Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. ResearchGate. [Link]
-
Comprehensive Toxicology Studies for Radiopharmaceuticals. Alfa Cytology. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Prostate Specific Membrane Antigen Expression in a Syngeneic Breast Cancer Mouse Model. PubMed Central. [Link]
-
Guidance for preclinical studies with radiopharmaceuticals. IAEA. [Link]
-
Preparation of [177Lu]PSMA-617 Using Carrier Added (CA) 177Lu for Radionuclide Therapy of Prostate Cancer. ResearchGate. [Link]
-
In vitro autoradiography assays determining binding and IC50 values. ResearchGate. [Link]
-
Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. MDPI. [Link]
-
Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry. Frontiers in Medicine. [Link]
-
Cytotoxicity Assay. YouTube. [Link]
Sources
- 1. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. perceptive.com [perceptive.com]
- 12. Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Prostate Specific Membrane Antigen Expression in a Syngeneic Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. www-pub.iaea.org [www-pub.iaea.org]
- 24. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 27. Radioligand Therapy for Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2026 | Power | Power [withpower.com]
- 28. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Note & Protocols: Animal Models for Studying Vipivotide Tetraxetan Pharmacokinetics
Abstract
Vipivotide tetraxetan, the peptide component of Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617), is a cornerstone in the targeted radioligand therapy of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] A thorough understanding of its pharmacokinetic (PK) and biodistribution profile is paramount for optimizing therapeutic efficacy and minimizing off-target toxicity. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies using appropriate animal models. We delve into the scientific rationale for model selection, present validated, step-by-step protocols for key experiments, and discuss the principles of data analysis and interpretation, ensuring a scientifically rigorous approach compliant with regulatory expectations.[3][4]
Introduction: The Critical Role of Preclinical Pharmacokinetics
¹⁷⁷Lu-Vipivotide tetraxetan is a radiopharmaceutical that combines a PSMA-targeting ligand (vipivotide tetraxetan) with the beta-emitting radionuclide Lutetium-177.[5][6] Upon intravenous administration, the molecule binds with high affinity to PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[6] This binding leads to internalization of the radiopharmaceutical, delivering a cytotoxic dose of radiation directly to the tumor cells while aiming to spare healthy tissue.[1]
The study of its absorption, distribution, metabolism, and excretion (ADME) is critical.[7] Preclinical pharmacokinetic and biodistribution studies serve three primary goals:
-
To Quantify Target Engagement: Determine the concentration and residence time of the drug in PSMA-positive tumors.
-
To Assess Off-Target Accumulation: Measure uptake in healthy organs (e.g., kidneys, salivary glands) to predict potential toxicities.
-
To Inform Dosimetry Calculations: Provide the foundational data to estimate the absorbed radiation dose in both tumors and normal tissues, which is crucial for predicting therapeutic response and safety margins.[8][9]
The choice of an appropriate animal model is the most critical variable in generating clinically translatable data.[10]
Scientific Rationale for Animal Model Selection
The primary requirement for a relevant animal model is the faithful recapitulation of PSMA expression as seen in human prostate cancer. Since PSMA is a human protein, rodent orthologs may not have sufficient homology for the ligand to bind effectively. Therefore, the gold-standard approach involves using immunodeficient mice bearing human prostate cancer xenografts.
Recommended Animal Models
Immunodeficient mouse strains, such as NU/NU (nude) , SCID (Severe Combined Immunodeficiency) , or NSG (NOD-scid gamma) , are essential as they can host human-derived tumor cells without mounting an immune response that would reject the graft.
Selection of Human Prostate Cancer Cell Lines
The choice of cell line is dictated by its PSMA expression level and its androgen sensitivity, which can influence PSMA expression.[11]
| Cell Line | PSMA Expression | Androgen Sensitivity | Tumorigenicity Notes | Key Application |
| LNCaP | High | Androgen-sensitive | Forms tumors reliably in immunodeficient mice. Represents an earlier, hormone-sensitive disease state.[12][13] | Standard model for initial efficacy and biodistribution. |
| C4-2 | High | Androgen-independent | Derived from LNCaP, represents progression to castration-resistance.[14] | Model for castration-resistant prostate cancer (mCRPC). |
| 22Rv1 | Moderate to High | Androgen-independent | Derived from a relapsed xenograft; expresses both full-length and splice-variant androgen receptors.[12][15] | Clinically relevant model for advanced, castration-resistant disease. |
| PC-3 | Negative/Very Low | Androgen-independent | Does not express significant levels of PSMA. | Essential Negative Control: Used to demonstrate the specificity of Vipivotide tetraxetan binding.[16] |
Expert Commentary: For a comprehensive study, it is highly recommended to use both a PSMA-positive model (e.g., LNCaP or 22Rv1) and a PSMA-negative model (PC-3). This dual-model approach provides definitive evidence that the observed tumor uptake is target-mediated and not due to non-specific mechanisms like the enhanced permeability and retention (EPR) effect.[17]
Experimental Design and Workflow
A well-designed preclinical study involves multiple stages, from model establishment to data analysis. The overall workflow is designed to generate data for both pharmacokinetic profiling and ex vivo biodistribution analysis.
Caption: Workflow for estimating radiation dose from biodistribution data.
Specialized software like OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) is the industry standard for this purpose. [18][19]It integrates the time-activity data and uses standardized phantom models to calculate the absorbed dose in Gray per Megabecquerel (Gy/MBq) for each organ, providing a critical link between preclinical data and potential clinical outcomes. [20]
Conclusion
The successful preclinical evaluation of ¹⁷⁷Lu-Vipivotide tetraxetan hinges on the meticulous selection of animal models and the rigorous execution of pharmacokinetic and biodistribution studies. By employing PSMA-positive xenograft models alongside appropriate negative controls, researchers can generate high-quality, specific, and translatable data. The protocols and principles outlined in this guide provide a robust framework for assessing the safety and efficacy profile of this and similar PSMA-targeting radiopharmaceuticals, ultimately accelerating their path to clinical application.
References
-
Center for Technology Transfer & Commercialization, Vanderbilt University. OLINDA/EXM Radiation Dose Assessment Software Application. [Link]
-
Stabin MG, Sparks RB, Crowe E. OLINDA/EXM: The Second-Generation Personal Computer Software for Internal Dose Assessment in Nuclear Medicine. Journal of Nuclear Medicine. 2005. [Link]
-
Hermes Medical Solutions. Hermia | OLINDA/EXM. [Link]
-
RadiaTools. OLINDA/EXM. [Link]
-
Wang et al. Preclinical evaluation of novel PSMA-targeted radiotracers for prostate tumor imaging and treatment in mouse models. Journal of Nuclear Medicine. 2024. [Link]
-
Stabin MG, Siegel JA. OLINDA/EXM 2-The Next-generation Personal Computer Software for Internal Dose Assessment in Nuclear Medicine. Health Physics. 2023. [Link]
-
Kim et al. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases. National Institutes of Health. [Link]
-
Kalén et al. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy. National Institutes of Health. 2025. [Link]
-
Tolmachev et al. 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry. Frontiers in Medicine. 2023. [Link]
-
D'Andrea et al. Establishing 177Lu-PSMA-617 Radioligand Therapy in a Syngeneic Model of Murine Prostate Cancer. Journal of Nuclear Medicine. 2017. [Link]
-
Chen et al. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging. PubMed Central. [Link]
-
Wurzer et al. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives. PubMed Central. [Link]
-
European Medicines Agency. Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan. 2022. [Link]
-
Open MedScience. Pharmacokinetics of Radiopharmaceuticals. [Link]
-
Soni et al. Tandem Isotope Therapy with 225Ac- and 177Lu-PSMA-617 in a Murine Model of Prostate Cancer. National Institutes of Health. 2023. [Link]
-
ResearchGate. ⁶⁸Ga-PSMA PET and ¹⁷⁷Lu-PSMA biodistribution in mice. [Link]
-
U.S. Food & Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. [Link]
-
Müller et al. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer. National Institutes of Health. 2022. [Link]
-
Gomes et al. Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals. National Institutes of Health. 2022. [Link]
-
European Medicines Agency. Guideline on Radiopharmaceuticals. 2008. [Link]
-
Nguyen et al. Lutetium Lu 177 vipivotide tetraxetan: A literature review. PubMed. 2025. [Link]
-
Hennrich U, Eder M. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. MDPI. [Link]
-
Keam SJ. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. ResearchGate. 2022. [Link]
-
International Atomic Energy Agency. Guidance for preclinical studies with radiopharmaceuticals. 2021. [Link]
-
ResearchGate. Procedure Guideline for the Use of Radiopharmaceuticals 4.0. 2025. [Link]
-
ResearchGate. PSMA expression analyses of different prostate cancer cell lines... [Link]
-
U.S. Food & Drug Administration. FDA Requirements for Preclinical Studies. [Link]
-
ResearchGate. PSMA and AR in 22Rv1, C4-2, and LNCaP prostate cancer cell lines by PET... [Link]
-
National Cancer Institute. PSMA Radiopharmaceutical Effective against Prostate Cancer. 2021. [Link]
-
U.S. Food & Drug Administration. NDA 215833 Multi-Discipline Review. [Link]
-
Al-Yasiri et al. PSMA-Based Radiopharmaceuticals in Prostate Cancer Theranostics: Imaging, Clinical Advances, and Future Directions. MDPI. [Link]
-
International Council for Harmonisation. ICH Safety Guidelines. [Link]
-
Wikipedia. Lutetium (177Lu) vipivotide tetraxetan. [Link]
-
Fischer et al. XMRV Induces Cell Migration, Cytokine Expression and Tumor Angiogenesis: Are 22Rv1 Cells a Suitable Prostate Cancer Model? PLOS One. [Link]
-
U.S. Food & Drug Administration. Step 2: Preclinical Research. 2018. [Link]
-
Erb et al. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. MDPI. [Link]
Sources
- 1. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer [mdpi.com]
- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. Lutetium Lu 177 vipivotide tetraxetan: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. karger.com [karger.com]
- 11. mdpi.com [mdpi.com]
- 12. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tandem Isotope Therapy with 225Ac- and 177Lu-PSMA-617 in a Murine Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XMRV Induces Cell Migration, Cytokine Expression and Tumor Angiogenesis: Are 22Rv1 Cells a Suitable Prostate Cancer Model? | PLOS One [journals.plos.org]
- 16. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
- 18. OLINDA/EXM Radiation Dose Assessment Software Application | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 19. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
- 20. radiatools.com [radiatools.com]
Application Notes and Protocols for Imaging Studies with [⁶⁸Ga]Ga-Vipivotide Tetraxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Prostate Cancer with Precision
Prostate cancer remains a significant global health challenge. The Prostate-Specific Membrane Antigen (PSMA) has emerged as a superior target for both diagnosis and therapy due to its significant overexpression in prostate cancer cells, with expression levels correlating with tumor grade and stage.[1][2] Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand that specifically binds to PSMA.[3] When chelated with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), it forms [⁶⁸Ga]Ga-Vipivotide Tetraxetan, a powerful radiopharmaceutical for Positron Emission Tomography (PET) imaging.[4] This combination allows for highly sensitive and specific visualization of PSMA-positive lesions throughout the body, offering a non-invasive method to stage disease, detect recurrence, and select patients for PSMA-targeted therapies.[5][6]
This guide provides a comprehensive overview of the scientific principles and detailed protocols for utilizing [⁶⁸Ga]Ga-Vipivotide Tetraxetan in both preclinical and clinical imaging settings.
Scientific Principle and Mechanism of Action
The efficacy of [⁶⁸Ga]Ga-Vipivotide Tetraxetan lies in its molecular design. The molecule consists of three key components: a PSMA-binding motif (Lys-urea-Glu), a linker, and a DOTA chelator that securely holds the ⁶⁸Ga radionuclide.[3][7]
Mechanism:
-
Binding: Following intravenous injection, [⁶⁸Ga]Ga-Vipivotide Tetraxetan circulates in the bloodstream and binds with high affinity to the extracellular domain of the PSMA protein on the surface of prostate cancer cells.[8]
-
Internalization: Upon binding, the PSMA-ligand complex is internalized into the cancer cell.[1] This process leads to the accumulation and retention of the ⁶⁸Ga radionuclide within the tumor cells.
-
Positron Emission: Gallium-68 is a positron-emitting isotope with a half-life of 67.7 minutes.[9] As it decays, it releases positrons that travel a short distance in tissue before annihilating with an electron.
-
Detection: This annihilation event produces two 511 keV gamma photons that travel in opposite directions. The PET scanner detects these coincident photons, allowing for the precise three-dimensional localization of the radiotracer accumulation.
This targeted delivery and trapping mechanism results in high-contrast images, clearly delineating PSMA-expressing tumors from surrounding healthy tissue.
Caption: Cellular uptake of [⁶⁸Ga]Ga-Vipivotide Tetraxetan.
Radiopharmaceutical Synthesis and Quality Control
The production of [⁶⁸Ga]Ga-Vipivotide Tetraxetan for clinical use must adhere to Good Manufacturing Practices (GMP) to ensure patient safety and product quality. Automated synthesis modules are highly recommended to ensure reproducibility and minimize radiation exposure to personnel.[4]
Automated Radiosynthesis Protocol
This protocol provides a general framework. Specific parameters must be optimized based on the synthesis module (e.g., GAIA®, Scintomics GRP) and ⁶⁸Ge/⁶⁸Ga generator used.[4][10]
Materials and Equipment:
-
Automated Synthesis Module with sterile, single-use cassettes.
-
Pharmaceutical-grade ⁶⁸Ge/⁶⁸Ga Generator.
-
Vipivotide Tetraxetan (PSMA-617) precursor vial.
-
Reagents: 0.1 M HCl (for elution), reaction buffers (e.g., Sodium Acetate, HEPES), ethanol, and sterile saline.[4][10]
-
Consumables: Solid Phase Extraction (SPE) C18 cartridges, sterile 0.22 µm filters, sterile collection vials.[11]
Step-by-Step Procedure:
-
Preparation: The synthesis module is prepared with a new sterile cassette and reagents. The C18 SPE cartridge is conditioned according to the manufacturer's instructions.[4]
-
Generator Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸Ga in the form of [⁶⁸Ga]GaCl₃.[12]
-
⁶⁸Ga Trapping & Purification: The ⁶⁸Ga eluate is passed through a cation-exchange cartridge to trap and concentrate the radionuclide, removing metallic impurities.[4]
-
Labeling Reaction: The trapped ⁶⁸Ga is eluted into the reaction vessel containing the Vipivotide Tetraxetan precursor and a buffer solution. The mixture is heated (e.g., 95-105°C for 5-10 minutes) to facilitate the chelation reaction.[13]
-
Purification: The reaction mixture is passed through the conditioned C18 SPE cartridge. The [⁶⁸Ga]Ga-Vipivotide Tetraxetan is retained, while unreacted ⁶⁸Ga and hydrophilic impurities are washed away.[4]
-
Elution and Formulation: The purified product is eluted from the C18 cartridge using an ethanol/water mixture into a sterile collection vial.[4]
-
Final Formulation: The eluate is diluted with sterile saline to achieve the desired radioactive concentration and a physiologically acceptable ethanol concentration. The final product is then passed through a 0.22 µm sterile filter into the final product vial.[4]
Quality Control (QC) Protocol
Comprehensive QC testing is mandatory to ensure the final product is safe and effective for human administration.
| Parameter | Method | Acceptance Criteria | Source(s) |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | [4] |
| pH | pH meter or strips | 4.5 - 8.5 | [4] |
| Radionuclidic Identity | Gamma Spectrometry | 511 keV peak characteristic of ⁶⁸Ga | [10] |
| Radionuclidic Purity | Gamma Spectrometry | ⁶⁸Ge breakthrough < 0.001% | [12] |
| Radiochemical Purity (RCP) | Radio-HPLC / Radio-TLC | ≥ 95% | [4][10] |
| Residual Solvents (Ethanol) | Gas Chromatography (GC) | < 10% v/v (or per pharmacopeia) | [4] |
| Sterility | Compendial Method | Sterile | [4] |
| Bacterial Endotoxins | LAL Test | < 175 EU / V (V=max. recommended dose in mL) | [4] |
Clinical Imaging Protocol
Objective: To detect and localize PSMA-positive lesions in patients with prostate cancer for initial staging or in cases of suspected recurrence.[14]
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient.
-
Hydration: Patients should be well-hydrated. Encourage drinking approximately 500 mL of water before the scan.[15]
-
Fasting: Fasting is not required.[15]
-
Medications: Patients can continue their usual medications. The clinical impact of ongoing Androgen Deprivation Therapy (ADT) on PSMA uptake is still under study, but it does not preclude imaging.[15]
Administration and Imaging Workflow
Sources
- 1. radiopaedia.org [radiopaedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 8. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimized Application of 68Ga-Prostate-Specific Membrane Antigen-617 Whole-Body PET/CT and Pelvic PET/MR in Prostate Cancer Initial Diagnosis and Staging [frontiersin.org]
- 14. drugs.com [drugs.com]
- 15. kfnm.dk [kfnm.dk]
therapeutic applications of Lutetium-177 Vipivotide tetraxetan
An In-Depth Guide to the Therapeutic Applications and Protocols of Lutetium-177 Vipivotide Tetraxetan
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed overview of Lutetium-177 (¹⁷⁷Lu) Vipivotide Tetraxetan, a targeted radioligand therapy, for researchers, scientists, and drug development professionals. It delves into the underlying science, clinical applications, and detailed protocols essential for its study and application.
Introduction: A New Paradigm in Prostate Cancer Treatment
Lutetium-177 Vipivotide Tetraxetan, commercially known as Pluvicto™, represents a significant advancement in the field of oncology, specifically for the treatment of prostate cancer.[1][2] It is a prime example of a "theranostic" agent, where a diagnostic imaging component is paired with a therapeutic counterpart to enable highly targeted treatment. This therapy leverages the overexpression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells to deliver localized radiation, thereby minimizing damage to surrounding healthy tissues.[1][3]
PSMA is a transmembrane protein that is expressed at low levels in normal prostate tissue but is found in significantly higher concentrations in prostate adenocarcinoma.[4][5] Its expression tends to increase with tumor grade, metastasis, and in castration-resistant states, making it an ideal target for both imaging and therapy.[4][5] The approval of ¹⁷⁷Lu Vipivotide Tetraxetan by regulatory bodies, including the U.S. Food and Drug Administration (FDA), was a landmark event, offering a new therapeutic option for patients with advanced disease.[6][7][8]
Scientific Foundation: Mechanism of Action
The efficacy of ¹⁷⁷Lu Vipivotide Tetraxetan is rooted in its elegant molecular design, which consists of three key components: a targeting ligand, a chelator, and a therapeutic radioisotope.[1][9]
-
Targeting Ligand (Vipivotide Tetraxetan or PSMA-617): This small molecule is a urea-based inhibitor designed to bind with high affinity and specificity to the extracellular domain of the PSMA protein on prostate cancer cells.[2][9][10]
-
Radioisotope (Lutetium-177): ¹⁷⁷Lu is a beta-emitting radionuclide. Upon decay, it releases beta particles that have a short path length in tissue (mean penetration of 0.67 mm, maximum of ~2 mm).[11] This characteristic is crucial as it allows for the delivery of a cytotoxic radiation dose to the target cancer cells and the immediate tumor microenvironment while largely sparing distant healthy tissues.[12][13][14]
-
Chelator (Tetraxetan or DOTA): This molecule acts as a stable cage, securely linking the Lutetium-177 radioisotope to the PSMA-617 targeting ligand.[12][15]
Upon intravenous administration, the ¹⁷⁷Lu Vipivotide Tetraxetan complex circulates through the bloodstream, where the PSMA-617 ligand seeks out and binds to PSMA-expressing cells.[2][16] Following this binding, the complex is internalized by the cancer cell. The trapped ¹⁷⁷Lu then emits beta radiation, which induces double-strand DNA breaks and generates reactive oxygen species, ultimately leading to apoptosis and cell death.[10][12][17]
Caption: Diagram 1: Targeted delivery and cytotoxic action of ¹⁷⁷Lu Vipivotide Tetraxetan.
Therapeutic Applications and Clinical Efficacy
The primary and FDA-approved indication for ¹⁷⁷Lu Vipivotide Tetraxetan is for the treatment of adult patients with PSMA-positive metastatic castration-resistant prostate cancer (mCRPC).[6][7] Initially approved for patients who had previously received both an androgen receptor (AR) pathway inhibitor and taxane-based chemotherapy, its indication has been expanded to include patients in the pre-chemotherapy setting.[2][18]
Pivotal Clinical Trial Data
The approval and adoption of this therapy are strongly supported by data from large, randomized, phase 3 clinical trials.
| Clinical Trial | Patient Population | Primary Endpoint | Key Finding | Citation |
| VISION (NCT03511664) | mCRPC patients previously treated with AR pathway inhibitor and taxane chemotherapy. | Overall Survival (OS) & Radiographic Progression-Free Survival (rPFS) | Significantly improved median OS (15.3 vs 11.3 months) and median rPFS (8.7 vs 3.4 months) compared to best standard of care alone. | [10][16] |
| PSMAfore (NCT04689828) | Taxane-naïve mCRPC patients who progressed on an AR pathway inhibitor. | Radiographic Progression-Free Survival (rPFS) | Reduced the risk of radiographic progression or death by 59% compared to a change in AR pathway inhibitor. Median rPFS was more than doubled (11.6 vs 5.6 months). | [18][19] |
These trials have established ¹⁷⁷Lu Vipivotide Tetraxetan as a critical therapeutic option that meaningfully extends survival and delays disease progression in eligible patients.[6][10]
Application Notes and Protocols
The successful implementation of ¹⁷⁷Lu Vipivotide Tetraxetan therapy requires a multidisciplinary approach and adherence to strict protocols covering patient selection, drug administration, and safety monitoring.[20]
Protocol: Patient Selection and Eligibility
Proper patient selection is paramount to ensure therapeutic benefit and safety. The process is a multi-step evaluation.
Step 1: Clinical Evaluation
-
Inclusion Criteria:
-
Histologically confirmed diagnosis of metastatic castration-resistant prostate cancer (mCRPC).[20]
-
History of treatment with at least one androgen receptor (AR) pathway inhibitor (e.g., abiraterone, enzalutamide).[21]
-
For post-chemotherapy indication: History of treatment with taxane-based chemotherapy (e.g., docetaxel).[21]
-
Adequate organ function, including bone marrow and renal function, as defined by specific laboratory parameters.[14]
-
-
Exclusion Criteria:
Step 2: PSMA PET Imaging
-
Objective: To confirm the presence of PSMA-positive disease. This is a mandatory step.[3][21]
-
Procedure: Patients undergo a Positron Emission Tomography (PET) scan using an approved PSMA-targeted imaging agent, such as Gallium-68 (⁶⁸Ga) gozetotide (PSMA-11) or ¹⁸F-DCFPyL.[7][20]
-
Definition of PSMA-Positive:
Step 3: Final Eligibility Confirmation
-
A multidisciplinary tumor board, including nuclear medicine physicians, medical oncologists, and radiologists, should review all clinical and imaging data to confirm the patient is a suitable candidate for therapy.[14]
Caption: Diagram 2: A streamlined workflow for identifying eligible mCRPC patients.
Protocol: Dosing and Administration
The administration of a radiopharmaceutical requires meticulous attention to detail and radiation safety.
-
Recommended Dosage: The standard dose is 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 doses.[6][7][23] Treatment may be discontinued due to disease progression or unacceptable toxicity.[23]
Step-by-Step Administration Procedure:
-
Patient Preparation: Patients should be well-hydrated. Encourage increased oral fluid intake before and after administration to promote clearance and reduce radiation dose to the kidneys and bladder.[20][23]
-
Pre-Medication: An anti-emetic may be administered intravenously prior to the infusion to prevent nausea.[24]
-
Catheter Placement: Establish a dedicated, patent intravenous line. Flush with at least 10 mL of 0.9% sterile sodium chloride solution to ensure patency and minimize the risk of extravasation.[11]
-
Dose Preparation and Handling:
-
All handling must be performed using aseptic technique and appropriate radiation shielding (e.g., syringe shields, L-block) to adhere to the ALARA (As Low As Reasonably Achievable) principle.[11][23]
-
Visually inspect the solution for particulate matter and discoloration before administration.[23]
-
Confirm the amount of radioactivity to be administered using a calibrated dose calibrator.[23]
-
-
Infusion:
-
Post-Infusion Flush: After the infusion is complete, flush the intravenous line with a sufficient volume of 0.9% sterile sodium chloride to ensure the full dose has been delivered.[23]
-
Post-Administration Confirmation: The activity remaining in the vial and administration set should be measured to confirm the delivered dose.[11]
-
Post-Treatment Imaging (Optional but Recommended): Post-treatment SPECT/CT imaging can be performed to visualize the biodistribution of the radiopharmaceutical and confirm targeting of known disease sites.[21][24]
Protocol: Safety, Monitoring, and Management
Vigilant monitoring for adverse reactions is crucial throughout the treatment course.
| Adverse Reaction Category | Common Examples | Serious Risks |
| General | Fatigue, Dry Mouth, Nausea, Decreased Appetite, Constipation | Radiation Exposure, Risk of Secondary Cancers |
| Hematologic | Anemia, Thrombocytopenia, Leukopenia, Lymphopenia | Myelosuppression |
| Renal | Increased Blood Creatinine | Renal Toxicity |
Monitoring and Management Protocol:
-
Baseline Assessment: Before initiating therapy, obtain a complete blood count (CBC) with differential and comprehensive metabolic panel (including renal function tests).[14][27]
-
Ongoing Monitoring: Repeat blood tests before each subsequent dose.[27]
-
Dose Modification for Adverse Reactions:
-
Myelosuppression: Treatment may need to be withheld, the dose reduced, or permanently discontinued based on the severity of hematologic toxicity (e.g., platelet count, absolute neutrophil count).[11][27]
-
Renal Toxicity: Monitor renal function closely. Significant declines in renal function may necessitate dose interruption or discontinuation.[7]
-
Other Toxicities: For severe adverse reactions like Grade 3 dry mouth, the dose may be reduced by 20% to 5.9 GBq (160 mCi).[11] If a treatment delay due to toxicity persists for more than 4 weeks, therapy must be discontinued.[11]
-
-
Patient Counseling on Radiation Safety:
-
Advise patients to minimize close contact (less than 3 feet) with other household members for at least 2 days post-infusion.[20][25]
-
Advise patients to limit close contact with children and pregnant women for 7 days.[20][25]
-
Instruct patients to use effective contraception during treatment and for 14 weeks after the final dose due to the risk of embryo-fetal toxicity.[26][28]
-
Protocol: Radiopharmaceutical Quality Control
For institutions preparing or handling the radiopharmaceutical, stringent quality control is mandatory.
-
Visual Inspection: Check the final solution to ensure it is clear, colorless to slightly yellow, and free of any visible particulates.[15][23]
-
Radiochemical Purity (RCP):
-
Objective: To ensure that the Lutetium-177 is properly bound to the PSMA-617 ligand and to quantify the amount of "free" (unbound) Lutetium-177.
-
Methodology: High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC) are standard methods used to determine RCP.[29]
-
Acceptance Criteria: The radiochemical purity should be ≥ 97%.[15]
-
-
Dose Calibration: The final product's radioactivity must be accurately measured using a properly calibrated dose calibrator to ensure the patient receives the prescribed therapeutic dose.[23]
Future Directions and Emerging Research
The success of ¹⁷⁷Lu Vipivotide Tetraxetan in mCRPC has spurred further research.[30] Numerous clinical trials are currently underway to explore its use in:
-
Earlier stages of prostate cancer , including metastatic hormone-sensitive prostate cancer (mHSPC).[30][31]
-
Combination therapies , pairing it with other treatments like androgen receptor inhibitors or immunotherapy to potentially enhance efficacy.[9][32]
-
Other PSMA-expressing cancers , such as glioblastoma and adenoid cystic carcinoma, although this research is still in early phases.[33][34]
The development of new ligands and the use of alpha-emitting radionuclides like Actinium-225 are also active areas of investigation, promising to further evolve the landscape of targeted radioligand therapy.[9]
References
- FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prost
- PSMA-targeted radioligand therapy in prostate cancer: current status and future prospects. Taylor & Francis Online.
- PSMA-targeted radioligand therapy in prostate cancer: current status and future prospects. Taylor & Francis Online.
- FDA approves Pluvicto for metastatic castration-resistant prostate cancer. U.S.
- Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authoriz
- Clinical Trials Using Lutetium Lu 177 Vipivotide Tetraxetan.
- The prostate-specific membrane antigen: Lessons and current clinical implications from 20 years of research. PubMed Central.
- What is PSMA for Prostate Cancer? | PSMA Scans & Targeted Therapy. YouTube.
- Lutetium (177Lu) Vipivotide Tetraxetan – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Pluvicto (lutetium lu 177 vipivotide tetraxetan) FDA Approval History. Drugs.com.
- FDA Approves New Prostate Cancer Tre
- Novartis' Pluvicto granted FDA approval for expanded prost
- Expert explains everything you need to know about lutetium Lu-177 vipivotide tetraxetan for mCRPC. Urology Times.
- Pluvicto. Massive Bio.
- Lutetium-177 Vipivotide Tetraxetan: A Breakthrough in Radioligand Therapy for mCRPC. Technology Networks.
- Lutetium (177Lu) vipivotide tetraxetan. Wikipedia.
- Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. PubMed Central.
- Overview of Prostate-Specific Membrane Antigen. PubMed Central.
- Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy. MDPI.
- Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. PubMed.
- Lutetium Lu 177 Vipivotide Tetraxetan Side Effects: Common, Severe, Long Term. Drugs.com.
- PSMA Radionuclide Therapy.
- Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC. Targeted Oncology.
- Lutetium Lu 177 Vipivotide Tetraxetan Injection. MedlinePlus.
- Lutetium Lu 177 vipivotide tetraxetan for prostate cancer.
- 177Lu-Vipivotide Tetraxetan (177Lu-PSMA-617, Pluvicto) Therapy. Journal of Nuclear Medicine Technology.
- Lutetium Lu 177 Vipivotide Tetraxetan. Memorial Sloan Kettering Cancer Center.
- Lutetium Lu 177 Vipivotide Tetraxetan: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Lutetium Lu 177 vipivotide tetraxetan for prost
- Lutetium-177 (Lu177) PSMA-617, Vipivotide Tetraxetan (Pluvicto)
- PLUVICTO (lutetium Lu 177 vipivotide tetraxetan) Prescribing Information. U.S.
- Lutetium Lu 177 Vipivotide Tetraxetan Dosage Guide. Drugs.com.
- A Study Of Radiation Dosimetry, Safety, And Tolerability Of Extended Lutetium (177Lu)
- Practical Treatment of Lutetium-177 vipivotide tetraxetan (Pluvicto®) in a Clinical Setting. Society of Nuclear Medicine and Molecular Imaging.
- Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT).
- PLUVICTO (lutetium Lu 177 vipivotide tetraxetan) Therapy Checklist. Society of Nuclear Medicine and Molecular Imaging.
- Improved quality control of [177Lu]Lu-PSMA I&T. PubMed Central.
Sources
- 1. massivebio.com [massivebio.com]
- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. pcf.org [pcf.org]
- 4. The prostate-specific membrane antigen: Lessons and current clinical implications from 20 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy [mdpi.com]
- 6. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA approves Pluvicto for metastatic castration-resistant prostate cancer | FDA [fda.gov]
- 8. drugs.com [drugs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. urologytimes.com [urologytimes.com]
- 11. drugs.com [drugs.com]
- 12. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. snmmi.org [snmmi.org]
- 15. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmlive.com [pmlive.com]
- 19. FDA Approves New Prostate Cancer Treatment – Medthority [medthority.com]
- 20. 177Lu-Vipivotide Tetraxetan (177Lu-PSMA-617, Pluvicto) Therapy | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 21. va.gov [va.gov]
- 22. mayo.edu [mayo.edu]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Practical Treatment of Lutetium-177 vipivotide tetraxetan (Pluvicto®) in a Clinical Setting | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. Lutetium Lu 177 Vipivotide Tetraxetan Injection: MedlinePlus Drug Information [medlineplus.gov]
- 26. drugs.com [drugs.com]
- 27. Lutetium Lu 177 Vipivotide Tetraxetan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 28. mskcc.org [mskcc.org]
- 29. researchgate.net [researchgate.net]
- 30. PSMA-targeted radioligand therapy in prostate cancer: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Facebook [cancer.gov]
- 33. clinicaltrials.eu [clinicaltrials.eu]
- 34. openmedscience.com [openmedscience.com]
Application Notes and Protocols for the Solubility of Vipivotide Tetraxetan Linker
Version: 1.0
Introduction
Vipivotide tetraxetan, the non-radioactive precursor to the targeted radioligand therapy Pluvicto™ ([¹⁷⁷Lu]Lu-vipivotide tetraxetan), is a cornerstone in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] The molecule is a conjugate composed of a PSMA-targeting ligand (Glutamate-urea-Lysine), a linker, and a chelator (DOTA).[1][4] The linker component, a critical element influencing the pharmacokinetic profile of the final radiopharmaceutical, connects the targeting moiety to the DOTA chelator.[5][6] Understanding the solubility of this linker is paramount for researchers and drug development professionals in various stages of research and development, including synthesis, purification, formulation, and in vitro/in vivo testing.
This document provides a comprehensive guide to the solubility of the Vipivotide tetraxetan linker in a range of solvents, offering detailed protocols for its dissolution and handling.
Physicochemical Properties of the this compound
The linker, in conjunction with the ligand, is often supplied as "Vipivotide tetraxetan Ligand-Linker Conjugate" or "PSMA-617 Linker".[7][8] This molecule possesses a complex structure with both hydrophobic (e.g., 2-naphthyl-l-Ala and cyclohexyl groups) and hydrophilic (e.g., peptide backbone, carboxylic acids) moieties, leading to a nuanced solubility profile.[1][9]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃₃H₄₅N₅O₉ | [10][11] |
| Molecular Weight | 655.74 g/mol | [7][8][10][11] |
| Appearance | Solid Powder | [10] |
| logD (Partition Coefficient) | -2.8 ± 0.3 (for [⁶⁸Ga]Ga-PSMA-617) | [12] |
The relatively low logD value of the related radiolabeled compound suggests a degree of hydrophilicity, though the presence of aromatic and aliphatic groups necessitates the use of organic solvents or co-solvent systems for achieving high concentrations.[12]
Solubility Profile of this compound
The solubility of the this compound is highly dependent on the solvent system employed. The data presented below has been synthesized from various sources to provide a practical guide for laboratory use.
Table 2: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Observations | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL (190.62 mM) | Ultrasonic assistance recommended. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [7][13] |
| DMSO | 270 mg/mL (411.75 mM) | Ultrasonic assistance recommended. | [10] |
| Formulation 1 (for in vivo use) | ≥ 2.08 mg/mL (3.17 mM) | Clear solution. | [7][14] |
| 10% DMSO | |||
| 40% PEG300 | |||
| 5% Tween-80 | |||
| 45% Saline | |||
| Formulation 2 (for in vivo use) | ≥ 2.08 mg/mL (3.17 mM) | Clear solution. | [7][14] |
| 10% DMSO | |||
| 90% (20% SBE-β-CD in Saline) | |||
| Formulation 3 (for in vivo use) | ≥ 2.08 mg/mL (3.17 mM) | Clear solution. | [7][14] |
| 10% DMSO | |||
| 90% Corn Oil |
Note: The provided formulation data indicates that while the linker has high solubility in pure DMSO, achieving stable aqueous solutions for biological applications requires the use of co-solvents and excipients.
Protocols for Dissolution and Handling
The following protocols are designed to provide a standardized approach to dissolving and handling the this compound for various research applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 125 mg/mL).[7][13]
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minutes to aid dissolution.[7][10] The solution should become clear. If precipitation is observed, gentle warming (37°C) can be applied in conjunction with sonication.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][13] Before use, thaw the solution at room temperature and vortex briefly.
Caption: Workflow for preparing a high-concentration stock solution of this compound in DMSO.
Protocol 2: Preparation of an Aqueous Formulation for In Vitro or In Vivo Studies
This protocol details the preparation of a biocompatible formulation suitable for cell-based assays or animal studies, based on a common co-solvent system.[7][14]
Materials:
-
High-concentration stock solution of this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, polypropylene tubes
Procedure:
-
Preparation of Co-solvent Mixture: In a sterile tube, sequentially add the following, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Addition of DMSO Stock: Add 100 µL of the high-concentration DMSO stock solution (e.g., 20.8 mg/mL) to the co-solvent mixture and mix thoroughly until a homogenous solution is formed.
-
Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix gently but thoroughly to avoid precipitation. The final concentration will be 2.08 mg/mL.
-
Verification: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the initial stock concentration may need to be adjusted.
-
Use: Use the freshly prepared formulation immediately for optimal results.
Caption: Step-by-step workflow for preparing a biocompatible aqueous formulation of the this compound.
Causality Behind Experimental Choices and Best Practices
-
Choice of DMSO: DMSO is a powerful aprotic solvent capable of disrupting the intermolecular forces in the solid linker, leading to high solubility.[7][10] The use of anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and promote aggregation.[7][13]
-
Use of Sonication: The complex structure of the linker may lead to slow dissolution kinetics. Sonication provides the necessary energy to break up solid aggregates and accelerate the dissolution process.[7][10]
-
Co-solvent Systems: For biological applications, high concentrations of DMSO can be toxic. Co-solvents like PEG300 and surfactants like Tween-80 are used to create a more biocompatible vehicle.[7][8][14] PEG300 acts as a solubilizing agent, while Tween-80 helps to prevent aggregation and improve stability in aqueous solutions.
-
Order of Addition: In co-solvent formulations, the order of addition is crucial. The drug is typically first dissolved in the strongest solvent (DMSO) and then diluted with other excipients to maintain solubility and prevent precipitation.
-
Storage Conditions: Storing stock solutions at low temperatures (-20°C or -80°C) minimizes solvent evaporation and chemical degradation over time.[7]
Conclusion
The this compound exhibits high solubility in DMSO and can be formulated into stable aqueous solutions using appropriate co-solvents. The protocols and data presented in these application notes provide a reliable foundation for researchers working with this important molecule. Adherence to these guidelines will ensure consistent and reproducible results in both chemical and biological research settings.
References
-
Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | Peptide Linker | MedChemExpress.
-
Vipivotide tetraxetan - Wikipedia.
-
This compound - TargetMol.
-
This compound - Xcess Biosciences.
-
Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan - European Medicines Agency (EMA).
-
Vipivotide tetraxetan (PSMA-617) | PSMA inhibitor| CAS 1702967-37-0 - InvivoChem.
-
Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - Theranostics.
-
PLUVICTO (lutetium Lu 177 vipivotide tetraxetan) - FDA.
-
This compound - BioCat GmbH.
-
Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | 肽类Linker | MCE.
-
Vipivotide tetraxetan (PSMA-617) | Drug-Linker Conjugates for ADC inhibitor | CAS 1702967-37-0 - Selleck Chemicals.
-
DOTA-NHS-ester - (CAS 170908-81-3) | ADC Linker - BOC Sciences.
-
Vipivotide tetraxetan (PSMA-617) | CAS 1702967-37-0 | AbMole BioScience.
-
Pluvicto: Package Insert / Prescribing Information / MOA - Drugs.com.
-
Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - NIH.
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION - Novartis.
-
Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - NIH.
-
Dosing and Administration Guide - PLUVICTO® (LUTETIUM LU 177 VPIVOTIDE TETRAXETAN) - RLT Institute.
-
Improved Efficacy of Synthesizing *M III -Labeled DOTA Complexes in Binary Mixtures of Water and Organic Solvents. A Combined Radio- and Physicochemical Study - ResearchGate.
-
Development of a Novel Prosthetic Click-Linker for Radioiodination of Antibody-Based Radiopharmaceuticals with High Stability and Specificity | Molecular Pharmaceutics - ACS Publications.
-
Structure of PSMA-617 with main components (chelator, linker, bonding... - ResearchGate.
-
Chemical structure of PSMA-617. The naphthylic linker structure is... - ResearchGate.
Sources
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. xcessbio.com [xcessbio.com]
- 11. biocat.com [biocat.com]
- 12. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]
- 13. Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | 肽类Linker | MCE [medchemexpress.cn]
- 14. Vipivotide tetraxetan (PSMA-617) | PSMA inhibitor| CAS 1702967-37-0 | Buy Vipivotide tetraxetan (PSMA617) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for the Quality Control and Analysis of Lutetium (¹⁷⁷Lu) Vipivotide Tetraxetan Conjugates
Abstract
This document provides a comprehensive technical guide for the quality control and analysis of Lutetium (¹⁷⁷Lu) Vipivotide Tetraxetan, a radioligand therapeutic agent. Designed for researchers, scientists, and drug development professionals, these application notes detail the critical quality attributes (CQAs) of the final radiopharmaceutical and provide validated, step-by-step protocols for its analysis. The methodologies described herein are grounded in established principles of radiopharmaceutical chemistry and chromatography, ensuring scientific integrity and reliable, reproducible results. We will delve into the causality behind experimental choices, offering insights into method development and interpretation of results, thereby creating a self-validating system for laboratory implementation.
Introduction to Vipivotide Tetraxetan and Radioligand Therapy
Vipivotide tetraxetan, also known as PSMA-617, is a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for directed therapies.[3][4] The structure of Vipivotide tetraxetan comprises three key functional units: a urea-based motif (Lys-urea-Glu) for specific binding to the enzymatic pocket of PSMA, a linker molecule, and a tetraxetan (DOTA) chelator.[1][5] This DOTA chelator securely sequesters a therapeutic radioisotope, most notably the beta-emitter Lutetium-177 (¹⁷⁷Lu).[2][3]
The resulting conjugate, ¹⁷⁷Lu-Vipivotide Tetraxetan (marketed as Pluvicto®), is a targeted radioligand therapy.[2] Upon intravenous administration, the molecule circulates and binds to PSMA-expressing cells. The localized decay of ¹⁷⁷Lu releases beta particles with a short penetration range (mean of 0.67 mm), delivering cytotoxic radiation directly to the tumor cells and the immediate microenvironment while minimizing exposure to surrounding healthy tissue.[1][6] This targeted mechanism of action is fundamental to its therapeutic efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[7]
Given its administration to patients, the quality, purity, and stability of the final ¹⁷⁷Lu-Vipivotide Tetraxetan drug product are paramount.[8][9] This guide establishes the analytical framework necessary to ensure every batch meets stringent safety and efficacy standards.
Mechanism of Action Pathway
The following diagram illustrates the mechanism by which ¹⁷⁷Lu-Vipivotide Tetraxetan targets and destroys cancer cells.
Caption: Overall workflow from synthesis to quality control.
Analytical Methods and Protocols
The following protocols are validated methods for determining the identity and radiochemical purity of ¹⁷⁷Lu-Vipivotide Tetraxetan.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the preferred method for the quantitative determination of radiochemical purity. [10]A reversed-phase C18 column separates the components of the mixture based on their hydrophobicity. The nonpolar stationary phase retains the more hydrophobic molecules for longer. By using a gradient of an aqueous mobile phase and an organic modifier (acetonitrile), components are eluted at characteristic retention times. A radioactivity detector connected in series allows for the quantification of radioactive species.
Protocol: HPLC for Radiochemical Purity
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, UV detector, and a radioactivity detector (e.g., scintillation or PIN diode).
-
Column: Reversed-phase C18, 3-5 µm particle size, 150-250 mm length x 4.6 mm ID. [10]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for the peptidic molecule. The water/acetonitrile gradient effectively separates the polar (free ¹⁷⁷Lu) and nonpolar (¹⁷⁷Lu-Vipivotide Tetraxetan) components.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 4.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Note: This gradient is a representative example; optimization may be required based on the specific column and system. A similar gradient has been successfully used in published methods. [11]
-
-
Data Analysis and Interpretation:
-
Identify the peaks in the radio-chromatogram.
-
Calculate the Radiochemical Purity (RCP) as follows:
-
RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100
-
-
The calculated RCP must be ≥ 95.0%.
-
Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, qualitative or semi-quantitative method often used as a complementary technique to HPLC for confirming radiochemical purity. It separates components based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
Protocol: ITLC for Radiochemical Purity
-
Materials:
-
Stationary Phase: Instant Thin-Layer Chromatography strips with silica gel (ITLC-SG).
-
Mobile Phase: 0.1 M Citrate buffer, pH 5.0. [13] * Rationale: In this system, the polar citrate buffer serves as the mobile phase. The intact, more lipophilic radiopharmaceutical, ¹⁷⁷Lu-Vipivotide Tetraxetan, will have minimal interaction and remain at the origin (Rf ≈ 0). In contrast, smaller, more polar impurities like free ¹⁷⁷Lu will travel up the strip with the solvent front (Rf ≈ 1.0).
-
-
Procedure:
-
Apply a small spot (1-2 µL) of the ¹⁷⁷Lu-Vipivotide Tetraxetan solution onto the origin line of an ITLC-SG strip.
-
Allow the spot to air dry completely.
-
Place the strip into a chromatography tank containing the citrate buffer mobile phase, ensuring the origin is above the solvent level.
-
Allow the solvent front to migrate to near the top of the strip.
-
Remove the strip and mark the solvent front.
-
Allow the strip to dry.
-
-
Data Analysis and Interpretation:
-
Analyze the strip using a radio-TLC scanner or by cutting the strip into sections (e.g., origin and front) and counting in a gamma counter.
-
Determine the distribution of radioactivity:
-
Origin (Rf = 0.0 - 0.2): Corresponds to ¹⁷⁷Lu-Vipivotide Tetraxetan.
-
Solvent Front (Rf = 0.8 - 1.0): Corresponds to free ¹⁷⁷Lu and other polar impurities.
-
-
Calculate the Radiochemical Purity (RCP) as follows:
-
RCP (%) = (Counts at Origin / Total Counts on Strip) x 100
-
-
The result should be consistent with the HPLC analysis and meet the acceptance criterion of ≥ 95.0%.
-
Stability Considerations
The stability of ¹⁷⁷Lu-Vipivotide Tetraxetan is a critical factor, as degradation can lead to the formation of radiochemical impurities. The primary degradation pathway is radiolysis, where the ionizing radiation from ¹⁷⁷Lu itself damages the conjugate molecule. [14][15]
-
Stabilizers: To mitigate radiolysis, stabilizing agents such as ascorbic acid or gentisic acid are often included in the final formulation. [11][15]These compounds act as radical scavengers.
-
Storage Conditions: Studies have shown that stability is enhanced by storing the product at reduced temperatures (e.g., refrigerated or frozen). [14]* Shelf-Life: The acceptable shelf-life is determined by stability studies where the radiochemical purity is monitored over time. The product must remain within specification (RCP ≥ 95%) throughout its defined shelf-life. [8][16]In-house preparations have demonstrated stability for at least 48 hours. [8][14]
Conclusion
The quality control of ¹⁷⁷Lu-Vipivotide Tetraxetan is a multi-faceted process that relies on robust and validated analytical methods. The combination of HPLC and TLC provides a comprehensive assessment of radiochemical purity, ensuring that each patient dose is safe, pure, and potent. By understanding the principles behind these analytical techniques and adhering to the detailed protocols outlined in this guide, researchers and manufacturers can confidently ensure the quality of this life-extending therapeutic agent. Adherence to the defined CQAs is not merely a procedural requirement but a fundamental component of patient safety and therapeutic success.
References
-
Ugur, A., Yildirim, T., & Can, C. (2017). Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry. PubMed Central. Available at: [Link]
-
Villas Boas, P. R., et al. (2021). Stability in the production and transport of 177Lu labelled PSMA. ResearchGate. Available at: [Link]
-
Chakraborty, S., et al. (2019). Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. PubMed Central. Available at: [Link]
-
Al-Ibraheem, A., et al. (2022). Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T. Journal of Nuclear Medicine. Available at: [Link]
-
Di Iorio, V., et al. (2022). Comparative stability data of [ 177 Lu]Lu-PSMA-I&T and [ 177 Lu]Lu-PSMA-617. ResearchGate. Available at: [Link]
-
Martin, A., et al. (2022). 3PC-040 Radiochemical purity determination of 177Lu-PSMA-617: development and validation of a high-performance liquid chromatography analytical method. European Journal of Hospital Pharmacy. Available at: [Link]
-
Drugs.com. (2025). Lutetium Lu 177 Vipivotide Tetraxetan Monograph for Professionals. Available at: [Link]
-
Li, J., et al. (2020). Preparation and SPECT/CT Imaging of 177Lu-Labeled Peptide Nucleic Acid. OncoTargets and Therapy. Available at: [Link]
-
Ugur, A., et al. (2017). Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry. AVESİS. Available at: [Link]
-
Aalbersberg, D., et al. (2022). Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Larenkov, A., et al. (2023). Radio-TLC methods used to analyze the radiochemical conversion of [177Lu]Lu-PSMA-617 preparations. ResearchGate. Available at: [Link]
-
Hsieh, Y. J., et al. (2021). Identification of Impurities in Synthetic Precursor Product and Metabolites of 177Lu-PSMA-617 for Prostate Cancer Radiotherapy. JScholar Publisher. Available at: [Link]
-
Larenkov, A., et al. (2023). Typical radio-HPLC chromatogram of [¹⁷⁷Lu]Lu-PSMA-617 preparation. ResearchGate. Available at: [Link]
-
Hodolic, M., et al. (2023). Improved quality control of [177Lu]Lu-PSMA I&T. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Sounni, F., et al. (2022). Development and Validation of Analytical Methods for Radiochemical Purity of 177 Lu-PSMA-1. MDPI. Available at: [Link]
-
Novartis. (2025). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION - PLUVICTO®. Available at: [Link]
-
Various Authors. (2024). Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. PLOS ONE. Available at: [Link]
-
Swissmedic. (2025). Swiss Public Assessment Report Pluvicto CA. Available at: [Link]
-
Nuta, C. D., et al. (2022). [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. MDPI. Available at: [Link]
-
Holik, H. A., et al. (2025). Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters. Scientific Reports. Available at: [Link]
-
SNMMI. PLUVICTO (LUTETIUM LU 177 VIPIVOTIDE TETRAXETAN). Available at: [Link]
-
Morris, M. J., et al. (2022). Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts. Frontiers in Urology. Available at: [Link]
-
European Medicines Agency. (2022). Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan. Available at: [Link]
-
USAN Council. (2021). STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL - lutetium Lu 177 vipivotide tetraxetan. American Medical Association. Available at: [Link]
-
Wikipedia. (2025). Lutetium (177Lu) vipivotide tetraxetan. Available at: [Link]
-
Hennrich, U., & Eder, M. (2022). PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives. PubMed Central. Available at: [Link]
-
Markham, A. (2025). Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. ResearchGate. Available at: [Link]
-
Patsnap. (2025). Who holds the patent for Lutetium-177 Vipivotide Tetraxetan?. Available at: [Link]
-
Piert, M., & Pomper, M. G. (2024). PSMA-Targeted Radiopharmaceuticals in Prostate Cancer Diagnosis and Therapy. Journal of Nuclear Medicine. Available at: [Link]
-
ClinicalTrials.gov. (2024). A Dosimetry Study of Lutetium (177Lu) rhPSMA-10.1 and Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto®) in Patients With Non-curative Metastatic Prostate Cancer. Available at: [Link]
-
Sartor, O., et al. (2023). PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials. ResearchGate. Available at: [Link]
-
BlueCross BlueShield of Tennessee. (2025). Lutetium Lu 177 vipivotide tetraxetan (Pluvicto®). Available at: [Link]
-
Wurzer, A., et al. (2022). Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer. Journal of Nuclear Medicine. Available at: [Link]
-
European Medicines Agency. (2022). Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan. Available at: [Link]
-
European Medicines Agency. (2022). Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan. Available at: [Link]
-
European Medicines Agency. (2022). Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan. Available at: [Link]
-
Lee, Y. S., et al. (2022). Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization. PubMed Central. Available at: [Link]
-
UPMC. (2023). Lutetium Lu 177 vipivotide tetraxetan (Pluvicto). Available at: [Link]
-
VA.gov. (2025). Lutetium-177 (Lu177) PSMA-617, Vipivotide Tetraxetan (Pluvicto) - Clinical Determinations and Indications. Available at: [Link]
Sources
- 1. snmmi.org [snmmi.org]
- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jscholaronline.org [jscholaronline.org]
- 10. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Vipivotide Tetraxetan Linker Solubility
Welcome to the technical support guide for the Vipivotide tetraxetan (PSMA-617) linker. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their work with this critical component of PSMA-targeted radiopharmaceuticals. As a key structural element connecting the PSMA-binding motif to the DOTA chelator, the linker's physicochemical properties are paramount to successful conjugation, formulation, and ultimately, therapeutic efficacy. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate and resolve common solubility issues.
Section 1: Understanding the Solubility Profile of the Vipivotide Tetraxetan Linker
Q1: What is the structure of the this compound, and why can it be difficult to dissolve?
A1: The this compound is a sophisticated chemical bridge designed to optimize the pharmacokinetic profile of the overall molecule.[1] It is comprised of two key moieties: 2-naphthyl-L-alanine and a trans-(aminomethyl)cyclohexyl group.[2][3] The presence of the 2-naphthyl group, a large, planar, and nonpolar aromatic system, is the primary reason for the linker's limited aqueous solubility.[4][5] This hydrophobic character is crucial for its interaction within a hydrophobic pocket of the PSMA enzyme, which contributes to the high binding affinity of the final compound.[4][5] However, this same feature makes the isolated linker molecule prone to aggregation and precipitation in purely aqueous solutions.
The structure also contains several ionizable groups, including carboxylic acids and amines, which means its net charge and solubility are highly dependent on the pH of the solution.
Caption: Core components of Vipivotide tetraxetan (PSMA-617).
Section 2: Troubleshooting Common Solubility Issues
This section provides a systematic approach to dissolving the lyophilized linker powder and preventing precipitation in subsequent experimental steps.
Q2: My lyophilized this compound is not dissolving in water or standard aqueous buffers. What is the recommended first step?
A2: Direct dissolution in aqueous media is not recommended due to the linker's hydrophobicity. The standard and most effective first step is to create a concentrated stock solution using a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice.
Causality: DMSO is a powerful solvent capable of disrupting the intermolecular forces (like pi-stacking from the naphthyl groups) that cause the linker molecules to aggregate. It effectively solvates the hydrophobic regions of the molecule, allowing it to enter solution. Commercial suppliers report high solubility in DMSO, up to 270 mg/mL.[6][7]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Preparation: Bring the vial of lyophilized linker powder and a fresh, unopened bottle of anhydrous DMSO to room temperature. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[8]
-
Solvent Addition: Add a small volume of DMSO to the vial to create a high-concentration stock (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes. If dissolution is slow, gentle sonication in a water bath for 5-10 minutes is recommended to break up any aggregates.[6][8]
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the DMSO stock solution at -20°C or -80°C. For short-term storage (1 month), -20°C is adequate; for longer-term storage (up to 6 months), -80°C is recommended.[8]
Q3: I successfully dissolved the linker in DMSO, but it precipitates when I dilute it into my aqueous reaction buffer. How can I solve this?
A3: This is a common phenomenon known as "crashing out," where the compound precipitates upon transfer to a solvent in which it is poorly soluble. To prevent this, you must use a formulation containing co-solvents and/or surfactants that maintain the linker's solubility in the final aqueous environment.
Causality: Co-solvents like polyethylene glycol (PEG) reduce the overall polarity of the aqueous solution, creating a more favorable environment for the hydrophobic linker. Surfactants like Tween-80 form micelles that can encapsulate the hydrophobic parts of the molecule, preventing aggregation and precipitation.
Below are validated formulations used for in vivo studies, which are excellent starting points for maintaining solubility in aqueous systems.[6][8]
Data Presentation: Recommended Co-Solvent Formulations
| Formulation Component | Protocol 1[6][8] | Protocol 2[8] | Role of Component |
| DMSO | 10% | 10% | Primary organic solvent to dissolve the compound. |
| PEG300 | 40% | - | A water-miscible co-solvent that increases solubility. |
| Tween-80 | 5% | - | A non-ionic surfactant that prevents aggregation. |
| Saline (0.9% NaCl) | 45% | - | The primary aqueous vehicle. |
| SBE-β-CD (20% in Saline) | - | 90% | A cyclodextrin that forms inclusion complexes to solubilize the drug. |
| Final Concentration | ≥ 3.3 mg/mL [6] | ≥ 2.08 mg/mL [8] |
Experimental Protocol: Dilution with a Co-Solvent System (using Protocol 1)
-
Sequential Addition is Critical: Begin with your concentrated DMSO stock solution.
-
Add the required volume of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add the Tween-80 to the DMSO/PEG300 mixture and mix again until homogeneous.
-
Slowly add the saline to the organic mixture, ideally dropwise while vortexing, to reach the final desired concentration. This gradual addition is crucial to prevent shocking the system and causing precipitation.
-
If any cloudiness appears, brief sonication can be used to clarify the solution.
Caption: Troubleshooting workflow for this compound dissolution.
Q4: Can I adjust the pH to improve the linker's solubility?
A4: Yes, pH adjustment can be a very effective strategy. The this compound contains multiple carboxylic acid groups, making it an acidic molecule.[7]
Causality: At acidic or neutral pH, these carboxylic acid groups are protonated (-COOH), making them less polar and reducing their interaction with water. By increasing the pH to a basic environment (e.g., pH 8-9), these groups become deprotonated (-COO⁻). This negative charge significantly increases the molecule's polarity and its affinity for water, thereby enhancing solubility.[9][10]
Experimental Protocol: pH Screening
-
Prepare a series of small-volume buffers (e.g., phosphate or borate buffers) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Add a small, fixed amount of your DMSO stock solution to each buffer.
-
Observe for any precipitation immediately and after a set incubation period (e.g., 30 minutes).
-
Use the lowest pH that maintains solubility to minimize the risk of base-catalyzed degradation of your molecule.
Section 3: Advanced Strategies for Drug Development
Q5: For developing next-generation analogs, what chemical modifications to the linker have been shown to improve properties like solubility?
A5: This is an active area of research for improving the overall pharmacokinetic profile of PSMA-targeted radioligands. Structure-activity relationship (SAR) studies have identified several successful strategies.
Causality: The goal is to reduce the linker's hydrophobicity or introduce charged moieties without compromising its essential interaction with the PSMA binding pocket.[4][11]
-
Replacing Hydrophobic Groups: One successful approach has been to replace the highly lipophilic 2-naphthyl-L-alanine with a less hydrophobic group like 3-styryl-L-alanine. This modification was shown to maintain high PSMA binding affinity.[2][3]
-
Introducing Charged Amino Acids: Incorporating charged amino acids like histidine and/or glutamic acid into the linker region has been explored.[11][12][13] These modifications can significantly decrease lipophilicity and have been shown to improve tumor-to-kidney ratios in preclinical studies, suggesting a favorable change in biodistribution that is likely related to improved solubility and clearance properties.[11][13]
Caption: Conceptual diagram of advanced linker modification strategies.
References
-
Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Omega. [Link]
-
Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. Drugs. [Link]
-
Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. ResearchGate. [Link]
-
Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. Drugs of Today. [Link]
-
Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Omega (PMC). [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
-
Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics. [Link]
-
Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC. Targeted Oncology. [Link]
-
Structure of PSMA-617 with main components. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Diva-Portal.org. [Link]
-
Lutetium Lu 177 vipivotide tetraxetan. MedicineNet. [Link]
-
Vipivotide tetraxetan. Wikipedia. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. [Link]
-
Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. PubMed. [Link]
-
Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Molecules (PMC). [Link]
-
Refined Chelator Spacer Moieties Ameliorate the Pharmacokinetics of PSMA-617. Frontiers in Chemistry. [Link]
-
Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. ResearchGate. [Link]
-
Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics (PMC). [Link]
-
Lutetium (177Lu) vipivotide tetraxetan. Wikipedia. [Link]
-
What Is PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan)? Pluvicto.com. [Link]
-
[177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. Pharmaceuticals (Basel). [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION - PLUVICTO. Novartis. [Link]
Sources
- 1. Frontiers | Refined Chelator Spacer Moieties Ameliorate the Pharmacokinetics of PSMA-617 [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jpt.com [jpt.com]
- 10. biosynth.com [biosynth.com]
- 11. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]
- 12. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conjugation & Labeling of Vipivotide Tetraxetan
Welcome to the technical support center for Vipivotide Tetraxetan (also known as PSMA-617).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing conjugation and radiolabeling efficiency. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Foundational Concepts
Vipivotide tetraxetan is a high-affinity ligand that targets the prostate-specific membrane antigen (PSMA), a protein overexpressed in most prostate cancers.[1][2] Its structure is a sophisticated conjugate of three key components: a PSMA-binding motif (Glu-urea-Lys), a linker, and the DOTA chelator, which is essential for securely holding a therapeutic or diagnostic radioisotope.[1][2][3]
Efficiently "conjugating" this molecule is critical and typically refers to one of two distinct processes:
-
Bioconjugation: Covalently linking the entire Vipivotide tetraxetan molecule to another biomolecule, such as an antibody or nanoparticle, to create a more complex targeted agent. This often involves activating a carboxyl group on the DOTA chelator to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine residues) on the target biomolecule.
-
Radiolabeling (Chelation): The process of incorporating a radiometal, such as Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), into the DOTA cage.[2] This is the final step in creating the active radiopharmaceutical, such as ¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto®).[4][5]
This guide addresses challenges common to both processes, with a focus on the principles of amine-reactive chemistry and metal chelation.
Caption: Structure of Vipivotide Tetraxetan and its two main conjugation pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common chemical reaction for conjugating a DOTA-containing molecule like Vipivotide tetraxetan to a protein? The most prevalent method involves activating one of the carboxylic acid groups of the DOTA chelator to create an N-hydroxysuccinimide (NHS) ester. This amine-reactive group readily couples with primary amines (such as the side chain of lysine residues or the N-terminus) on a protein or peptide to form a stable amide bond.[6][7]
Q2: Why is reaction pH so critical for NHS-ester conjugation? The optimal pH is a delicate balance between two competing reactions: the desired aminolysis (conjugation) and the undesired hydrolysis of the NHS ester.[7][8]
-
Below pH 7.2: Most primary amines are protonated (-NH₃⁺), making them poor nucleophiles and drastically slowing the conjugation reaction.[7][8]
-
Above pH 8.5: The rate of NHS ester hydrolysis (reaction with water) increases dramatically. This inactivates the reagent before it can react with the target amine, significantly reducing the final yield.[6][8][9] For these reasons, a pH range of 7.2 to 8.5 is generally recommended, with many protocols finding the 8.3-8.5 range to be ideal.[8][10][11]
Q3: What buffers should I use for an NHS ester reaction, and which should I avoid? It is essential to use an amine-free buffer. Buffers containing primary amines, such as Tris (Tris-buffered saline, TBS), will compete with your target molecule for reaction with the NHS ester, leading to low or no yield.[6][10]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffers, or carbonate/bicarbonate buffers are excellent choices.[10] 0.1 M sodium bicarbonate or 0.1 M sodium phosphate are frequently used.[10]
-
Buffers to Avoid: Tris, glycine, or any other buffer with primary amine constituents.
Q4: For radiolabeling, what are the most critical factors beyond pH and temperature? Trace metal contamination is a primary cause of failed or inefficient radiolabeling.[12] The DOTA chelator is not perfectly selective and can bind other metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺, Ga³⁺) that may be present in buffers, water, or leached from glassware or generator components.[13] Because the concentration of the radiometal is incredibly low (picomolar range), even trace amounts of competing metals can significantly reduce radiolabeling efficiency.[13] Using metal-free buffers and reagents is paramount.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Caption: Troubleshooting decision tree for low conjugation or labeling yield.
Problem Area 1: Low Yield or Incomplete Reaction
Q: My HPLC analysis shows a large peak for my starting material and a very small product peak. What went wrong?
This is the most common issue, and it can be traced back to several key factors related to reaction kinetics and reagent stability.
-
Potential Cause A: Sub-optimal Reaction pH
-
The Science: As detailed in the FAQ, pH is a double-edged sword. The ε-amino group of lysine has a pKa of ~10.5, meaning that at pH 8.0, only a small fraction is in the reactive, unprotonated -NH₂ state.[14][15] While increasing the pH makes the amine more nucleophilic, it also dramatically accelerates the hydrolysis of your NHS ester reagent, which competes directly with your desired reaction.[7][8]
-
Solution:
-
Verify pH: Do not trust the label on the buffer bottle. Measure the pH of your reaction mixture after all components (protein, buffers) have been added, as high protein concentrations can alter the pH.[16]
-
Optimize: Perform small-scale test reactions at different pH values within the 7.5 to 8.5 range to find the empirical sweet spot for your specific molecule.
-
-
-
Potential Cause B: Hydrolysis of the NHS Ester Reagent
-
The Science: NHS esters are highly susceptible to hydrolysis. The half-life of a typical NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[6][9] If the reagent is exposed to aqueous buffer for too long before the target molecule is available, it will be inactivated.
-
Solution:
-
Proper Storage: Store the solid NHS ester reagent desiccated and protected from moisture at the recommended temperature (typically -20°C).[8]
-
Prepare Fresh: Always dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before adding it to your reaction mixture.[7][11] Never prepare and store stock solutions in aqueous buffers.
-
-
-
Potential Cause C: Competing Nucleophiles (Incorrect Buffer)
-
The Science: Any molecule with a primary amine in your reaction vessel is a potential substrate. Tris buffer is a common culprit that will react with the NHS ester, consuming your reagent.
-
Solution:
-
Buffer Exchange: Ensure your protein or peptide is thoroughly buffer-exchanged into an amine-free buffer (e.g., PBS, Borate) before starting the conjugation.
-
Quenching: If you need to stop the reaction, you can do so by adding an excess of an amine-containing buffer like Tris or glycine.[6]
-
-
-
Potential Cause D (Radiolabeling): Trace Metal Contamination
-
The Science: DOTA is an excellent chelator, but it's not exclusively for your target radiometal. Competing metal ions like iron, aluminum, and zinc, often present as contaminants in reagents or leached from glassware, can occupy the DOTA cage and block the incorporation of the radionuclide.[12][13]
-
Solution:
-
Use High-Purity Reagents: Utilize metal-free or trace-metal grade water, buffers, and acids.
-
Avoid Metal Spatulas/Needles: Use plastic or high-purity equipment where possible.[12]
-
Buffer Purification: If contamination is suspected, treat buffers with a chelating resin (e.g., Chelex® 100) to strip out divalent metal ions.
-
-
Problem Area 2: Product Aggregation & Precipitation
Q: My solution becomes cloudy during the reaction, or I lose a significant amount of product during purification due to precipitation. Why is this happening?
-
Potential Cause A: Over-modification
-
The Science: The surface of a protein is decorated with lysine residues, which are positively charged at physiological pH. Conjugating these amines with the Vipivotide tetraxetan linker neutralizes this positive charge. Excessive modification can alter the protein's isoelectric point and overall surface chemistry, leading to reduced solubility and aggregation.[17]
-
Solution:
-
Reduce Molar Ratio: Lower the molar excess of the NHS-ester reagent relative to the protein. Start with a 10- to 20-fold molar excess and titrate down if aggregation occurs.[7]
-
Control Reaction Time: Shorten the reaction time to limit the extent of modification. Monitor the reaction's progress via HPLC if possible.
-
-
-
Potential Cause B: Inappropriate Solvent/Concentration
-
The Science: High concentrations of both the protein and the conjugation reagent can promote aggregation.[16] Furthermore, while DMSO or DMF are necessary to dissolve the NHS ester, adding too much organic solvent to the aqueous protein solution can induce denaturation and precipitation.
-
Solution:
-
Optimize Concentrations: Try performing the reaction at a lower protein concentration.
-
Minimize Organic Solvent: Dissolve the NHS ester in the smallest practical volume of anhydrous DMSO/DMF. The final concentration of the organic solvent in the reaction mixture should ideally be below 10%, and often as low as 1-2%.[6]
-
-
Problem Area 3: Inconsistent Results & Poor Reproducibility
Q: My conjugation efficiency varies wildly from one experiment to the next. How can I ensure consistency?
-
The Science: Reproducibility issues almost always stem from small, uncontrolled variations in critical reaction parameters.
-
Solution: A Checklist for Reproducibility
-
Standardize Reagent Handling: Always use fresh, high-quality reagents. Dissolve powdered NHS esters immediately before each use, never using a previously prepared solution.
-
Calibrate pH Meter: Ensure your pH meter is calibrated daily.
-
Control Temperature: Perform reactions in a temperature-controlled environment (e.g., a water bath or incubator shaker) rather than on an open lab bench where temperatures can fluctuate.
-
Consistent Timings: Use a timer for all reaction and incubation steps. Do not estimate.
-
Thorough Mixing: Ensure all components are gently but thoroughly mixed upon addition, especially when adding the small volume of reagent-in-DMSO to the larger aqueous buffer volume.
-
Section 4: Key Protocols & Data
Protocol: General Procedure for NHS-Ester Conjugation of Vipivotide Tetraxetan to a Protein
-
Protein Preparation: Buffer exchange the protein (e.g., an antibody) into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Adjust the protein concentration to a range of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Vipivotide tetraxetan-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[7]
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester. The optimal ratio should be determined empirically for each specific protein.[7]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Longer incubation at lower temperatures can sometimes help minimize protein degradation.[6][16]
-
Quenching (Optional): To stop the reaction, add a small amount of a high-concentration amine buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted Vipivotide tetraxetan and byproducts by size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Characterize the final conjugate. Use UV-Vis spectroscopy to determine protein concentration and HPLC to assess purity and conjugation efficiency.[18][19] LC-MS can be used to confirm the molecular weight and determine the degree of labeling.[20]
Data Tables for Quick Reference
Table 1: Critical Parameters for NHS-Ester Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity with NHS-ester hydrolysis. Must be empirically verified.[8][10] |
| Temperature | 4°C to 25°C | Room temperature is common for faster kinetics. 4°C can be used for sensitive proteins but requires longer reaction times.[16] |
| Buffer | Phosphate, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine) which compete with the reaction.[6][10] |
| Molar Ratio | 5:1 to 20:1 (Ester:Protein) | Excess ester drives the reaction. High excess can cause aggregation. Must be optimized.[7] |
| Reaction Time | 1 - 4 hours (RT) or 4 - 12 hours (4°C) | Dependent on the reactivity of the specific protein and other conditions.[6][16] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4 - 5 hours[6][9] |
| 8.0 | 4°C | ~1 hour[14] |
| 8.6 | 4°C | 10 minutes[6][9] |
This data highlights the critical need for prompt execution of the conjugation reaction after the reagent is solubilized.
References
-
Vipivotide tetraxetan - Wikipedia. Wikipedia. [Link]
-
Structure of lutetium Lu-177 vipivotide tetraxetan (Pluvicto®)... ResearchGate. [Link]
-
Vipivotide Tetraxetan - PubChem. NIH. [Link]
-
The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator. RSC Publishing. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH. [Link]
-
VIPIVOTIDE TETRAXETAN. precisionFDA. [Link]
-
Lecture 4: A basic overview or radiolabelling. YouTube. [Link]
-
A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates. PubMed. [Link]
-
Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. PMC - NIH. [Link]
-
Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS? ResearchGate. [Link]
-
[64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice. PMC - NIH. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC - NIH. [Link]
-
An Improved Method for Conjugating Monoclonal Antibodies with N-Hydroxysulfosuccinimidyl DOTA | Request PDF. ResearchGate. [Link]
-
Conjugation of DOTA Using Isolated Phenolic Active Esters: The Labeling and Biodistribution of Albumin as Blood Pool Marker | Request PDF. ResearchGate. [Link]
-
Troubleshooting Guides. Creative Biolabs. [Link]
-
Quality Control and Assurance in GMP Peptide Production. CreoSalus. [Link]
-
Lutetium (177Lu) Vipivotide Tetraxetan | 177Lu-PSMA-617 | Pluvicto. ADC Review. [Link]
-
The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. The Journal of Nuclear Medicine. [Link]
-
BC Cancer Protocol Summary for Treatment of Metastatic Castration Resistant Prostate Cancer using Lutetium (177Lu) Vipivotide Tetraxetan (PLUVICTO). BC Cancer. [Link]
-
The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals | Request PDF. ResearchGate. [Link]
-
Quality control in peptide manufacturing: specifications for GMP peptides. PolyPeptide Group. [Link]
-
Quality control: the central pillar supporting peptide manufacturing. Manufacturing Chemist. [Link]
-
What is Radiopharmaceutical? (Complexation, Conjugation, Radiolabeling) | Agnieszka Majkowska–Pilip. YouTube. [Link]
-
Therapy Detail - CKB CORE. Genomenon. [Link]
-
Metal-Based Radiopharmaceuticals in Inorganic Chemistry. PMC - NIH. [Link]
Sources
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. youtube.com [youtube.com]
- 13. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 14. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. intavispeptides.com [intavispeptides.com]
- 19. polypeptide.com [polypeptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Vipivotide Tetraxetan Synthesis: A Technical Support Center
Introduction: Welcome to the technical support center for the synthesis and handling of Vipivotide tetraxetan (also known as PSMA-617). This guide is designed for researchers, scientists, and drug development professionals engaged in the production of radiolabeled PSMA-targeting agents for therapeutic and diagnostic applications. Vipivotide tetraxetan is the precursor molecule that, when chelated with a radionuclide such as Lutetium-177 or Actinium-225, becomes a powerful tool in the theranostics of prostate cancer.[1][2]
The synthesis, specifically the radiolabeling process, is a critical step that dictates the purity, stability, and ultimate efficacy of the final radiopharmaceutical. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to navigate the common challenges encountered during this process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of Vipivotide tetraxetan.
Q1: What is the fundamental structure of Vipivotide tetraxetan and why is each component critical for its function and synthesis? A1: Vipivotide tetraxetan is a complex molecule composed of three essential moieties.[1][3] Understanding their roles is key to troubleshooting the synthesis:
-
PSMA-Binding Motif (Lys-urea-Glu): This pharmacophore is responsible for the high-affinity binding to the Prostate-Specific Membrane Antigen (PSMA) on the surface of cancer cells. Its structural integrity is paramount for the drug's targeting capability.
-
Linker Region: A hydrophobic linker connects the binding motif to the chelator. This component optimizes the molecule's pharmacokinetics, influencing its distribution in the body and clearance from non-target tissues like the kidneys.[4]
-
DOTA Chelator (Tetraxetan): This macrocyclic cage, formally known as tetraazacyclododecane tetra-acetic acid, is responsible for securely holding the radioactive metal isotope (e.g., ¹⁷⁷Lu, ²²⁵Ac, ⁶⁸Ga).[1] The efficiency of the radiolabeling reaction is entirely dependent on the accessibility and reactivity of this chelator.
Q2: What are the most critical parameters for a successful radiolabeling reaction? A2: A successful radiolabeling reaction hinges on the precise control of several parameters:
-
pH: The reaction is highly pH-sensitive. An optimal pH, typically between 4.5 for ⁶⁸Ga and slightly higher for ¹⁷⁷Lu, is required to ensure the metal is available for chelation without precipitating as a hydroxide and that the DOTA carboxyl groups are sufficiently deprotonated.
-
Temperature: Heating (e.g., 80-120°C) is generally required to accelerate the chelation kinetics.[5][6] However, excessive heat or prolonged incubation can lead to the thermal degradation of the precursor molecule itself.[7]
-
Molar Ratio: The ratio of the Vipivotide tetraxetan precursor to the radionuclide is critical. An excess of the precursor is typically used to drive the reaction towards completion and achieve high radiochemical purity.
-
Purity of Reagents: The use of metal-free water and buffers is essential to prevent competition for the DOTA chelator from trace metal contaminants, which can significantly reduce labeling efficiency.[5]
Q3: What is radiochemical purity (RCP) and what is the acceptable limit for clinical applications? A3: Radiochemical purity (RCP) is the percentage of the total radioactivity in a sample that is present in the desired chemical form—in this case, the radiolabeled Vipivotide tetraxetan complex. The remaining radioactivity consists of radiochemical impurities, such as free, unchelated radionuclide. For clinical use, the RCP must be very high, typically greater than 95% , to ensure efficacy and minimize off-target radiation exposure.[8][9]
Q4: Why are stabilizers like ascorbic acid or gentisic acid necessary in the final formulation? A4: These compounds act as "quenchers" or radical scavengers. The high-energy emissions from the radionuclide can generate free radicals that damage and degrade the radiolabeled molecule, a process known as radiolysis .[8][10] This degradation reduces the RCP over time. Adding stabilizers like ascorbic acid or gentisic acid protects the final product, ensuring its stability from the time of synthesis until administration.[8]
Q5: What are the standard analytical methods for quality control of radiolabeled Vipivotide tetraxetan? A5: The two primary methods are:
-
High-Performance Liquid Chromatography (HPLC): A radio-HPLC system is the gold standard for accurately determining RCP. It separates the intact radiolabeled compound from free radionuclide and other impurities, allowing for precise quantification.[11][12]
-
Thin-Layer Chromatography (TLC): Radio-TLC is a faster, simpler method often used for routine quality control. While less precise than HPLC, it can effectively separate the labeled product from free radionuclide.[5][6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of radiolabeled Vipivotide tetraxetan.
Problem 1: Low Radiochemical Purity (RCP <95%)
A low RCP is the most common failure mode. The cause can often be pinpointed by systematically evaluating the reaction components and conditions.
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Reaction pH | The chelation of the metal ion by DOTA is a pH-dependent equilibrium. If the pH is too low, the carboxylate arms of the DOTA cage are protonated and cannot efficiently bind the metal. If the pH is too high, the metal can precipitate as a hydroxide, rendering it unavailable for chelation. | 1. Calibrate your pH meter before preparing buffers. 2. Prepare fresh buffers using high-purity, metal-free reagents. 3. Verify the final pH of the reaction mixture immediately before heating. |
| Precursor or Radionuclide Degradation | The Vipivotide tetraxetan precursor is a complex peptide-like molecule susceptible to degradation if stored improperly. Similarly, the radionuclide solution may contain metallic impurities that compete with the desired isotope for the DOTA chelator. | 1. Store the lyophilized precursor according to the manufacturer's instructions (typically -20°C). 2. Use freshly prepared solutions of the precursor for labeling. 3. Review the Certificate of Analysis for the radionuclide to check for metallic impurities. Consider using a cation-exchange cartridge to purify the radionuclide eluate if needed.[13] |
| Incorrect Temperature or Incubation Time | While heat accelerates the reaction, an improper balance can be detrimental. Insufficient heat leads to an incomplete reaction. Excessive heat or time can cause thermal degradation of the PSMA-binding pharmacophore, creating impurities.[7][14] | 1. Ensure your heating block is calibrated and provides uniform temperature. 2. Optimize the incubation time. Start with a validated protocol (e.g., 20 minutes at 80-95°C) and adjust as needed based on HPLC results.[8] 3. For high-activity preparations, consider alternative heating methods like microwave synthesis, which can reduce reaction times and thermal degradation.[15] |
Workflow: Troubleshooting Low Radiochemical Purity
This decision tree provides a logical workflow for diagnosing the root cause of low RCP.
Caption: A decision tree for troubleshooting low radiochemical purity.
Problem 2: Appearance of Unexpected Impurity Peaks in HPLC
Even with high RCP, the presence of specific impurities can indicate underlying issues with the synthesis or stability.
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Radiolytic Degradation | High radioactive concentrations generate free radicals that break down the radiopharmaceutical. This is often seen as a gradual decrease in RCP after synthesis is complete and is characterized by the appearance of multiple small impurity peaks.[8] | 1. Add a radioprotectant/quencher such as ascorbic acid or gentisic acid to the reaction mixture or final formulation.[10] 2. Minimize the time the product is held at high radioactive concentration. 3. Store the final product at lower temperatures (e.g., 2-8°C) to slow degradation kinetics.[16] |
| Thermally-Induced Impurities | Heating during labeling can cause a spontaneous condensation reaction of the Glu-C(O)-Lys moiety, forming inactive five-membered ring structures.[14] Another identified impurity is the product of the detachment of the Glu-CO fragment.[7] These often appear as distinct, well-defined peaks near the main product peak in the HPLC chromatogram. | 1. Reduce the labeling temperature or shorten the incubation time. A trade-off must be found between labeling efficiency and impurity formation. 2. If available, explore microwave-assisted synthesis, which can significantly reduce heating time and minimize these side products.[15] |
| Poor HPLC Performance | Analytical artifacts can be mistaken for impurities. The use of trifluoroacetic acid (TFA) in the mobile phase has been reported to cause unspecific retention and peak tailing of ¹⁷⁷Lu-PSMA products on C18 columns, which can obscure true impurities.[12] | 1. Switch to an alternative HPLC method using a phosphate buffer/acetonitrile gradient, which has been shown to provide better peak shape and recovery.[12] 2. Ensure the HPLC column is properly conditioned and has not been contaminated. Run a blank gradient before injecting the sample. |
Diagram: Common Impurity Formation Pathways
This diagram illustrates the primary pathways leading to the formation of critical impurities.
Caption: Pathways of thermal and radiolytic impurity formation.
Section 3: Experimental Protocols
Protocol 1: Standard Radiolabeling of Vipivotide Tetraxetan with ¹⁷⁷Lu
This protocol is a generalized procedure adapted from published methods and should be optimized for your specific laboratory conditions.[5][6][11]
Materials:
-
Vipivotide tetraxetan (PSMA-617) precursor, lyophilized powder
-
¹⁷⁷LuCl₃ solution in 0.01-0.05 M HCl
-
Ammonium Acetate or Tris buffer (e.g., 0.2 M, pH ~7-9), metal-free
-
Gentisic acid or Ascorbic acid solution (for stabilization), metal-free
-
Sterile, pyrogen-free reaction vial
-
Calibrated heating block
-
C18 Solid Phase Extraction (SPE) cartridge for purification
Procedure:
-
Preparation: In a sterile vial, dissolve a precise amount of Vipivotide tetraxetan precursor in metal-free water to a known concentration (e.g., 0.5-1 mg/mL).
-
Buffering: Add the appropriate volume of buffer to the vial. For example, combine 25 µL of precursor solution with 500 µL of buffer.[5][6]
-
Radionuclide Addition: Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the precursor/buffer mixture.
-
Incubation: Securely cap the vial and place it in a heating block pre-heated to 80-100°C. Incubate for 15-30 minutes.
-
Cooling & Stabilization: After incubation, allow the vial to cool to room temperature. Add a stabilizer solution (e.g., 0.6 mL of 4 mg/mL gentisic acid) to quench radiolysis.[5][6]
-
Purification (if required):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the reaction mixture onto the cartridge. The labeled product will be retained.
-
Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.
-
Elute the purified [¹⁷⁷Lu]Lu-Vipivotide tetraxetan using an ethanol/water mixture.[13]
-
-
Formulation: The eluted product is typically formulated with sterile saline to achieve the desired concentration and physiological pH for administration.
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a final sterile dose vial.
-
Quality Control: Immediately perform HPLC and/or TLC analysis to determine the radiochemical purity.
Protocol 2: Improved Quality Control using HPLC
This method is designed to overcome issues associated with TFA-based mobile phases.[12]
-
HPLC System: A system equipped with a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm), a gradient pump, a UV detector, and a radioactivity detector.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 6.8)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-4 min: 95% A, 5% B
-
4-15 min: Linear gradient from 95% A to 5% A
-
15-20 min: Hold at 5% A
-
20-25 min: Linear gradient back to 95% A
-
25-30 min: Re-equilibration at 95% A
-
-
Flow Rate: 1.0 mL/min
-
Analysis: Inject a small volume (10-20 µL) of the final product. The retention time of [¹⁷⁷Lu]Lu-Vipivotide tetraxetan should be consistent and well-separated from the peak for free ¹⁷⁷Lu, which will elute near the solvent front. Calculate RCP by integrating the peak areas in the radiometric chromatogram.
References
-
Wikipedia. Vipivotide tetraxetan. [Link]
-
Shukurov, R., et al. (2020). Synthesis of [225Ac]PSMA-617 for preclinical evaluation. Journal of Nuclear Medicine. [Link]
-
Tafreshi, N. K., et al. (2022). Synthesis of 225Ac-PSMA-617 for Preclinical Use. Current Radiopharmaceuticals. [Link]
-
Tafreshi, N. K., et al. (2022). Synthesis of 225Ac-PSMA-617 for Preclinical Use. PubMed. [Link]
-
Barreca, M., et al. (2023). Synthesis and Binding Profile Using Molecular Dynamics of New Building Blocks for PSMA Theranostics and the PSMA617-Cystine-Dox. ChemRxiv. [Link]
-
ResearchGate. Structure of lutetium Lu-177 vipivotide tetraxetan (Pluvicto®). [Link]
-
precisionFDA. VIPIVOTIDE TETRAXETAN. [Link]
-
Arora, G., et al. (2021). Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. Molecules. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. vipivotide tetraxetan. [Link]
-
Rylova, A., et al. (2023). Improved quality control of [177Lu]Lu-PSMA I&T. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Suman, S., et al. (2021). Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer. BioMed Research International. [Link]
-
Targeted Oncology. (2023). Oncologists Encounter Challenges to Accessing PSMA-Targeted Therapy in Prostate Cancer. [Link]
-
de Blois, E., et al. (2017). Maintaining radiochemical purity of 177Lu-DOTA-PSMA-617 for PRRT. Journal of Nuclear Medicine. [Link]
-
Jadvar, H., et al. (2024). Challenges with 177Lu-PSMA-617 Radiopharmaceutical Therapy in Clinical Practice. Journal of Nuclear Medicine. [Link]
-
Di Iorio, V., et al. (2022). Production and Quality Control of [Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials. Molecules. [Link]
-
The Pharmaceutical Journal. (2024). Taking advantage of the radiopharmaceutical revolution. [Link]
-
Lin, Y. A., et al. (2021). Identification of Impurities in Synthetic Precursor Product and Metabolites of 177Lu-PSMA-617 for Prostate Cancer Radiotherapy. Journal of Analytical & Pharmaceutical Research. [Link]
-
Al-Nahhas, A., et al. (2024). Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization. Pharmaceutics. [Link]
-
ResearchGate. Clinical Implementation of 177 Lu-PSMA-617 in the United States: Lessons Learned and Ongoing Challenges. [Link]
-
Iannone, M., et al. (2024). Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Markham, A. (2022). Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. Molecular Diagnosis & Therapy. [Link]
-
CancerNetwork. (2023). FDA Classifies 177Lu Vipivotide Tetraxetan Drug Shortage as Resolved. [Link]
-
ResearchGate. Total amount of radioactive impurities by using the new production and... [Link]
-
Martin, R., et al. (2024). Identification, Characterization, and Suppression of Side Products Formed during the Synthesis of [177Lu]Lu-PSMA-617. Pharmaceutics. [Link]
-
OncLive. (2024). PSMAddition Data Support Integration of Lutetium Lu 177 Vipivotide Tetraxetan into mHSPC Management. [Link]
-
MDEdge. (2023). Prostate cancer drug shortage leaves some with uncertainty. [Link]
-
Wikipedia. Lutetium (177Lu) vipivotide tetraxetan. [Link]
-
Urology Times. (2024). Adding lutetium (177Lu) vipivotide tetraxetan to SOC improves rPFS in mHSPC. [Link]
-
European Journal of Hospital Pharmacy. (2023). 3PC-040 Radiochemical purity determination of 177Lu-PSMA-617: development and validation of a high-performance liquid chromatography analytical method. [Link]
-
CADTH. (2022). Clinical Review - Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto). NCBI Bookshelf. [Link]
-
SNMMI Value Initiative. 177Lu PSMA-617 Therapy, (Pluvicto). [Link]
-
Chow, M. S., et al. (2024). Lutetium Lu 177 vipivotide tetraxetan: A literature review. American Journal of Health-System Pharmacy. [Link]
-
ResearchGate. (2020). Stability in the production and transport of 177Lu labelled PSMA. [Link]
Sources
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of 225Ac-PSMA-617 for Preclinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maintaining radiochemical purity of 177Lu-DOTA-PSMA-617 for PRRT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Stability Challenges with Radiolabeled Vipivotide Tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617)
Welcome to the technical support center for radiolabeled Vipivotide tetraxetan, also known as [¹⁷⁷Lu]Lu-PSMA-617. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the preparation and handling of this important radiopharmaceutical. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and efficacy of your experiments.
Lutetium-177 Vipivotide Tetraxetan is a targeted radioligand therapy that has shown significant promise in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer.[1][2][3][4] The therapeutic principle relies on the beta-minus emissions from Lutetium-177, which induce DNA damage and subsequent cell death in targeted cancer cells.[3] The Vipivotide tetraxetan molecule acts as a high-affinity ligand for PSMA, conjugated to a DOTA chelator that securely binds the Lutetium-177 radioisotope.[5][6]
However, the high radioactive concentrations required for therapeutic efficacy can also be the source of significant stability challenges, primarily due to radiolysis. This guide will walk you through the causes of these issues and provide robust, field-proven troubleshooting protocols to maintain the radiochemical purity and, consequently, the therapeutic efficacy of your [¹⁷⁷Lu]Lu-PSMA-617 preparations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of radiolabeled Vipivotide tetraxetan.
Q1: What is the primary cause of instability in [¹⁷⁷Lu]Lu-PSMA-617 preparations?
A1: The primary cause of instability is radiolysis . This is the process where the ionizing radiation emitted by Lutetium-177, particularly the beta particles, interacts with the Vipivotide tetraxetan molecule and other components in the formulation, leading to their degradation.[7][8][9] This degradation results in a decrease in radiochemical purity (RCP), which can compromise the therapeutic effectiveness of the drug as the degraded fragments may have reduced or no affinity for PSMA.[7]
Q2: What is an acceptable level of radiochemical purity (RCP) for [¹⁷⁷Lu]Lu-PSMA-617?
A2: While specifications can vary slightly, a radiochemical purity of ≥95% is generally considered the minimum acceptable limit for clinical use and in most research settings.[10][11] It is crucial to monitor the RCP of your preparation from the time of radiolabeling until administration.
Q3: How quickly can the radiochemical purity of [¹⁷⁷Lu]Lu-PSMA-617 decrease?
A3: The rate of RCP decrease is highly dependent on the radioactive concentration. At high therapeutic concentrations, a significant drop in RCP can be observed within hours. For instance, in the absence of stabilizers, the RCP can fall below 95% in as little as two hours post-labeling and can decrease to as low as 24% within 24 hours.[11]
Q4: What are "quenchers" or "stabilizers" and why are they important?
A4: Quenchers, also known as radical scavengers or stabilizers, are chemical compounds added to the formulation to protect the radiolabeled molecule from radiolytic degradation.[8] They work by reacting with the free radicals generated by radiolysis before these radicals can damage the Vipivotide tetraxetan molecule. Common quenchers used for [¹⁷⁷Lu]Lu-PSMA-617 include ascorbic acid, gentisic acid, and ethanol.[11][12][13] Their use is critical for maintaining the stability and shelf-life of the final product.[8]
Q5: Can metallic impurities affect the stability of my preparation?
A5: Yes, metallic impurities can significantly impact the initial radiolabeling efficiency, which is a crucial aspect of overall stability. Metal ions such as Fe³⁺, Zn²⁺, and Cu²⁺ can compete with ¹⁷⁷Lu for the DOTA chelator, leading to lower radiolabeling yields and consequently, a lower starting RCP.[14][15][16] It is essential to use high-purity reagents and Lutetium-177 to minimize this interference.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for identifying and resolving common stability issues with [¹⁷⁷Lu]Lu-PSMA-617.
Guide 1: Low Radiochemical Purity Immediately After Radiolabeling
A low RCP immediately after the radiolabeling process often points to issues with the labeling reaction itself rather than post-labeling degradation.
Causality: The DOTA chelator on Vipivotide tetraxetan forms a stable complex with Lutetium-177. If the initial RCP is low, it suggests that this chelation reaction was incomplete. This can be due to several factors, including suboptimal reaction conditions (pH, temperature), the presence of competing metal ion impurities, or issues with the quality of the precursor or the radioisotope.
Caption: Troubleshooting workflow for low initial radiochemical purity.
Guide 2: Rapid Decrease in Radiochemical Purity Post-Labeling
Observing a high initial RCP that then rapidly declines is a classic sign of radiolysis.
Causality: The concentration of radioactivity is a dominant factor in the rate of radiolysis.[17][18] Higher amounts of radioactivity in a smaller volume lead to a higher absorbed dose within the solution, accelerating the degradation of the [¹⁷⁷Lu]Lu-PSMA-617 molecules.[7][8] The absence or insufficient concentration of radical scavengers (quenchers) will exacerbate this effect.
Caption: Troubleshooting workflow for post-labeling radiochemical purity decline.
Experimental Protocols
Protocol 1: Quality Control of [¹⁷⁷Lu]Lu-PSMA-617 by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the radiochemical purity of [¹⁷⁷Lu]Lu-PSMA-617.
Objective: To separate [¹⁷⁷Lu]Lu-PSMA-617 from radiochemical impurities (e.g., free ¹⁷⁷Lu) and quantify their relative amounts.
Materials:
-
Reverse-phase HPLC system with a radioactivity detector (e.g., scintillation detector).
-
C18 column (e.g., Phenomenex Jupiter 4 µm Proteo, 150 x 4.6 mm).[17]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
[¹⁷⁷Lu]Lu-PSMA-617 sample, appropriately diluted.
Methodology:
-
System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase composition.
-
Sample Preparation: Dilute a small aliquot of the [¹⁷⁷Lu]Lu-PSMA-617 preparation in Mobile Phase A or water to an appropriate activity level for the detector.
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column.
-
Gradient Elution: Run a gradient elution program. An example gradient is as follows[10][17]:
-
0-4 min: 95% A / 5% B
-
4-15 min: Linear gradient to 5% A / 95% B
-
15-20 min: Hold at 5% A / 95% B
-
20-25 min: Linear gradient back to 95% A / 5% B
-
25-30 min: Re-equilibration at 95% A / 5% B
-
-
Detection: Monitor the eluate with a UV detector (at ~220 nm) and a radioactivity detector.
-
Data Analysis: Integrate the peaks in the radioactivity chromatogram. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [¹⁷⁷Lu]Lu-PSMA-617 peak.
RCP (%) = (Area of [¹⁷⁷Lu]Lu-PSMA-617 peak / Total area of all radioactive peaks) x 100
Protocol 2: Evaluating the Efficacy of Radiolysis Quenchers
This protocol allows for the systematic comparison of different quenchers or quencher combinations.
Objective: To determine the most effective quencher(s) and their optimal concentrations for maintaining the RCP of [¹⁷⁷Lu]Lu-PSMA-617 over time.
Materials:
-
Vipivotide tetraxetan precursor.
-
High-purity Lutetium-177.
-
Sterile, pyrogen-free reaction vials.
-
Heating block.
-
Quencher stock solutions (e.g., Ascorbic acid, Ethanol, Gentisic acid, Methionine).[8][11][12]
-
HPLC system for RCP analysis (as per Protocol 1).
Methodology:
-
Preparation of Test Groups:
-
Control Group: Prepare [¹⁷⁷Lu]Lu-PSMA-617 without any added quenchers.
-
Test Groups: Prepare multiple identical radiolabeling reactions. Before adding ¹⁷⁷Lu, add different quenchers or combinations of quenchers at varying concentrations to each respective test vial. For example:
-
Group A: Ascorbic acid (e.g., 5 mg/mL)
-
Group B: Ethanol (e.g., 10% v/v)
-
Group C: Ascorbic acid + Ethanol
-
-
-
Radiolabeling: Perform the radiolabeling reaction under identical, optimized conditions (pH, temperature, time) for all groups.
-
Time-Course Sampling: At defined time points (e.g., T=0, 2h, 4h, 8h, 24h) after labeling, withdraw a small aliquot from each vial.
-
RCP Analysis: Analyze the RCP of each sample at each time point using the HPLC method described in Protocol 1.
-
Data Analysis: Plot the RCP (%) versus time for each group. This will visually demonstrate the effectiveness of each quencher strategy in preventing radiolysis.
| Quencher Strategy | Concentration | RCP at 2h | RCP at 8h | RCP at 24h |
| Control (None) | N/A | <95% | <80% | <50% |
| Ascorbic Acid | 5 mg/mL | >98% | >95% | >90% |
| Ethanol | 10% (v/v) | >98% | >97% | >95% |
| Ascorbic Acid + Ethanol | 5 mg/mL + 10% | >98% | >98% | >97% |
Note: The values in this table are illustrative and will depend on the specific radioactive concentration and experimental conditions.
By following these guides and protocols, researchers can systematically address and overcome the stability challenges associated with radiolabeled Vipivotide tetraxetan, ensuring the production of a high-quality radiopharmaceutical for pre-clinical and clinical applications.
References
-
Kratochwil, C., et al. (2023). Joint EANM/SNMMI procedure guideline for the use of ¹⁷⁷Lu-labeled PSMA-targeted radioligand-therapy (¹⁷⁷Lu-PSMA-RLT). European Journal of Nuclear Medicine and Molecular Imaging, 50(10), 2830–2845. [Link]
-
de Blois, E., et al. (2012). Influence of high concentrated activity on radiochemical purity and dose correlation between radiolysis of 111In- or 177Lu-labeled regulatory peptides and absorbed dose (Gy). Journal of Nuclear Medicine, 53(Supplement 1), 1217. [Link]
-
Kratochwil, C., et al. (2023). Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Hofman, M. S., et al. (2023). Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT). European journal of nuclear medicine and molecular imaging, 50(10), 2830–2845. [Link]
-
Chakraborty, S., et al. (2020). Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. Cancer Biotherapy and Radiopharmaceuticals, 35(6), 459-468. [Link]
-
Scott, A. M. (2022). Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. Molecular Diagnosis & Therapy, 26(4), 469–476. [Link]
-
Kratochwil, C., et al. (2023). Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT). IAEA-INIS. [Link]
-
Ramogida, C. F., et al. (2019). The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator. Dalton Transactions, 48(46), 17181–17191. [Link]
-
Gracheva, N., et al. (2023). Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process. Molecules, 28(4), 1805. [Link]
-
Gage, K. L., et al. (2024). Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters. EJNMMI Radiopharmacy and Chemistry, 9(1), 21. [Link]
-
Gage, K. L., et al. (2024). Multifactorial Analysis of Radiochemical Purity in High-Activity 177Lu-Labeled Theranostics: Impact of Precursor Source, 177Lu Form, and Production Parameters. ResearchGate. [Link]
-
Kratochwil, C., et al. (2023). Joint EANM/SNMMI procedure guideline for the use of ¹⁷⁷Lu-labeled PSMA-targeted radioligand-therapy (¹⁷⁷Lu-PSMA-RLT). ResearchGate. [Link]
-
Cardinaels, T., et al. (2022). Effect of metal impurities on the radiolabeling efficiency of DOTA with terbium-161 and lutetium-177: a comparative study. Research Portal SCK CEN. [Link]
-
Garrison, W. M. (1972). Reaction mechanisms in the radiolysis of peptides, polypeptides and proteins. Radiation Research Reviews, 3(4), 305-326. [Link]
-
Tsuji, A., et al. (2023). Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM). International Journal of Molecular Sciences, 24(24), 17549. [Link]
-
de Blois, E., et al. (2017). Maintaining radiochemical purity of [177Lu]Lu-DOTA-PSMA-617 for PRRT by reducing radiolysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Vipivotide tetraxetan. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Patsnap. (2025). The patent landscape of Lutetium-177 Vipivotide Tetraxetan. Patsnap Synapse. [Link]
-
D'Onofrio, A., et al. (2022). Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials. Molecules, 27(13), 4143. [Link]
-
de Blois, E., et al. (2017). Maintaining radiochemical purity of 177Lu-DOTA-PSMA-617 for PRRT. Journal of Nuclear Medicine, 58(supplement 1), 775. [Link]
Sources
- 1. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 6. The patent landscape of Lutetium-177 Vipivotide Tetraxetan [synapse.patsnap.com]
- 7. Influence of high concentrated activity on radiochemical purity and dose correlation between radiolysis of 111In- or 177Lu-labeled regulatory peptides and absorbed dose (Gy) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction mechanisms in the radiolysis of peptides, polypeptides and proteins - UNT Digital Library [digital.library.unt.edu]
- 10. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maintaining radiochemical purity of 177Lu-DOTA-PSMA-617 for PRRT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 15. researchportal.sckcen.be [researchportal.sckcen.be]
- 16. mdpi.com [mdpi.com]
- 17. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation of Vipivotide Tetraxetan Conjugates
Welcome to the technical support center for Vipivotide tetraxetan conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aggregation during the formulation and handling of these novel therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Aggregation is a critical quality attribute that can impact the stability, efficacy, and safety of therapeutic molecules. For peptide-drug conjugates like Vipivotide tetraxetan, the inherent properties of the peptide, the linker, and the cytotoxic payload can all contribute to the propensity for aggregation. This guide will provide a structured approach to identifying, characterizing, and mitigating aggregation in your Vipivotide tetraxetan conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in Vipivotide tetraxetan conjugates?
A1: Aggregation of Vipivotide tetraxetan conjugates is a multifaceted issue stemming from the physicochemical properties of the molecule and its environment. The primary drivers include:
-
Increased Hydrophobicity: The conjugation of the hydrophobic tetraxetan linker and the payload to the peptide can create surface-exposed hydrophobic patches. These patches can interact between molecules, leading to self-association and aggregation to minimize contact with the aqueous solvent.[1]
-
Intermolecular Hydrogen Bonding: The peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures that are prone to stacking and forming larger aggregates.[2]
-
Electrostatic Interactions: The net charge of the peptide conjugate is highly dependent on the solution pH. At or near the isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[3]
-
Environmental Stress: Factors such as temperature fluctuations, agitation, freeze-thaw cycles, and exposure to interfaces (like air-water or container surfaces) can induce conformational changes in the peptide, exposing aggregation-prone regions.[4][5]
-
Radiolysis: For the radiolabeled Lutetium-177 Vipivotide tetraxetan, the energy emitted by the radionuclide can generate reactive oxygen species, which can lead to chemical degradation and subsequent aggregation of the conjugate.[6]
Troubleshooting Guides
Problem 1: I am observing visible precipitation or cloudiness in my Vipivotide tetraxetan conjugate solution.
This is a clear indication of significant aggregation. Immediate action is required to characterize the aggregates and revise the formulation or handling conditions.
Caption: Troubleshooting workflow for visible precipitation.
-
Initial Characterization:
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is the gold standard for quantifying soluble aggregates. The appearance of high molecular weight (HMW) species as early-eluting peaks confirms the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS provides a rapid assessment of the size distribution of particles in solution. A high polydispersity index (PDI) and the presence of large particles are indicative of aggregation.[7]
-
-
Formulation Review:
-
pH and Isoelectric Point (pI): Aggregation is often maximal at the pI. While the exact experimental pI of Vipivotide tetraxetan is not readily published, it can be predicted using online tools based on its amino acid sequence or determined experimentally using Capillary Isoelectric Focusing (cIEF).[8][9] Adjusting the buffer pH to be at least 1-2 units away from the pI can significantly increase solubility and reduce aggregation by increasing electrostatic repulsion.
-
Excipient Profile: Evaluate the current formulation for the presence of stabilizers. Consider incorporating excipients known to reduce aggregation:
-
Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freeze-thawing and lyophilization.[10]
-
Surfactants (e.g., polysorbate 20 or 80): These non-ionic surfactants can prevent surface-induced aggregation and solubilize hydrophobic regions of the conjugate.[11]
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic and charged residues on the peptide surface.
-
-
Concentration: High concentrations of the conjugate can increase the likelihood of aggregation.[2] If possible, evaluate if a lower concentration is feasible for the intended application.
-
-
Handling and Storage Review:
-
Temperature Control: Avoid repeated freeze-thaw cycles. Store solutions at the recommended temperature and ensure uniform and controlled freezing and thawing rates. For long-term storage, lyophilization is often preferred.[12]
-
Minimize Mechanical Stress: Avoid vigorous vortexing or shaking. Gentle mixing is recommended. During manufacturing, minimize shear stress from pumps and filtration steps.[3]
-
Problem 2: My SEC-HPLC analysis shows an increase in High Molecular Weight (HMW) species over time, but the solution is clear.
This indicates the formation of soluble aggregates, which can be precursors to larger, insoluble aggregates and may still have implications for efficacy and immunogenicity.
Caption: Workflow for mitigating soluble aggregate formation.
-
Orthogonal Characterization:
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence of small oligomers that may not be fully resolved by SEC-HPLC. An increase in the average hydrodynamic radius or PDI over time is a red flag.[13]
-
Capillary Isoelectric Focusing (cIEF): cIEF can reveal changes in the charge heterogeneity of your conjugate population. The appearance of new charge variants could be related to degradation products that are prone to aggregation.[10]
-
-
Accelerated Stability Studies:
-
Perform accelerated stability studies at elevated temperatures (e.g., 25°C, 40°C) to predict long-term stability and quickly screen the effectiveness of different formulation conditions.[14] Monitor the rate of HMW species formation under these stress conditions.
-
-
Formulation Optimization:
-
Systematic Excipient Screening: Design a study to systematically evaluate the impact of different classes and concentrations of excipients (sugars, surfactants, amino acids) on aggregation.
-
Lyophilization Cycle Development: If the final product is lyophilized, optimize the freezing, primary drying, and secondary drying stages to ensure the formation of a stable cake and minimize stress on the conjugate.[15]
-
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Vitrification, hydrogen bonding to replace water.[10] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (w/v) | Reduce surface tension, prevent adsorption.[11] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress aggregation through various interactions. |
| Antioxidants | Ascorbic Acid, Gentisic Acid | 0.1-1 mg/mL | Reduce oxidative degradation from radiolysis.[16] |
-
Purification Process Review:
-
Ensure that the purification method (e.g., SEC, reversed-phase HPLC) is effectively removing any pre-existing aggregates or impurities from the synthesis that could act as nucleation sites.[17]
-
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregates (HMW species), and fragments (low molecular weight species) in a Vipivotide tetraxetan conjugate sample.
Materials:
-
HPLC system with a UV detector (and ideally a radiodetector for Lu-177 labeled conjugates)
-
SEC column suitable for peptides (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200A SEC)[18]
-
Mobile Phase: 150 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Sample: Vipivotide tetraxetan conjugate at 1 mg/mL
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Run the separation for approximately 30 minutes, monitoring absorbance at 280 nm (for the peptide) and any other relevant wavelength for the payload, if applicable. For radiolabeled conjugates, monitor the radioactivity signal.
-
Data Analysis: Integrate the peaks corresponding to the monomer, HMW species, and any fragments. Calculate the percentage of each species relative to the total peak area.
Expected Results: A successful separation will show a main peak for the monomer, with any HMW species eluting earlier and fragments eluting later.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in a Vipivotide tetraxetan conjugate solution.
Materials:
-
DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)
-
Low-volume quartz cuvette
-
Sample: Vipivotide tetraxetan conjugate at 1-5 mg/mL
-
Buffer matching the sample formulation
Procedure:
-
Instrument Setup: Set the instrument parameters (e.g., temperature, scattering angle) as appropriate for your system.
-
Sample Preparation: Filter the sample through a 0.22 µm syringe filter directly into the clean cuvette. Ensure no air bubbles are present.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution. Report the average hydrodynamic radius (Rh) and the polydispersity index (PDI).
Expected Results: A monodisperse, non-aggregated sample will show a single, narrow peak with a low PDI (<0.2). The presence of aggregates will result in a broader distribution, multiple peaks, and a higher PDI.[7]
Protocol 3: Capillary Isoelectric Focusing (cIEF) for pI Determination and Charge Heterogeneity Analysis
Objective: To determine the isoelectric point (pI) of the Vipivotide tetraxetan conjugate and to assess its charge heterogeneity.
Materials:
-
cIEF system (e.g., SCIEX PA 800, ProteinSimple iCE3)
-
Capillary cartridge
-
Ampholytes covering the expected pI range
-
pI markers
-
Anolyte (e.g., phosphoric acid) and Catholyte (e.g., sodium hydroxide)
-
Sample: Vipivotide tetraxetan conjugate at 0.5-1 mg/mL
Procedure:
-
Sample Preparation: Mix the sample with ampholytes and pI markers according to the instrument manufacturer's protocol.
-
Capillary Loading: Fill the capillary with the sample mixture.
-
Focusing: Apply a high voltage to create the pH gradient and allow the sample components to migrate to their respective pI.
-
Mobilization and Detection: After focusing, mobilize the focused bands past the detector either by chemical or hydrodynamic means. Monitor absorbance at 280 nm.
-
Data Analysis: Calibrate the electropherogram using the known pI values of the markers. Determine the pI of the main peak and any charge variants.
Expected Results: The analysis will produce an electropherogram showing peaks corresponding to the different charge variants of the conjugate, each at its specific pI. This provides a detailed fingerprint of the charge heterogeneity of the sample.[9]
References
-
HTD Biosystems. (n.d.). Lyophilization Cycle Optimization. Retrieved from [Link]
-
GXP-CC. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. Retrieved from [Link]
-
Zentriforce Pharma. (n.d.). DLS Services for Peptide Development. Retrieved from [Link]
-
Packaging Digest. (2024, October 8). Big Pharma Targets New Cancer Therapy's Supply Chain Challenges. Retrieved from [Link]
- Singh, S. K., et al. (2023). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences, 112(1), 1-17.
-
Novatia, LLC. (n.d.). Aggregation by DLS. Retrieved from [Link]
-
CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. Retrieved from [Link]
-
Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
-
ResearchGate. (n.d.). SEC-HPLC Column Method of Separation. Retrieved from [Link]
-
Interface Focus. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
European Pharmaceutical Review. (2024, February 2). Construction of major radioligand therapy manufacturing site begins. Retrieved from [Link]
- Karki, S., et al. (2004). Assessing aggregation of peptide conjugate of doxorubicin using quasi-elastic light scattering and 600 MHz NMR. International Journal of Pharmaceutics, 276(1-2), 145-154.
-
Journal of Nuclear Medicine. (2025, December 1). Challenges and Opportunities in Radioligand Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 21). Validation of a size exclusion method for concomitant purification and formulation of peptide radiopharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Opportunities in Radioligand Therapy. Retrieved from [Link]
-
CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Commercial and business aspects of alpha radioligand therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Long term and accelerated stability data of different batches of the CP04 kits (Radiochemical purity after radiolabelling with 111 In (nd= not determined/analyzed). Retrieved from [Link]
-
Amazon Web Services. (n.d.). Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties to Improve Prostate Cancer Therapy. Retrieved from [Link]
-
CD Formulation. (n.d.). Capillary Isoelectric Focusing (cIEF) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]
-
MDPI. (n.d.). Hybrid Chelator-Based PSMA Radiopharmaceuticals: Translational Approach. Retrieved from [Link]
- De León-Rodríguez, L. M., & Kovacs, Z. (2008). The synthesis and chelation chemistry of DOTA-peptide conjugates.
-
ResearchGate. (2020, January 16). Radiolabeling efficiency and stability study on Lutetium-177 labeled bombesin peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, August 18). Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies. Retrieved from [Link]
-
SCIEX. (n.d.). Identification of System Parameters Critical for High-Performance cIEF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, June 4). Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives. Retrieved from [Link]
-
Wiley Online Library. (2025, August 7). Evaluation of pI Marker Sources for cIEF Characterization of a Therapeutic Antibody. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Capillary Isoelectric Focusing (cIEF) for Antibody Charge Heterogeneity Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The synthesis and chelation chemistry of DOTA-peptide conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Macrocyclic Chelator Assembled RGD Multimers for Tumor Targeting. Retrieved from [Link]
-
Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates. Retrieved from [Link]
-
University of Arizona. (n.d.). Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [pIPredict: a computer tool for predicting isoelectric points of peptides and proteins]. Retrieved from [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. Assessing aggregation of peptide conjugate of doxorubicin using quasi-elastic light scattering and 600 MHz NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medium.com [medium.com]
- 8. [pIPredict: a computer tool for predicting isoelectric points of peptides and proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoelectric Point Determination with cIEF - Creative Proteomics [creative-proteomics.com]
- 10. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 12. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. zentriforce.com [zentriforce.com]
- 14. pengtingpeptide.com [pengtingpeptide.com]
- 15. pci.com [pci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Validation of a size exclusion method for concomitant purification and formulation of peptide radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Formulation Development for In Vivo Studies of PSMA-617
Welcome to the technical support center for the formulation development of PSMA-617 for in vivo studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for their experimental workflows. Here, we will delve into the critical aspects of PSMA-617 formulation, from radiolabeling to in vivo application, with a focus on ensuring scientific integrity and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation of PSMA-617 for preclinical research.
Q1: What are the most critical factors to consider when formulating PSMA-617 for in vivo studies?
A1: The three most critical factors are:
-
Radiochemical Purity (RCP): Ensuring a high RCP (>95%) is paramount to minimize off-target radiation effects and obtain accurate biodistribution data.[1][2]
-
Stability: The formulation must be stable both in vitro and in vivo to ensure that the radiolabeled compound reaches the target tissue intact.[3][4][5] Radiolysis, the decomposition of the compound due to its own radiation, is a primary concern.[6]
-
Specific Activity: The specific activity of the radionuclide (e.g., Lutetium-177) can influence labeling efficiency and potentially the in vivo performance of the radiopharmaceutical.[7]
Q2: What are common excipients used in PSMA-617 formulations and what are their functions?
A2: Common excipients and their roles are summarized in the table below. These are often used to create a stable, injectable formulation.
| Excipient | Function | Typical Concentration/Buffer |
| Ascorbic Acid (Vitamin C) | Antioxidant/Radioprotectant (prevents radiolysis) | Varies, often included in labeling buffer |
| Gentisic Acid | Antioxidant/Radioprotectant | Varies, often used in combination with ascorbic acid[2][8] |
| Acetate or HEPES Buffer | pH control for optimal radiolabeling and stability | pH 4.5 - 5.5[9] |
| Saline (0.9% NaCl) | Isotonic diluent for injection | To adjust final concentration and volume |
| DTPA (Diethylenetriaminepentaacetic acid) | Chelating agent to scavenge free radiometals | Added after radiolabeling[3] |
Q3: What is the recommended pH for radiolabeling PSMA-617 with Lutetium-177?
A3: The optimal pH for radiolabeling PSMA-617 with Lutetium-177 is typically in the range of 4.5 to 5.5.[9] This acidic pH is crucial for efficient chelation of the metal ion by the DOTA chelator on the PSMA-617 molecule.
Q4: How can I assess the in vitro and in vivo stability of my ¹⁷⁷Lu-PSMA-617 formulation?
A4: In vitro stability can be assessed by incubating the final formulation in saline or human serum at 37°C and measuring the radiochemical purity at various time points (e.g., 1, 24, 48 hours) using radio-HPLC or radio-TLC.[1][3] In vivo stability is typically evaluated by analyzing blood and urine samples from animals at different time points post-injection to check for the presence of metabolites.[3][4]
Troubleshooting Guide
This section provides a problem-cause-solution framework for common issues encountered during PSMA-617 formulation and in vivo studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Yield (<95%) | - Incorrect pH of the reaction mixture.- Presence of competing metal ion impurities.- Suboptimal temperature or incubation time.- Low specific activity of the radionuclide.[1] | - Adjust the pH of the reaction buffer to 4.5-5.5.- Use high-purity water and reagents.- Optimize incubation temperature (typically 95°C) and time (15-30 minutes).[10]- If possible, use a radionuclide with higher specific activity. |
| Decreased Radiochemical Purity Over Time (Radiolysis) | - Insufficient concentration of radioprotectants.- High radioactive concentration. | - Increase the concentration of ascorbic acid and/or gentisic acid in the formulation.[2][10]- Dilute the final product with saline to reduce the radioactive concentration. |
| Poor Tumor Uptake in Animal Models | - Low radiochemical purity leading to non-specific binding.- In vivo instability of the radiolabeled compound.- Low PSMA expression in the tumor model. | - Ensure RCP is >95% before injection.- Confirm in vitro stability before conducting in vivo studies.- Verify PSMA expression in your cell line or tumor model using methods like immunohistochemistry or a PSMA-specific PET tracer. |
| High Kidney Uptake | - A known characteristic of PSMA-617 due to renal clearance and PSMA expression in renal tubules.[11][12] | - While some kidney uptake is expected, formulation issues can exacerbate it. Ensure high RCP to minimize uptake of free radiometal.- For therapeutic studies, consider co-administration of agents to reduce renal uptake, though this requires further investigation. |
| Variability in Biodistribution Results | - Inconsistent formulation preparation.- Differences in animal models (age, sex, tumor size).- Inaccurate injection volume or technique. | - Standardize the formulation protocol, including all reagents and incubation parameters.- Use a consistent and well-characterized animal model.- Ensure accurate and consistent administration of the radiopharmaceutical. |
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with Lutetium-177
This protocol provides a general guideline for the radiolabeling of PSMA-617 with ¹⁷⁷Lu. It is essential to optimize these parameters for your specific laboratory conditions and reagents.
Materials:
-
PSMA-617 peptide
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Ascorbic acid solution (e.g., 50 mg/mL in water)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath at 95°C
-
Sterile 0.9% saline for injection
-
DTPA solution (e.g., 1 mg/mL)
Procedure:
-
In a sterile reaction vial, combine the following in order:
-
Sodium acetate buffer (adjust volume to maintain pH 4.5)
-
Ascorbic acid solution
-
PSMA-617 solution (typically 1 µg per mCi of ¹⁷⁷Lu, but should be optimized)
-
¹⁷⁷LuCl₃ solution
-
-
Gently mix the contents of the vial.
-
Incubate the reaction vial at 95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Add a small volume of DTPA solution to chelate any free ¹⁷⁷Lu.
-
Perform quality control to determine the radiochemical purity.
-
Dilute the final product with sterile saline to the desired radioactive concentration for injection.
Protocol 2: Quality Control of ¹⁷⁷Lu-PSMA-617 using Radio-HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
C18 reverse-phase column.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient:
A typical gradient would be a linear increase in Solvent B over 15-20 minutes. This should be optimized to achieve good separation between the radiolabeled product and any impurities.
Procedure:
-
Inject a small aliquot (e.g., 10-20 µL) of the final ¹⁷⁷Lu-PSMA-617 formulation onto the HPLC column.
-
Run the gradient program and monitor the radioactivity signal.
-
The peak corresponding to ¹⁷⁷Lu-PSMA-617 should be well-defined.
-
Calculate the radiochemical purity by integrating the area under the product peak and dividing it by the total integrated area of all radioactive peaks.
Visualizations
Workflow for ¹⁷⁷Lu-PSMA-617 Formulation and Quality Control
Caption: Workflow for the formulation and quality control of ¹⁷⁷Lu-PSMA-617.
Troubleshooting Decision Tree for Low Tumor Uptake
Caption: Decision tree for troubleshooting low tumor uptake in in vivo studies.
References
-
Yapar, E. A., et al. (2017). Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry. PubMed Central. [Link]
-
Yapar, E. A., et al. (2017). Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry. PubMed. [Link]
-
Al-Ibraheem, A., et al. (2023). The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods. PubMed Central. [Link]
-
Yapar, E. A., et al. (2017). Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry. AVESİS. [Link]
-
Kamble, P., et al. (2021). Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. PubMed Central. [Link]
-
Bauwens, M., et al. (2022). [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. MDPI. [Link]
-
Lin, C-Y., et al. (2023). PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy. MDPI. [Link]
-
Ogawa, K., et al. (2021). Radiolabeling of PSMA-617 with 89Zr: A Novel Use of DMSO for Radiochemical Yield Enhancement and Preliminary Small-Animal PET Results. ResearchGate. [Link]
-
Ogawa, K., et al. (2021). Radiolabeling of PSMA-617 with 89Zr: A novel use of DMSO to improve radiochemical yield and preliminary small-animal PET results. ResearchGate. [Link]
-
Eppard, E., et al. (2017). Radiolabeled PSMA Inhibitors. PMC. [Link]
-
Ogawa, K., et al. (2021). Radiolabeling of PSMA-617 with 89Zr: A Novel Use of DMSO for Radiochemical Yield Enhancement and Preliminary Small-Animal PET Results. bioRxiv. [Link]
-
Cardinale, J., et al. (2024). Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. EJNMMI Radiopharmacy and Chemistry. [Link]
-
PharmaCompass. (n.d.). 177 Lu-Labeled PSMA-617. PharmaCompass.com. [Link]
-
Ogawa, K., et al. (2021). Radiolabeling of PSMA-617 with 89Zr: A Novel Use of DMSO for Radiochemical Yield Enhancement and Preliminary Small-Animal PET Results. bioRxiv. [Link]
-
Nelson, B., et al. (2023). Optimization of the radiosynthesis of the PSMA-targeting drugs [177Lu]Lu-P17-087 and [177Lu]Lu-P17-088 on the MiniLu™ automated module. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Al-Ibraheem, A., et al. (2023). The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods. Semantic Scholar. [Link]
-
Kamble, P., et al. (2021). Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. ResearchGate. [Link]
-
Lee, B., et al. (2023). Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases. PMC. [Link]
-
Korde, A., et al. (2020). Multidose formulation of ready-to-use 177 Lu-PSMA-617 in a centralized radiopharmacy set-up. ResearchGate. [Link]
-
Villas Boas, P. R., et al. (2021). Stability in the production and transport of 177Lu labelled PSMA. ResearchGate. [Link]
-
Zare, M., et al. (2018). Production, quality control, biodistribution and imaging studies of 177Lu-PSMA-617 in breast adenocarcinoma model. ResearchGate. [Link]
-
Villas Boas, P. R., et al. (2021). Labeling conditions, quality control results of 177 Lu-PSMA-617... ResearchGate. [Link]
-
Antonio, C., et al. (2022). In vitro and in vivo response of PSMA-617 radiolabeled with CA and NCA lutetium-177. Applied Radiation and Isotopes. [Link]
-
Tworowska, I., et al. (2021). Tandem Isotope Therapy with 225Ac- and 177Lu-PSMA-617 in a Murine Model of Prostate Cancer. Journal of Nuclear Medicine. [Link]
-
Kamble, P., et al. (2021). HPLC profiles depicting stability of ¹⁷⁷Lu-PSMA-617, prepared using the... ResearchGate. [Link]
-
Kristiansson, E., et al. (2021). 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging. Cancers. [Link]
-
Kamble, P., et al. (2021). Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. PubMed. [Link]
-
De Vos, J., et al. (2023). Affinity- and Format-Dependent Pharmacokinetics of 89Zr-Labeled Albumin-Binding VHH Constructs. MDPI. [Link]
-
Derlin, T., et al. (2023). Impact of [177Lu]Lu-PSMA-617 Radioligand Therapy on Reference Organ Uptake Assessed by [68Ga]Ga-PSMA-11-PET/CT. PMC. [Link]
-
Hofman, M. S., et al. (2022). Pre- or post-chemotherapy: effect on PSMA uptake. ResearchGate. [Link]
-
Rosar, F., et al. (2023). Pre- or post-chemotherapy: effect on PSMA uptake. PMC. [Link]
Sources
- 1. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry | AVESİS [avesis.iuc.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro and in vivo response of PSMA-617 radiolabeled with CA and NCA lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Radiolytic Degradation of Vipivotide Tetraxetan ([¹⁷⁷Lu]Lu-PSMA-617)
This technical support guide is designed for researchers, scientists, and drug development professionals working with Vipivotide Tetraxetan, commercially known as Pluvicto™. Our goal is to provide in-depth, field-proven insights into the causes, mitigation, and troubleshooting of radiolytic degradation to ensure the stability, efficacy, and safety of this critical radiopharmaceutical.
Introduction to Radiolytic Degradation
Vipivotide Tetraxetan, a Lutetium-177 labeled PSMA-targeting radioligand, is a powerful tool in the treatment of prostate cancer.[1] However, like all radiopharmaceuticals, its efficacy is intrinsically linked to its radiochemical purity (RCP). The high-energy beta particles emitted by ¹⁷⁷Lu can interact with the drug molecule and the surrounding aqueous environment, a process known as radiolysis.[2] This can lead to the formation of radiochemical impurities that lack the ability to bind to the Prostate-Specific Membrane Antigen (PSMA), potentially reducing therapeutic efficacy and altering biodistribution.[3]
This guide provides a comprehensive framework for understanding and managing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is radiolytic degradation and why is it a concern for Vipivotide Tetraxetan?
A1: Radiolytic degradation is the breakdown of the Vipivotide Tetraxetan molecule caused by the ionizing radiation emitted from the attached ¹⁷⁷Lu radionuclide.[2] This process can occur through two primary mechanisms:
-
Direct Radiolysis: The radiation directly hits and breaks the chemical bonds within the Vipivotide Tetraxetan molecule.
-
Indirect Radiolysis: The radiation interacts with water molecules in the formulation, generating highly reactive free radicals (e.g., hydroxyl radicals). These radicals then attack and degrade the drug molecule.
This degradation is a significant concern because it reduces the radiochemical purity (RCP) of the product. The resulting impurities may not bind to PSMA on cancer cells, leading to a decrease in the therapeutic dose delivered to the tumor and potentially increasing off-target radiation exposure.[3][4]
Q2: What is the acceptable radiochemical purity (RCP) for Vipivotide Tetraxetan?
A2: For clinical use, the generally accepted minimum radiochemical purity for radiopharmaceuticals, including Vipivotide Tetraxetan, is greater than 95%.[4][5] It is crucial to verify the RCP of the preparation before administration to ensure that the majority of the radioactivity is in the desired chemical form.
Q3: What are the recommended storage conditions for Vipivotide Tetraxetan (Pluvicto™)?
A3: According to the prescribing information, Pluvicto™ should be stored at temperatures below 30°C (86°F) in its original lead shielding to protect from ionizing radiation. It is imperative not to freeze the product. The shelf life is 5 days (120 hours) from the date and time of calibration.[6][7][8]
Q4: What are "quenchers" or "stabilizers," and why are they included in the formulation?
A4: Quenchers, also known as radical scavengers, are compounds added to the formulation to protect Vipivotide Tetraxetan from radiolytic degradation.[4] They work by neutralizing the free radicals generated during indirect radiolysis before they can damage the drug molecule.[4] The formulation for Pluvicto™ includes stabilizers such as gentisic acid and ascorbic acid for this purpose.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation, storage, and quality control of Vipivotide Tetraxetan.
Issue 1: Low Radiochemical Purity (RCP) Detected Immediately After Radiolabeling
Question: My freshly prepared [¹⁷⁷Lu]Lu-PSMA-617 shows an RCP below 95%. What are the potential causes and how can I troubleshoot this?
Answer: Low RCP immediately post-labeling is often related to the synthesis conditions rather than radiolysis, which is a time-dependent process.
Potential Causes & Solutions:
-
Suboptimal pH: The complexation of ¹⁷⁷Lu with the DOTA chelator in PSMA-617 is highly pH-dependent. The recommended pH for the final solution is between 4.5 and 7.0.[7][9]
-
Troubleshooting Step: Verify the pH of your reaction buffer and final preparation. Ensure all reagents are correctly prepared and have not expired.
-
-
Incorrect Temperature or Incubation Time: The radiolabeling reaction requires heating. Insufficient heating can lead to incomplete labeling. Conversely, excessive heating can cause thermal degradation of the PSMA-617 ligand, leading to the formation of impurities.[3][10]
-
Impurities in Precursors: The quality of the PSMA-617 precursor and the ¹⁷⁷LuCl₃ solution is critical. Metallic impurities in the ¹⁷⁷LuCl₃ can compete with ¹⁷⁷Lu for the DOTA chelator, reducing the labeling efficiency.
-
Troubleshooting Step: Ensure you are using high-quality, certified precursors. If possible, analyze the ¹⁷⁷LuCl₃ for metallic impurities.
-
-
Formation of Thermal Degradation Products: Excessive heating can lead to the formation of cyclized impurities from the Glu-CO-Lys moiety of PSMA-617, which do not bind to PSMA.[3][10]
-
Troubleshooting Step: Review and optimize your heating parameters. Shorter incubation times at a controlled temperature can minimize the formation of these by-products.
-
Issue 2: Significant Decrease in RCP During Storage
Question: The initial RCP of my [¹⁷⁷Lu]Lu-PSMA-617 was acceptable (>95%), but it has dropped significantly after 24-48 hours of storage. What is happening and what can I do?
Answer: A time-dependent decrease in RCP is a classic sign of radiolytic degradation. The absorbed dose from ¹⁷⁷Lu is the primary factor driving this process.[2]
Potential Causes & Solutions:
-
High Radioactive Concentration: The rate of radiolysis is directly proportional to the radioactive concentration. A more concentrated solution will experience more degradation over the same period.
-
Troubleshooting Step: If your protocol allows, consider diluting the final product with a suitable buffer or saline to reduce the radioactive concentration.[12] However, ensure this is done within the validated parameters of your procedure.
-
-
Insufficient Stabilizers: The concentration of radical scavengers may be insufficient to protect the product for the intended storage duration, especially at high radioactivity levels.
-
Improper Storage Temperature: While the recommended storage is below 30°C, storing at lower temperatures within this range (e.g., refrigerated conditions, if validated) can slow down the degradation process. Do not freeze the product.[6][7][8]
-
Troubleshooting Step: Store the product at the lower end of the recommended temperature range. Some studies have explored freezing (-20°C) for longer-term storage and transport, which has shown to improve stability.[14] However, this must be validated for your specific formulation.
-
Quantitative Data Summary
| Parameter | Recommended Value/Specification | Source(s) |
| Storage Temperature | Store below 30°C (86°F). Do not freeze. | [6][7][8] |
| Shelf Life | 120 hours (5 days) from date and time of calibration. | [6][7][8] |
| pH of Final Solution | 4.5 - 7.0 | [7][9] |
| Radiochemical Purity (RCP) | > 95% | [4][12] |
| Common Stabilizers | Ascorbic Acid, Gentisic Acid, Methionine, Ethanol | [4][9][15] |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by HPLC
This is a generalized protocol and should be adapted and validated for your specific system.
-
System: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: Hold at 20% A, 80% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL of a suitably diluted sample.
-
Detection: UV detector at 220 nm and a radioactivity detector.
-
Analysis: The RCP is calculated by dividing the area of the main radioactive peak (corresponding to [¹⁷⁷Lu]Lu-PSMA-617) by the total area of all radioactive peaks. The retention time of [¹⁷⁷Lu]Lu-PSMA-617 is typically slightly earlier than the non-radioactive PSMA-617 precursor.[13][16]
Protocol 2: Determination of Free ¹⁷⁷Lu by ITLC
Instant Thin-Layer Chromatography (ITLC) is a rapid method to quantify free (unbound) ¹⁷⁷Lu.
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.0.
-
Procedure: a. Spot a small volume (1-2 µL) of the [¹⁷⁷Lu]Lu-PSMA-617 solution approximately 1 cm from the bottom of the ITLC strip. b. Develop the chromatogram in a chamber containing the mobile phase until the solvent front reaches near the top. c. Remove the strip and allow it to dry. d. Cut the strip in half and measure the radioactivity of each half in a gamma counter or use a radio-TLC scanner.
-
Analysis: In this system, the [¹⁷⁷Lu]Lu-PSMA-617 complex migrates with the solvent front (Rf ≈ 1.0), while free ¹⁷⁷Lu remains at the origin (Rf ≈ 0).[12] Calculate the percentage of free ¹⁷⁷Lu.
Visualizations
Radiolytic Degradation Pathway
Caption: Overview of direct and indirect radiolytic degradation pathways.
Troubleshooting Logic for Low RCP
Sources
- 1. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pluvicto-hcp.com [pluvicto-hcp.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. cdn.medpath.com [cdn.medpath.com]
- 9. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved quality control of [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Impurities in Synthetic Precursor Product and Metabolites of 177Lu-PSMA-617 for Prostate Cancer Radiotherapy Agent Using HPLC and Tandem-Mass Spectrometry [jscholaronline.org]
Validation & Comparative
A Comparative Guide to PSMA-Targeting Radioligand Linkers: Spotlight on Vipivotide Tetraxetan
The landscape of targeted radionuclide therapy for prostate cancer has been significantly shaped by the development of ligands targeting the prostate-specific membrane antigen (PSMA). The remarkable clinical success of agents like ¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto®) has underscored the critical role of each component of these radiopharmaceuticals.[1][2][3] While the warhead (radionuclide) and the targeting moiety (the Glu-urea-Lys motif) are fundamentally important, it is the often-understated linker that dictates the overall pharmacokinetic and pharmacodynamic profile of the drug. This guide provides an in-depth comparison of the linker used in Vipivotide tetraxetan (also known as PSMA-617) with other notable linkers in the field, supported by experimental data and protocols.
The Central Role of the Linker in PSMA-Targeted Radioligands
PSMA-targeting radioligands are tripartite molecules, consisting of a PSMA-binding motif, a chelator for the radionuclide, and a linker that connects the two.[4][5] The linker is far from being a passive spacer; it critically influences:
-
Binding Affinity: The linker's structure and flexibility can impact the orientation of the binding motif within the active site of PSMA, thereby affecting binding affinity.[6][7]
-
Pharmacokinetics: The linker's properties, such as lipophilicity and charge, play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of the radioligand. This directly impacts tumor uptake, as well as accumulation in non-target organs like the kidneys and salivary glands, which are dose-limiting factors in therapy.[8][9][10]
-
Internalization: The rate at which the PSMA-ligand complex is internalized into the cancer cell can be influenced by the linker, which is crucial for delivering the cytotoxic radiation payload.[8][11]
The ideal linker should therefore contribute to high tumor uptake and retention, rapid clearance from non-target tissues, and high stability in vivo.
In Focus: The Vipivotide Tetraxetan (PSMA-617) Linker
Vipivotide tetraxetan, the non-radioactive precursor to ¹⁷⁷Lu-PSMA-617, has become a benchmark in the field.[1][6] Its linker is composed of two key moieties: 2-naphthyl-l-alanine and trans-4-(aminomethyl)cyclohexanecarboxamide.[12][13] This combination imparts a degree of lipophilicity and structural rigidity that has proven to be highly effective. The 2-naphthyl-l-alanine favorably interacts with a hydrophobic pocket in the PSMA binding site, contributing to the high binding affinity of the molecule.[14] The linker's design in PSMA-617 achieves an excellent balance, leading to high tumor retention and relatively fast clearance from the bloodstream and non-target organs.[13][14]
Comparative Analysis of PSMA Inhibitor Linkers
The success of the PSMA-617 linker has spurred further research into linker modifications to further optimize the therapeutic window. Here, we compare the Vipivotide tetraxetan linker with other notable examples.
PSMA-I&T Linker
PSMA-I&T is another widely used PSMA-targeting ligand for radioligand therapy. Its linker structure differs significantly from that of PSMA-617, featuring a more hydrophilic design.[15] This results in different pharmacokinetic properties. While both PSMA-617 and PSMA-I&T are effective, comparative studies have shown subtle differences in their clinical performance, which may be attributable to their different linker structures.[15]
Linkers with Albumin Binders
To enhance the circulation half-life and potentially increase tumor uptake, some linkers have been modified to include an albumin-binding moiety, such as 4-(p-iodophenyl)butyric acid.[16][17] The rationale is that by reversibly binding to albumin in the blood, the radioligand will have a longer window to accumulate in the tumor. While this approach has shown promise in increasing tumor uptake, it can also lead to higher background radiation and increased kidney uptake, necessitating careful optimization of the linker design.[16][17]
Linkers with Charged Moieties
Introducing charged amino acids like glutamic acid and histidine into the linker has been explored to modulate the pharmacokinetic profile.[8][13][18] These modifications can decrease lipophilicity, leading to faster clearance from the bloodstream and potentially altered uptake in non-target organs.[8][18] Studies have shown that such modifications can significantly influence the targeting and pharmacokinetic profile, though no new derivative has yet demonstrated a clear overall advantage compared to the parent PSMA-617.[8]
Cleavable Linkers
Another innovative approach is the use of cleavable linkers, for instance, those susceptible to enzymatic cleavage by enzymes like neprilysin, which is present in the kidneys.[16][19] The goal is to have a stable linker in circulation that allows for high tumor uptake, but once the radioligand reaches the kidneys, the linker is cleaved, leading to the rapid excretion of the radionuclide and reduced renal toxicity.[19]
Quantitative Comparison of Linker Performance
| Linker Type | Key Structural Feature(s) | PSMA Affinity (Ki/IC50) | Lipophilicity (logD) | Key Findings | Reference(s) |
| Vipivotide tetraxetan (PSMA-617) | 2-naphthyl-l-alanine, trans-4-(aminomethyl)cyclohexanecarboxamide | High (e.g., Ki = 0.37 nM) | Moderate (e.g., [⁶⁸Ga]Ga-PSMA-617 logD = -2.8) | Benchmark with excellent tumor uptake and clearance profile. | [12][13][18] |
| PSMA-I&T | Different chemical structure, more hydrophilic | High | Lower than PSMA-617 | Effective in clinical use, with a different pharmacokinetic profile. | [15] |
| Albumin-Binding Linkers | e.g., 4-(p-iodophenyl)butyric acid | High | Varies | Increased blood circulation and tumor uptake, but potentially higher kidney dose. | [16][17] |
| Charged Linkers | e.g., Glutamic acid, Histidine | High (can be modulated by modification) | Lower than PSMA-617 (e.g., -3.4 to -3.9) | Can improve clearance from background tissues. | [8][13][18] |
| Cleavable Linkers | Enzymatically cleavable sequence | High | Varies | Potential to reduce kidney uptake. | [16][19] |
Experimental Protocols for Linker Evaluation
The characterization of novel PSMA inhibitor linkers relies on a series of well-established in vitro and in vivo assays.
Competitive Binding Affinity Assay
This assay determines the concentration of the test compound required to inhibit 50% of the specific binding of a radiolabeled reference ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) to PSMA-expressing cells.
Workflow:
Caption: Workflow for a competitive binding affinity assay.
In Vitro Internalization Assay
This assay measures the rate and extent of cellular internalization of the radiolabeled PSMA inhibitor.
Detailed Steps:
-
Cell Seeding: Plate PSMA-expressing cells (e.g., LNCaP) in multi-well plates and allow them to adhere overnight.
-
Incubation: Add the radiolabeled test compound to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Surface-Bound vs. Internalized Fraction:
-
To determine the surface-bound fraction, wash the cells with ice-cold buffer and collect the supernatant. Then, add an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand.
-
To determine the internalized fraction, lyse the cells with a lysis buffer (e.g., NaOH) after the acid wash.
-
-
Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total added radioactivity.
In Vivo Biodistribution Studies
These studies are performed in tumor-bearing animal models (e.g., mice with LNCaP xenografts) to evaluate the pharmacokinetic profile of the radiolabeled compound.
Workflow:
Caption: Workflow for in vivo biodistribution studies.
Conclusion
The linker of a PSMA-targeting radioligand is a critical determinant of its therapeutic efficacy and safety profile. The Vipivotide tetraxetan (PSMA-617) linker has set a high standard, demonstrating a favorable balance of properties that has translated into significant clinical benefit. Ongoing research into novel linker designs, including those with albumin binders, charged moieties, and cleavable elements, continues to refine our ability to tailor the pharmacokinetic properties of these agents. A thorough understanding of the structure-activity relationships of these linkers, guided by rigorous experimental evaluation, will be paramount in developing the next generation of even more effective and safer PSMA-targeted radioligand therapies.
References
- Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile. (2022). Vertex AI Search.
- Structure of PSMA-617 with main components (chelator, linker, bonding... - ResearchGate. (n.d.).
- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC - PubMed Central. (n.d.). PubMed Central.
- Effect of Linker Entities on Pharmacokinetics of 111 In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - ACS Publications. (2024).
- Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors | Scilit. (n.d.). Scilit.
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - NIH. (2022).
- Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers | Royal Society Open Science. (2023). The Royal Society Publishing.
- Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC - NIH. (n.d.).
- Chemical structure of PSMA-617. The naphthylic linker structure is... - ResearchGate. (n.d.).
- Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - ResearchGate. (2025).
- Vipivotide tetraxetan - Wikipedia. (n.d.). Wikipedia.
- The Importance of Linkers in the Structure of PSMA Ligands | Request PDF - ResearchGate. (n.d.).
- Lutetium Lu 177 vipivotide tetraxetan for prost
- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity rel
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (2022). MDPI.
- The chemical structure of PSMA- I&T. - ResearchGate. (n.d.).
- This compound - TargetMol. (n.d.). TargetMol.
- Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC | Targeted Oncology. (2022). Targeted Oncology.
- The Importance of Linkers in the Structure of PSMA Ligands - Bentham Science Publisher. (2021). Bentham Science.
- A Comparative Guide to PSMA-Targeting Therapies: CBP-1018 vs. Radioligand Therapies - Benchchem. (n.d.). BenchChem.
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (2022). MDPI.
- Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies. (2022). MDPI.
- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (2025).
- Lutetium Lu 177 vipivotide tetraxetan - MedicineNet. (n.d.). MedicineNet.
- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - NIH. (2026).
- Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016).
- Radiolabeled PSMA Inhibitors - MDPI. (n.d.). MDPI.
- Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | Peptide Linker | MedChemExpress. (n.d.). MedChemExpress.
- -Structure of lutetium Lu-177 vipivotide tetraxetan (Pluvicto®)... | Download Scientific Diagram - ResearchGate. (n.d.).
- Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules | Journal of Nuclear Medicine. (2021). Society of Nuclear Medicine and Molecular Imaging.
- This compound, AMS.T17233-5-MG - Amsbio. (n.d.). Amsbio.
- Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - Springer Medizin. (2022). Springer Medizin.
Sources
- 1. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 13. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer | springermedizin.de [springermedizin.de]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. mdpi.com [mdpi.com]
- 18. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of PSMA-617 Binding Affinity and Specificity
Foreword
The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapy represents a paradigm shift in the management of prostate cancer. Among the arsenal of therapeutic agents, PSMA-617 has emerged as a frontrunner, demonstrating significant clinical efficacy.[1][2][3] However, the translation of promising preclinical candidates into clinically successful therapeutics is underpinned by rigorous and meticulous validation of their fundamental pharmacological properties. This guide provides an in-depth, experience-driven framework for the validation of PSMA-617's binding affinity and specificity, drawing upon established methodologies and providing the "why" behind the "how." It is intended for researchers, scientists, and drug development professionals seeking to not only replicate these experiments but to fundamentally understand the principles of robust radioligand characterization.
The Criticality of Binding Affinity and Specificity for PSMA-617
PSMA-617 is a urea-based small molecule designed to bind with high affinity to the extracellular enzymatic domain of PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[4][5] The therapeutic efficacy of its radiolabeled form (e.g., with Lutetium-177) is directly proportional to its ability to selectively accumulate at the tumor site while minimizing off-target binding to healthy tissues. Upon binding, the PSMA-617 complex is internalized, delivering a lethal dose of radiation that causes DNA damage and subsequent cell death.[1][5]
-
Binding Affinity (Kd): This parameter quantifies the strength of the interaction between PSMA-617 and the PSMA receptor. A low equilibrium dissociation constant (Kd), typically in the low nanomolar range, signifies a strong and stable binding, which is crucial for achieving a high concentration of the therapeutic payload at the tumor.[6][7][8]
-
Specificity: This refers to the ability of PSMA-617 to bind preferentially to PSMA over other proteins or receptors. High specificity is paramount for minimizing off-target toxicity and maximizing the therapeutic index.
Experimental Validation: A Multi-Faceted Approach
A comprehensive validation strategy for PSMA-617 involves a suite of in vitro assays designed to interrogate its binding characteristics from multiple angles. The following sections detail the core experimental workflows.[9][10]
Cell Line Selection: The Foundation of Your Assay
The choice of cell lines is a critical first step that dictates the translatability of your findings. The ideal model system involves a pair of cell lines: one with high endogenous or engineered expression of PSMA and a corresponding negative control line.
-
PSMA-Positive (+) Model: LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are a widely used and well-characterized cell line with high endogenous PSMA expression.[11][12][13][14] PC-3 cells engineered to overexpress PSMA (e.g., PC-3 PIP) are another excellent option.[15][16]
-
PSMA-Negative (-) Control: PC-3 (human prostate adenocarcinoma) cells exhibit minimal to no endogenous PSMA expression and serve as an ideal negative control to assess non-specific binding.[11][12][13][14]
Table 1: Recommended Cell Lines for PSMA-617 Validation
| Cell Line | PSMA Expression | Description | Rationale for Use |
| LNCaP | High (Endogenous) | Androgen-sensitive human prostate adenocarcinoma[11][17] | Gold standard for PSMA binding studies due to natural, high-level expression.[13] |
| PC-3 PIP | High (Engineered) | PC-3 cells stably transfected to overexpress PSMA[15] | Allows for high-throughput screening with robust signal-to-noise ratio. |
| PC-3 | Negligible | Androgen-insensitive human prostate adenocarcinoma[11][17] | Essential negative control to quantify and confirm non-specific binding.[12][13] |
Radioligand Binding Assays: Quantifying the Interaction
Radioligand binding assays are the gold standard for determining the affinity and density of receptors.[6][9] These assays typically utilize a radiolabeled version of PSMA-617 (e.g., with Lutetium-177 or Gallium-68).
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by incubating cells with increasing concentrations of the radioligand.[6][7]
Experimental Workflow:
Caption: Workflow for a saturation binding assay.
Causality Behind the Choices:
-
Increasing Concentrations of Radiolabeled Ligand: This is essential to saturate all available PSMA receptors and reach equilibrium, allowing for the determination of Bmax (receptor density) and Kd (affinity).[7]
-
Inclusion of "Cold" Ligand for Non-Specific Binding: The addition of a large excess of unlabeled PSMA-617 displaces the radiolabeled ligand from the specific PSMA binding sites. The remaining radioactivity is considered non-specific binding. Subtracting this from the total binding yields the specific binding, which is the biologically relevant value.[18]
This assay measures the ability of an unlabeled compound (the competitor) to displace a fixed concentration of the radiolabeled ligand from the receptors.[6][19] This allows for the determination of the inhibitor constant (Ki), a precise measure of the competitor's binding affinity.
Experimental Protocol:
-
Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates and allow them to reach near confluence.[18]
-
Incubation: Incubate the cells with a fixed concentration of radiolabeled PSMA-617 (typically at or below its Kd value) and increasing concentrations of the unlabeled competitor (e.g., non-radiolabeled PSMA-617).
-
Separation: Stop the incubation by rapid vacuum filtration onto glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.[6][18]
-
Quantification: Measure the radioactivity trapped on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). The Ki is then calculated using the Cheng-Prusoff equation.[18]
Cell-Based Uptake and Internalization Assays: Assessing Functional Activity
Beyond simple binding, it is crucial to understand if PSMA-617 is internalized by the cell upon binding, as this is the key mechanism for delivering the therapeutic radionuclide payload.[5][20]
Experimental Workflow:
Caption: Workflow for a cell-based uptake and internalization assay.
Rationale for Experimental Choices:
-
Incubation at 37°C: This physiological temperature is required for active, energy-dependent cellular processes like receptor-mediated endocytosis.[21]
-
Acid Wash: A brief incubation with a low pH buffer (e.g., glycine buffer, pH 2.5) disrupts the ligand-receptor interaction on the cell surface without lysing the cells. This allows for the distinct quantification of the surface-bound versus the internalized radioligand fractions.[15]
Comparing PSMA-617 to Other PSMA-Targeting Ligands
The true measure of PSMA-617's performance is its comparison to other PSMA-targeting agents. The aforementioned assays should be run in parallel with these compounds to generate comparative data. Key comparators include PSMA-11 (also known as HBED-CC) and PSMA-I&T.
Table 2: Comparative Binding Affinity of PSMA-Targeting Ligands
| Ligand | Reported Ki (nM) | Cell Line / Method |
| PSMA-617 | 2.3 ± 2.9 | LNCaP cells[20] |
| PSMA-11 | 12.0 ± 2.8 | LNCaP cells[20] |
| PSMA-I&T | Similar efficacy to PSMA-617 reported in comparative clinical studies.[22] | N/A (Clinical Comparison) |
Note: These values are representative and can vary depending on the specific assay conditions and cell line used. It is imperative to perform head-to-head comparisons in your own laboratory setting. Preclinical data has consistently shown that PSMA-617 has a significantly higher binding affinity and internalization rate compared to PSMA-11.[20]
Conclusion: A Rigorous Path to Clinical Confidence
The validation of PSMA-617's binding affinity and specificity is not a mere checkbox exercise but a fundamental component of its preclinical and clinical development. By employing a multi-pronged approach that includes saturation and competitive binding assays, as well as functional uptake and internalization studies, researchers can build a comprehensive and robust data package. This rigorous characterization provides the necessary confidence in the molecule's mechanism of action and is a critical determinant of its ultimate success as a targeted radiotherapeutic.
References
- Vertex AI Search. (n.d.). Lutetium-177 EB-PSMA-617: Prostate Cancer | Open Medscience. Retrieved January 16, 2026.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 16, 2026.
- ResearchGate. (n.d.). Mechanism of action of lutetium-177-labeled prostate-specific membrane.... Retrieved January 16, 2026.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 16, 2026.
- Benchchem. (2025).
- PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. Retrieved January 16, 2026.
- ResearchGate. (n.d.). Lutetium-177-PSMA-617 mechanism of action. Prostate-Specific Membrane.... Retrieved January 16, 2026.
- PubMed. (n.d.). Radioligand binding assays and their analysis. Retrieved January 16, 2026.
- PubMed Central. (n.d.). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC. Retrieved January 16, 2026.
- Wikipedia. (n.d.). Lutetium (177Lu) vipivotide tetraxetan. Retrieved January 16, 2026.
- NIH. (n.d.).
- Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved January 16, 2026.
- ResearchGate. (n.d.). (A) Saturation binding study and (B) competitive inhibition assay of.... Retrieved January 16, 2026.
- ResearchGate. (n.d.). (A, B) Cellular uptake assays of [¹⁷⁷Lu]Lu-LNC1003 and.... Retrieved January 16, 2026.
- MDPI. (n.d.). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. Retrieved January 16, 2026.
- ResearchGate. (n.d.). Saturation binding study on intact LNCaP cells. Increasing.... Retrieved January 16, 2026.
- The Journal of Nuclear Medicine. (2015, November 1).
- UroToday. (2025, March 29). PSMA and Beyond 2025: PSMA-I&T vs PSMA-617: Is There a Difference?.
- ACS Publications. (n.d.). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions | ACS Omega. Retrieved January 16, 2026.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Selective PSMA targeting of LNCaP versus PC3 cells. (a) Western blot.... Retrieved January 16, 2026.
- ScienceDirect. (2024, June 1).
- AACR Journals. (2005, February 10).
- ResearchGate. (n.d.). The Kd values and specific binding of the PSMA inhibitors were.... Retrieved January 16, 2026.
- ResearchGate. (n.d.). a Cell uptake and internalization data of the selected radioligands in.... Retrieved January 16, 2026.
- ResearchGate. (n.d.). Competitive PSMA binding affinity measurement of.... Retrieved January 16, 2026.
- Benchchem. (n.d.). In-Vitro Characterization of PSMA-617 Binding to PSMA-Positive Cells: A Technical Guide.
- NIH. (n.d.).
- PubMed Central. (n.d.). Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells. Retrieved January 16, 2026.
- The Journal of Nuclear Medicine. (2020, May 1). In vitro response of 177 Lu-PSMA-617 with two different specific activities.
- MDPI. (n.d.). PSMA-Targeting Imaging and Theranostic Agents—Current Status and Future Perspective. Retrieved January 16, 2026.
- ResearchGate. (n.d.). (A) Cell uptake and (B) internalization of 177 Lu-labeled scFvD2B, 177.... Retrieved January 16, 2026.
- ResearchGate. (n.d.). Structures of clinically studied PSMA-targeted albumin-binding agents.... Retrieved January 16, 2026.
- ResearchGate. (n.d.). Determination of the binding affinity of novel PSMA ligands by.... Retrieved January 16, 2026.
- PubMed Central. (2023, June 7).
- ResearchGate. (n.d.). Binding affinity of human PSMA and mouse PSMA proteins for LNC1003 (A),.... Retrieved January 16, 2026.
- NIH. (2019, December 27).
- PubMed Central. (n.d.).
- NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 3. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. urotoday.com [urotoday.com]
A Head-to-Head Comparison of PSMA-617 and PSMA-I&T for Prostate Cancer Theranostics
A definitive guide for researchers and drug development professionals on the comparative performance, experimental validation, and clinical translation of two leading PSMA-targeted radioligands.
In the rapidly evolving landscape of theranostics for metastatic castration-resistant prostate cancer (mCRPC), two urea-based small molecule inhibitors of Prostate-Specific Membrane Antigen (PSMA) have emerged as frontrunners for radioligand therapy: PSMA-617 and PSMA-I&T. Both have demonstrated significant promise when labeled with Lutetium-177 (¹⁷⁷Lu), yet subtle structural differences between them raise critical questions for researchers and clinicians regarding the optimal choice for therapeutic applications. This guide provides a comprehensive, data-driven comparison of PSMA-617 and PSMA-I&T, delving into their preclinical characteristics, clinical biodistribution, dosimetry, and therapeutic profiles to inform experimental design and clinical development.
The Mechanism: Targeting the Engine of Prostate Cancer Progression
PSMA is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for delivering cytotoxic radiation with high precision. Both PSMA-617 and PSMA-I&T are designed to bind to the extracellular enzymatic domain of PSMA with high affinity. Once bound, the radiolabeled ligand is internalized by the cancer cell, delivering a lethal dose of radiation directly to the tumor while minimizing exposure to healthy tissues. This targeted approach forms the cornerstone of PSMA-directed radioligand therapy.
Caption: Mechanism of PSMA-targeted radioligand therapy.
Preclinical Performance: A Tale of Two Ligands
The initial characterization of any radiopharmaceutical involves rigorous in vitro evaluation of its binding affinity and cellular uptake. While both PSMA-617 and PSMA-I&T exhibit potent binding to PSMA-expressing cells, head-to-head comparative studies reveal subtle but important distinctions.
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | Key Observations |
| IC50 (nM) | 3.4 ± 1.1 | 5.2 ± 1.2 | Both ligands demonstrate high-affinity binding in the low nanomolar range. |
| Cellular Uptake | High | High | Both are efficiently internalized by PSMA-expressing cells. |
| Tumor-to-Kidney Ratio (Mice, 24h p.i.) | 5.9 | 0.2 | Preclinical murine models suggest a more favorable biodistribution for ¹⁷⁷Lu-PSMA-617, with significantly higher tumor-to-kidney ratios[1][2]. |
Data presented as mean ± standard deviation where available.
Experimental Protocol: In Vitro Competitive Binding Assay
To determine the half-maximal inhibitory concentration (IC50), a competitive binding assay is a cornerstone of preclinical evaluation. This protocol outlines a standardized approach for comparing the binding affinity of PSMA-617 and PSMA-I&T.
Causality Behind the Method: This assay leverages the principle of competitive displacement. A constant, low concentration of a radiolabeled PSMA ligand (the "tracer") is incubated with PSMA-expressing cells in the presence of increasing concentrations of an unlabeled competitor (PSMA-617 or PSMA-I&T). The ability of the unlabeled ligand to displace the tracer from the PSMA receptor is a direct measure of its binding affinity.
Step-by-Step Methodology:
-
Cell Culture: Culture a PSMA-expressing prostate cancer cell line (e.g., LNCaP or PC3-PIP) to 70-80% confluency in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 50,000 to 150,000 cells per well and allow them to adhere overnight.
-
Preparation of Ligands: Prepare serial dilutions of unlabeled PSMA-617 and PSMA-I&T in binding buffer. Also, prepare a solution of the radiolabeled tracer (e.g., ¹⁷⁷Lu-PSMA-617) at a fixed concentration.
-
Competition Reaction:
-
To each well, add a fixed volume of the radiolabeled tracer solution.
-
Add increasing concentrations of the unlabeled competitor ligands to respective wells. Include wells with only the tracer (total binding) and wells with the tracer plus a large excess of a known potent PSMA inhibitor to determine non-specific binding.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Washing: Terminate the incubation by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a competitive binding assay.
Clinical Biodistribution and Dosimetry: The Human Perspective
While preclinical data provides valuable initial insights, the translation to human subjects is the ultimate test of a radiopharmaceutical's utility. Head-to-head clinical studies comparing ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T have provided a clearer picture of their respective biodistribution and dosimetry profiles in patients with mCRPC.
| Organ/Tissue | ¹⁷⁷Lu-PSMA-617 (Absorbed Dose in Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Absorbed Dose in Gy/GBq) | Key Observations |
| Whole Body | 0.04 | 0.03 | ¹⁷⁷Lu-PSMA-617 demonstrates a higher whole-body absorbed dose, which is consistent with its longer whole-body half-life (42 hours vs. 35 hours for ¹⁷⁷Lu-PSMA-I&T)[3][4][5]. |
| Kidneys | 0.77 | 0.92 | Despite its longer retention in the body, ¹⁷⁷Lu-PSMA-617 results in a lower absorbed dose to the kidneys compared to ¹⁷⁷Lu-PSMA-I&T[3][4][5]. |
| Parotid Glands | 0.5 | 0.5 | Both ligands show comparable absorbed doses to the parotid glands[3][4]. |
| Lacrimal Glands | 5.1 | 3.7 | The absorbed dose to the lacrimal glands is significantly higher for ¹⁷⁷Lu-PSMA-617[3][4]. |
| Tumor Lesions | 5.9 | 5.8 | The mean absorbed doses to tumor lesions are comparable for both radioligands[3][4][5]. |
Values represent mean absorbed doses from a comparative study.
These findings highlight a critical trade-off. While ¹⁷⁷Lu-PSMA-I&T has a shorter whole-body half-life, it imparts a higher radiation dose to the kidneys, a key organ at risk in radioligand therapy. Conversely, ¹⁷⁷Lu-PSMA-617's longer retention contributes to a higher whole-body dose and significantly greater exposure to the lacrimal glands, though renal exposure is lower. Importantly, both deliver a similar radiation dose to the tumors themselves.[3][4][5]
Therapeutic Efficacy and Safety: A Matched-Pair Analysis
Ultimately, the clinical value of these radioligands is determined by their ability to control disease and their associated toxicity. A matched-pair analysis of mCRPC patients treated with either ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-PSMA-I&T provides valuable comparative efficacy and safety data.
| Outcome | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | Key Observations |
| Median Overall Survival (OS) | 13 months | 12 months | No significant difference in overall survival was observed between the two agents[2][6][7]. |
| Grade III Anemia | 9.1% | 1.8% | A higher incidence of grade III anemia was reported in the ¹⁷⁷Lu-PSMA-617 cohort[2][7]. |
| Grade III Thrombocytopenia | 1.9% | 0% | One case of grade III thrombocytopenia was observed with ¹⁷⁷Lu-PSMA-617[2][7]. |
| Other Grade III/IV Toxicities | None reported | None reported | Both treatments were generally well-tolerated with a low rate of severe toxicities[2][6][7]. |
Data from a matched-pair analysis of 110 mCRPC patients.
This analysis suggests that despite the differences in their dosimetry profiles, both ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T offer comparable overall survival benefits in a real-world setting.[2][6][7] The slightly different hematological toxicity profiles may warrant consideration in patient selection and monitoring.
Caption: Logical flow of a comparative clinical trial.
Synthesis and Logistical Considerations
From a practical standpoint, the synthesis and radiolabeling procedures for both ligands are well-established.[1] However, some studies have noted that the radiolabeling of PSMA-I&T with lutetium-177 may require a longer reaction time compared to PSMA-617.[8] Additionally, the stability of the final radiolabeled product can be influenced by the formulation, with ascorbic acid often used to prevent radiolysis and extend the shelf-life of [¹⁷⁷Lu]Lu-PSMA-I&T.[8] These factors can have implications for the logistics of radiopharmaceutical production and clinical workflow.
Conclusion: A Nuanced Choice
The head-to-head comparison of PSMA-617 and PSMA-I&T reveals two highly effective radioligands for the treatment of metastatic castration-resistant prostate cancer, with more similarities than differences in their overall clinical efficacy.[9] Both agents deliver comparable radiation doses to tumors and result in similar overall survival outcomes.[2][3][4][5][6][7]
The key distinctions lie in their pharmacokinetic and dosimetry profiles. ¹⁷⁷Lu-PSMA-617 exhibits a longer whole-body retention, leading to a lower absorbed dose in the kidneys but a higher dose in the lacrimal glands compared to ¹⁷⁷Lu-PSMA-I&T.[3][4][5] While preclinical data in mice suggested a superior biodistribution for ¹⁷⁷Lu-PSMA-617, this has not translated into a significant survival advantage in human studies to date.[2][6][7]
For researchers and drug development professionals, the choice between these two ligands may depend on the specific research question or clinical context. For instance, in patients with pre-existing renal impairment, the lower kidney dose of ¹⁷⁷Lu-PSMA-617 might be advantageous. Conversely, the differing toxicity profiles and logistical considerations in production could also influence the selection. Ultimately, both PSMA-617 and PSMA-I&T represent powerful tools in the fight against advanced prostate cancer, and ongoing research will continue to refine their optimal use in the clinic.
References
-
Schuchardt, C., et al. (2022). Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry. Journal of Nuclear Medicine, 63(8), 1199-1205. [Link]
-
Schuchardt, C., et al. (2022). Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry. PubMed, 34887335. [Link]
-
Journal of Nuclear Medicine. (2022). Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry. [Link]
-
Hartrampf, P. E., et al. (2022). Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 49(7), 2346-2353. [Link]
-
UroToday. (2025). PSMA and Beyond 2025: PSMA-I&T vs PSMA-617: Is There a Difference?. [Link]
-
Benešová, M., et al. (2021). Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer. Journal of Nuclear Medicine, 62(10), 1433-1440. [Link]
-
Hartrampf, P. E., et al. (2022). Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer. PubMed, 35243517. [Link]
-
Semantic Scholar. (2022). Matched-pair analysis of [177Lu]Lu-PSMA I T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer. [Link]
-
Di Iorio, V., et al. (2022). Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials. Pharmaceuticals, 15(7), 805. [Link]
-
Hartrampf, P. E., et al. (2022). Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer. Springer Medizin. [Link]
Sources
- 1. urotoday.com [urotoday.com]
- 2. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts [frontiersin.org]
- 9. clinmedjournals.org [clinmedjournals.org]
A Researcher's Guide to the Critical Impact of Linker Length on PSMA Targeting
In the rapidly evolving landscape of targeted therapeutics and diagnostics ("theranostics") for prostate cancer, Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target. Its overexpression on prostate cancer cells relative to healthy tissue makes it an ideal docking site for delivering imaging agents or therapeutic payloads. A typical PSMA-targeting agent is modular, consisting of a PSMA-binding motif (often urea-based), a payload (e.g., a radionuclide for imaging or therapy), and a linker connecting the two.
While the binding motif and the payload often receive the most attention, the linker is far from a passive spacer. Its chemical composition, flexibility, and, most critically, its length, can profoundly influence the agent's overall performance. This guide provides an in-depth comparison of how linker modifications, specifically length, modulate the biological activity of PSMA-targeting agents, supported by experimental data and detailed protocols for evaluation.
The Linker: More Than Just a Spacer
The linker's primary role is to spatially separate the bulky payload (like a chelator with a radiometal) from the PSMA-binding motif, preventing steric hindrance that could impede binding to the enzymatic active site.[1] However, its influence extends far beyond this. The linker region can interact with subpockets within the PSMA binding cavity, such as the S1 hydrophobic pocket and an arene-binding site.[1][2] Therefore, linker characteristics like length, polarity, and the presence of aromatic groups are critical determinants of an agent's success.[3][4]
Caption: Modular structure of a PSMA-targeting agent.
Comparative Analysis: The Impact of Linker Length on Performance Metrics
Systematic chemical modification of the linker has a significant impact on tumor-targeting and pharmacokinetic properties.[5] The optimal structure often involves a delicate balance between different chemical properties to achieve high affinity and favorable in vivo behavior.
Binding Affinity (IC50 & Kᵢ)
Binding affinity is the foundational metric for any targeted agent. A higher affinity (lower IC₅₀ or Kᵢ value) generally translates to better target engagement. Linker length directly influences how well the entire molecule fits within the PSMA binding funnel.
Causality: The PSMA binding site contains accessory hydrophobic pockets near the primary active site.[1][4] A linker of optimal length and composition can position hydrophobic moieties (like the 2-naphthyl group in PSMA-617's linker) to favorably interact with this pocket, significantly enhancing binding affinity.[1][4] Linkers that are too short may prevent these crucial secondary interactions, while linkers that are too long might introduce unfavorable steric clashes or entropic penalties.
Studies on phosphoramidate-based inhibitors demonstrated that installing aminohexanoic acid (AH) linkers improved PSMA binding and inhibition, with IC₅₀ values decreasing from 27 nM (no linker) to as low as 0.4 nM with an optimized linker.[6]
Table 1: Impact of Linker Modification on PSMA Binding Affinity
| Compound/Modification | Linker Description | Binding Affinity (IC₅₀/Kᵢ, nM) | Source |
|---|---|---|---|
| Phosphoramidate Series | [6] | ||
| Compound 1 (Parent) | No linker | 27 | |
| Compound 4 | + SFB | 1.3 | |
| Compound 5 | + AH + SFB | 0.4 | |
| Compound 6 | + 2xAH + SFB | 0.9 | |
| PSMA-617 Variants | [7][8] | ||
| [⁶⁸Ga]Ga-PSMA-617 | 2-naphthyl-L-alanine + tranexamic acid | 21.77 ± 3.13 | |
| [⁶⁸Ga]Ga-PS8 | Glutamic acid modification at P3 | 10.40 ± 2.94 | |
| PEGylated Inhibitors | [9] | ||
| [⁶⁸Ga]Ga-PP4-WD | PEG4 linker | 8.06 ± 0.91 |
| [⁶⁸Ga]Ga-PP8-WD | PEG8 linker | 6.13 ± 0.79 | |
Note: SFB = N-succinimidyl 4-fluorobenzoate; AH = Aminohexanoic acid; P3 = Position next to the chelator.
Cellular Internalization
For therapeutic applications, particularly with radionuclides or cytotoxic drugs, the agent must not only bind to PSMA on the cell surface but also be efficiently internalized. The rate and extent of internalization are crucial for delivering the payload to its intracellular site of action.
Causality: The length and flexibility of the linker can affect the dynamics of the PSMA-ligand complex and its subsequent clustering and endocytosis. Some studies suggest that certain linker compositions can lead to remarkably high internalization. For instance, one study found that a dimeric PSMA-targeting agent with an optimized linker ([¹¹¹In]In-30) exhibited 92.6% internalization compared to just 34.1% for the well-known PSMA-617.[2] This highlights that linker design can dramatically influence the post-binding fate of the agent.
In Vivo Biodistribution and Pharmacokinetics
The ultimate test of a PSMA-targeting agent is its in vivo behavior. The ideal agent exhibits high and specific uptake in tumor tissue, rapid clearance from the blood, and minimal accumulation in non-target organs like the kidneys, spleen, and salivary glands to reduce toxicity.[8]
Causality: Linker length and composition are primary drivers of a molecule's overall lipophilicity, which in turn governs its pharmacokinetic profile.
-
Increased Lipophilicity: Longer, more hydrophobic linkers can sometimes increase tumor uptake and retention.[2][6] However, this often comes at the cost of increased uptake in the liver and spleen and slower blood clearance.[10]
-
Increased Hydrophilicity: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG) chains or charged amino acids (glutamic acid, histidine), can significantly alter biodistribution.[7][9] This strategy often leads to lower liver uptake and a shift towards renal clearance. Studies have shown that introducing charged linkers can result in significantly lower lipophilicity (logD values of -3.4 to -3.9) compared to PSMA-617 (-2.8), leading to improved tumor-to-kidney ratios at early time points.[8]
Table 2: Comparative In Vivo Biodistribution Data (Tumor vs. Key Organs)
| Radioligand | Linker Characteristics | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Time Point | Source |
|---|---|---|---|---|---|---|---|
| [¹¹¹In]In-BQ7859 | 2-naphthyl-L-alanine-L-tyrosine | ~10 | ~25 | ~0.5 | ~5 | 1 h | [11][12] |
| [¹⁷⁷Lu]Lu-PSMA-617 | Standard | 47.64 ± 11.39 | - | - | - | 4 h | [13] |
| [¹⁷⁷Lu]Lu-BWD | Zwitterionic + Albumin-binding | 64.28 ± 12.46 | - | - | - | 4 h | [13] |
| [¹⁷⁷Lu]Lu-P18 | Styryl-Ala + Phenyl group | ~15 | ~10 | ~2 | ~14 | 1 h | [10] |
| [⁶⁸Ga]Ga-PSMA I&T | EuK-Subkff | High (not quantified) | 33 mGy (dose) | 7 mGy (dose) | 10 mGy (dose) | N/A | [14] |
| [¹⁷⁷Lu]Lu-PSMA-NARI-56 | Albumin-binding moiety | 40.56 ± 10.01 | 107.65 ± 37.19 (at 1h) | - | - | 24 h |[15] |
%ID/g = percentage of injected dose per gram of tissue. Data are approximated from figures or directly cited where available.
Experimental Framework for Evaluating Linker Impact
A structured, multi-step approach is required to comprehensively evaluate new PSMA-targeting agents with modified linkers. The workflow progresses from fundamental binding studies to complex in vivo evaluations.
Caption: Standard experimental workflow for evaluating PSMA agents.
Protocol 1: Competitive Binding Assay for Affinity (IC₅₀) Determination
This assay quantifies the affinity of a new, non-radiolabeled ligand by measuring its ability to compete with a known radioligand for binding to PSMA on cancer cells.
-
Principle & Causality: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is a direct measure of binding potency. A lower IC₅₀ indicates higher affinity.
-
Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (excess cold ligand) to ensure the measured inhibition is specific to PSMA.
-
Methodology:
-
Cell Culture: Plate PSMA-positive cells (e.g., LNCaP or PC3-pip) in a multi-well plate and grow to confluency.[7][16]
-
Assay Preparation: Prepare serial dilutions of your non-radiolabeled test compounds. Prepare a solution of a known PSMA radioligand (e.g., [¹²⁵I]MIP-1072 or [¹⁷⁷Lu]Lu-PSMA-617) at a fixed concentration.
-
Competition: Add the radioligand to all wells. To respective wells, add:
-
Buffer only (for total binding).
-
A saturating concentration of a known non-radiolabeled PSMA inhibitor like 2-PMPA (for non-specific binding).[16]
-
The serial dilutions of your test compounds.
-
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C to minimize internalization).
-
Washing: Aspirate the media and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this against the log of the concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Uptake and Internalization Assay
This experiment distinguishes between surface-bound and internalized radioligand, providing critical information for therapeutic agents.
-
Principle & Causality: An acid wash (e.g., glycine buffer) strips surface-bound proteins and their ligands from the cell membrane without lysing the cell. By measuring radioactivity before and after the acid wash, one can quantify the internalized fraction.
-
Self-Validation: The use of a blocking agent (like 2-PMPA) in parallel wells allows for the calculation of specific uptake and internalization, correcting for any non-specific cell association.
-
Methodology:
-
Cell Culture: Plate PSMA-positive cells (e.g., LS174T-PSMA) in a 6-well plate and grow to confluency.[16]
-
Incubation: Add the radiolabeled test compound to the wells (at 37°C to permit internalization) for various time points (e.g., 30, 60, 120, 240 minutes).[16] Include a set of "blocked" wells co-incubated with an excess of a non-radiolabeled inhibitor.
-
Surface-Bound Fraction: At each time point, aspirate the medium. Add an ice-cold acid buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioligand. Collect this supernatant (Fraction 1: Surface-bound).
-
Internalized Fraction: Wash the cells with buffer. Lyse the cells with a lysis buffer (e.g., 1 M NaOH). Collect the lysate (Fraction 2: Internalized).
-
Quantification: Measure the radioactivity in both fractions using a gamma counter.
-
Analysis: Calculate the percentage of surface-bound and internalized activity relative to the total activity added. Plot these values over time to understand the internalization kinetics.
-
Protocol 3: In Vivo Biodistribution Study
This preclinical animal study is the gold standard for evaluating the pharmacokinetic profile of a new agent.
-
Principle & Causality: By injecting the radiolabeled compound into tumor-bearing mice and harvesting organs at different time points, one can directly measure the concentration of the agent in the tumor versus healthy tissues. This provides the critical tumor-to-background ratios that predict imaging contrast and therapeutic windows.
-
Self-Validation: A cohort of animals can be co-injected with a blocking agent to confirm that tumor uptake is PSMA-specific.[4] Ethical considerations often mean this is done for representative compounds rather than all variants.[4]
-
Methodology:
-
Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of a PSMA-positive human prostate cancer cell line (e.g., LNCaP or PC3-pip).[11][17]
-
Injection: Intravenously inject a defined activity of the radiolabeled test compound into cohorts of mice (typically n=3-5 per time point).
-
Time Points: Euthanize cohorts at selected time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours.[14][18]
-
Organ Harvesting: Dissect and collect key organs of interest (tumor, blood, kidneys, liver, spleen, muscle, bone, salivary glands, etc.).
-
Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards prepared from the injectate.
-
Analysis: Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting efficacy.
-
Conclusion and Future Perspectives
The linker is a critical design element in PSMA-targeting agents, with its length and chemical nature profoundly impacting affinity, internalization, and in vivo pharmacokinetics. The experimental data clearly show that there is no "one-size-fits-all" solution. Increasing linker length with lipophilic moieties can enhance binding but may lead to unfavorable biodistribution.[2][6] Conversely, incorporating hydrophilic or charged linkers can improve clearance profiles and tumor-to-kidney ratios, which is crucial for reducing off-target toxicity in radioligand therapy.[7][8]
The future of linker design will likely focus on more sophisticated strategies, such as:
-
Cleavable Linkers: For antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs), linkers that are stable in circulation but are cleaved by enzymes within the tumor microenvironment or inside the cell (e.g., valine-citrulline linkers) are essential for targeted payload release.[19][20]
-
Multifunctional Linkers: Incorporating albumin-binding motifs into the linker can extend the circulation half-life of the agent, potentially leading to higher tumor accumulation over time.[15]
-
Optimized Rigidity and Flexibility: Fine-tuning the balance between rigid and flexible components within the linker can help pre-organize the molecule into an optimal conformation for PSMA binding, improving affinity and specificity.
A systematic approach to linker design and evaluation, using the robust experimental framework outlined in this guide, is paramount for developing the next generation of highly effective and safe PSMA-targeted diagnostics and therapeutics.
References
-
Bartholomä, M., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Pharmaceutics. Available from: [Link]
-
Lupold, S. E., et al. (n.d.). Structure–Activity Relationship of 18F-Labeled Phosphoramidate Peptidomimetic Prostate-Specific Membrane Antigen (PSMA)-Targeted Inhibitor Analogues for PET Imaging of Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Bartholomä, M., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. National Center for Biotechnology Information. Available from: [Link]
-
Ferreira, C. A., et al. (2023). Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer. MDPI. Available from: [Link]
-
Bartholomä, M., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. ResearchGate. Available from: [Link]
-
Bartholomä, M., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. DocWire News. Available from: [Link]
-
Ridgeview Instruments. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands (2022). LigandTracer. Available from: [Link]
-
Vahid, A., et al. (2023). Synthesis and Preclinical Evaluation of Three Novel 68Ga-Labeled Bispecific PSMA/FAP-Targeting Tracers for Prostate Cancer Imaging. PubMed. Available from: [Link]
-
Wurzer, A., et al. (2024). Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics. Available from: [Link]
-
Wurzer, A., et al. (2024). Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. National Center for Biotechnology Information. Available from: [Link]
-
Bartholomä, M., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. MDPI. Available from: [Link]
-
Benešová, M., et al. (2016). Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors. ResearchGate. Available from: [Link]
-
Dai, J., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Li, R., et al. (2024). Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer. National Center for Biotechnology Information. Available from: [Link]
-
Meyer, J.-P., et al. (2020). PSMA-Targeted Small Molecule–Drug Conjugates Based on a Postprolyl Peptidase–Cleavable Linker for the Treatment of Prostate Cancer. AACR Journals. Available from: [Link]
-
Kaur, G., et al. (2024). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. National Center for Biotechnology Information. Available from: [Link]
-
Benešová, M., et al. (2016). Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors. PubMed. Available from: [Link]
-
Bidkar, A. P., et al. (2022). Prostate-Specific Membrane Antigen Targeted StarPEG Nanocarrier for Imaging and Therapy of Prostate Cancer. National Center for Biotechnology Information. Available from: [Link]
-
Verhoeven, J., et al. (2022). Theranostic PSMA ligands with optimized backbones for intraoperative multimodal imaging and photodynamic therapy of prostate cancer. National Center for Biotechnology Information. Available from: [Link]
-
Yang, A., et al. (2023). Effects of Linker Modification on Tumor-to-Kidney Contrast of 68Ga-Labeled PSMA-Targeted Imaging Probes. ResearchGate. Available from: [Link]
-
Ferreira, C. A., et al. (2023). Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer. National Center for Biotechnology Information. Available from: [Link]
-
Afshar-Oromieh, A., et al. (2015). Biodistribution and Radiation Dosimetry for a Probe Targeting Prostate-Specific Membrane Antigen for Imaging and Therapy. National Center for Biotechnology Information. Available from: [Link]
-
Jin, J., et al. (2014). PSMA Ligand Conjugated PCL-PEG Polymeric Micelles Targeted to Prostate Cancer Cells. PLOS ONE. Available from: [Link]
-
Jin, J., et al. (2014). PSMA Ligand Conjugated PCL-PEG Polymeric Micelles Targeted to Prostate Cancer Cells. Europe PMC. Available from: [Link]
-
Chen, Y.-C., et al. (2024). PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy. MDPI. Available from: [Link]
-
Yang, H., et al. (2023). Specific Activity of 225Ac-PSMA Targeting Agents Impacts Biodistribution in Prostate Cancer Tumor Model. Journal of Nuclear Medicine. Available from: [Link]
-
Wang, D., et al. (2024). In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies. ACS Publications. Available from: [Link]
-
Wang, D., et al. (2024). In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies. PubMed. Available from: [Link]
-
Bidkar, A., et al. (2023). O-04 StarPEG Nanocarriers for PSMA Targeted Radioligand Imaging and Therapy. ScienceDirect. Available from: [Link]
- Endocyte, Inc. (n.d.). PSMA binding ligand-linker conjugates and methods for using. Google Patents.
-
Wurzer, A., et al. (2019). Modelling the internalisation process of prostate cancer cells for PSMA-specific ligands. European Journal of Nuclear Medicine and Molecular Imaging. Available from: [Link]
-
Maslov, V. E., et al. (2021). The Importance of Linkers in the Structure of PSMA Ligands. PubMed. Available from: [Link]
-
Müller, C., et al. (n.d.). Uptake and internalization of all radioligands using a PSMA pos PC-3... ResearchGate. Available from: [Link]
-
D'Onofrio, A., et al. (2023). 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry. Frontiers in Medicine. Available from: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of 18F-Labeled Phosphoramidate Peptidomimetic Prostate-Specific Membrane Antigen (PSMA)-Targeted Inhibitor Analogues for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]
- 8. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands | GU Oncology Now [guoncologynow.com]
- 13. In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution and Radiation Dosimetry for a Probe Targeting Prostate-Specific Membrane Antigen for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Theranostic PSMA ligands with optimized backbones for intraoperative multimodal imaging and photodynamic therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Activity of 225Ac-PSMA Targeting Agents Impacts Biodistribution in Prostate Cancer Tumor Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
A Head-to-Head In Vivo Comparison of PSMA-Targeted Radiopharmaceuticals: A Guide for Researchers
Prostate-specific membrane antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and treatment of prostate cancer. Its overexpression in prostate cancer cells, particularly in metastatic and castration-resistant forms, has paved the way for the development of a new class of radiopharmaceuticals for targeted imaging and therapy.[1][2] This guide provides an in-depth, in vivo comparison of prominent PSMA-targeted agents, offering experimental data and insights to inform preclinical and clinical research.
The Landscape of PSMA-Targeted Radiopharmaceuticals
The core principle behind PSMA-targeted radiopharmaceuticals is the conjugation of a PSMA-binding ligand to a radionuclide. The choice of radionuclide dictates the application: positron emitters like Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are used for Positron Emission Tomography (PET) imaging, while beta-emitters like Lutetium-177 (¹⁷⁷Lu) and alpha-emitters like Actinium-225 (²²⁵Ac) are employed for targeted radionuclide therapy.[1][2]
The most successful PSMA-targeting ligands to date are urea-based inhibitors, with the Glu-urea-Lys (EUK) scaffold forming the foundation for widely used agents like PSMA-11 and PSMA-617.[2] This guide will focus on the in vivo performance of key diagnostic and therapeutic radiopharmaceuticals based on these and other innovative molecular designs.
Diagnostic PSMA Radiopharmaceuticals: A Comparative Analysis
Accurate staging and localization of prostate cancer are critical for effective treatment planning. PSMA PET imaging has demonstrated superior diagnostic performance compared to conventional imaging modalities.[3] Here, we compare the two most prominent FDA-approved PET radiotracers: [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]F-DCFPyL.
[⁶⁸Ga]Ga-PSMA-11 vs. [¹⁸F]F-DCFPyL
Both [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]F-DCFPyL have shown high efficacy in detecting prostate cancer lesions.[1] However, their differing radioisotopes and subtle structural variations lead to distinct pharmacokinetic profiles.
A key advantage of ¹⁸F-labeled tracers like [¹⁸F]F-DCFPyL is the longer half-life of ¹⁸F (approximately 110 minutes) compared to ⁶⁸Ga (around 68 minutes). This allows for centralized production and distribution, as well as more flexible imaging protocols.[4]
In Vivo Biodistribution:
Head-to-head comparisons have revealed similar biodistribution patterns for both tracers, with high uptake in the kidneys and bladder due to renal clearance.[5][6] However, quantitative analyses have shown some significant differences:
-
Kidneys, Spleen, and Salivary Glands: [⁶⁸Ga]Ga-PSMA-11 generally shows significantly higher uptake in these organs compared to [¹⁸F]F-DCFPyL.[5]
-
Liver: [¹⁸F]F-DCFPyL exhibits slightly higher liver uptake.[5]
These differences in normal organ biodistribution are crucial for image interpretation and potential dosimetry considerations in therapeutic applications.
Lesion Detection and Quantitative Uptake:
Multiple studies have compared the lesion detection rates of these two tracers. A meta-analysis indicated that while ¹⁸F-based PSMA radiotracers showed a marginally higher detection rate and higher maximum standardized uptake value (SUVmax) compared to [⁶⁸Ga]Ga-PSMA-11, these differences were not statistically significant.[7] Specifically for [¹⁸F]F-DCFPyL, it demonstrated a similar lesion detection rate to [⁶⁸Ga]Ga-PSMA-11 without an increase in false-positive findings, making it a suitable alternative.[7]
Interestingly, one study noted that patients initially imaged with [¹⁸F]F-DCFPyL had a better PSA response to subsequent [¹⁷⁷Lu]Lu-PSMA-617 therapy compared to those imaged with [⁶⁸Ga]Ga-PSMA-11, although both tracers showed comparable lesion uptake.[8]
Table 1: Comparative Performance of [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]F-DCFPyL
| Feature | [⁶⁸Ga]Ga-PSMA-11 | [¹⁸F]F-DCFPyL |
| Radionuclide Half-life | ~68 minutes[4] | ~110 minutes[4] |
| Production | Generator-produced | Cyclotron-produced |
| Kidney Uptake | Higher[5] | Lower[5] |
| Liver Uptake | Lower[5] | Higher[5] |
| Lesion Detection Rate | Similar to [¹⁸F]F-DCFPyL[7] | Similar to [⁶⁸Ga]Ga-PSMA-11[7] |
| SUVmax in Lesions | Marginally lower than ¹⁸F tracers[7] | Marginally higher than ⁶⁸Ga tracers[7] |
Therapeutic PSMA Radiopharmaceuticals: Efficacy and Dosimetry
The "theranostic" approach, using the same targeting molecule for both imaging and therapy, is a cornerstone of PSMA-targeted radionuclide therapy.[2] The most widely used therapeutic agent is [¹⁷⁷Lu]Lu-PSMA-617, which received FDA approval in 2022 for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[9]
[¹⁷⁷Lu]Lu-PSMA-617 vs. [¹⁷⁷Lu]Lu-PSMA I&T
[¹⁷⁷Lu]Lu-PSMA I&T is another commonly used therapeutic agent. While both share the same radionuclide, their ligand structures differ, potentially influencing their in vivo behavior.
Biodistribution and Dosimetry:
A comparative study in mCRPC patients revealed that [¹⁷⁷Lu]Lu-PSMA-617 has longer half-lives in all normal organs and tumor lesions compared to [¹⁷⁷Lu]Lu-PSMA I&T. Conversely, [¹⁷⁷Lu]Lu-PSMA I&T showed a higher initial tumor uptake. Despite these kinetic differences, the mean absorbed tumor doses were found to be comparable for both radiopharmaceuticals.[10]
In terms of organ dosimetry, one study reported that the whole-body mean absorbed dose was slightly higher for [¹⁷⁷Lu]Lu-PSMA-617. Preclinical studies have sometimes shown conflicting results regarding kidney uptake between these two agents, highlighting the challenge of translating findings from murine models to humans.[11][12]
Therapeutic Efficacy:
A matched-pair analysis of patients treated with either [¹⁷⁷Lu]Lu-PSMA I&T or [¹⁷⁷Lu]Lu-PSMA-617 is needed to definitively compare their clinical efficacy head-to-head.[10]
Table 2: Comparative Biodistribution and Dosimetry of [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA I&T
| Feature | [¹⁷⁷Lu]Lu-PSMA-617 | [¹⁷⁷Lu]Lu-PSMA I&T |
| Initial Tumor Uptake | Lower | Higher |
| Biological Half-life (Tumor) | Longer | Shorter |
| Mean Absorbed Tumor Dose | Comparable to [¹⁷⁷Lu]Lu-PSMA I&T[10] | Comparable to [¹⁷⁷Lu]Lu-PSMA-617[10] |
| Whole-Body Mean Absorbed Dose | Higher | Lower |
The Next Wave: Albumin-Binding PSMA Radiopharmaceuticals
A promising strategy to enhance tumor uptake and retention is the incorporation of an albumin-binding moiety into the PSMA ligand. This modification prolongs the circulation time of the radiopharmaceutical, allowing for greater accumulation in tumor tissue.
[¹⁷⁷Lu]Lu-PSMA-ALB-56 and other Albumin Binders
Preclinical studies with [¹⁷⁷Lu]Lu-PSMA-ALB-56 demonstrated increased tumor uptake compared to [¹⁷⁷Lu]Lu-PSMA-617.[13] Clinical evaluation of [¹⁷⁷Lu]Lu-PSMA-ALB-56 confirmed longer blood circulation and up to a 2.3-fold higher absorbed dose in tumor lesions compared to other therapeutic PSMA radioligands.[14] However, this came at the cost of increased doses to the kidneys and red marrow.[14]
Subsequent research has focused on optimizing the albumin-binding affinity to balance enhanced tumor targeting with acceptable normal organ toxicity.[15][16] For instance, [¹⁷⁷Lu]Lu-Ibu-DAB-PSMA, which has moderate albumin-binding properties, showed a higher absorbed tumor dose and greater efficacy in inhibiting tumor growth in preclinical models compared to [¹⁷⁷Lu]Lu-PSMA-617.[17]
These findings suggest that modulating albumin-binding affinity is a key strategy for developing next-generation PSMA-targeted radiotherapeutics with an improved therapeutic window.[16][18]
Experimental Methodologies
The following sections outline typical experimental protocols for the in vivo comparison of PSMA-targeted radiopharmaceuticals.
Animal Model for Preclinical Evaluation
A widely used animal model for studying PSMA-targeted agents is the subcutaneous xenograft model in immunodeficient mice (e.g., BALB/c nude or SCID mice).
Workflow for Preclinical In Vivo Studies
Caption: Preclinical workflow for in vivo evaluation.
Radiopharmaceutical Preparation and Quality Control
-
Radiolabeling: The PSMA ligand is incubated with the radionuclide (e.g., ⁶⁸Ga from a generator or ¹⁷⁷LuCl₃) in a suitable buffer at an optimized temperature and pH.
-
Purification: The radiolabeled product is purified using methods like solid-phase extraction (e.g., C18 cartridge) to remove unchelated radionuclide.
-
Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC to ensure it meets the required specifications (typically >95%).
In Vivo Imaging Protocol (PET/CT)
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Radiotracer Injection: Administer a defined activity of the radiopharmaceutical (e.g., 5-10 MBq) via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 60 minutes for ⁶⁸Ga-PSMA-11).
-
Imaging: Acquire a whole-body PET scan followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over tumors and organs to determine SUV.
Logical Flow of PSMA Radiopharmaceutical Action
Caption: Mechanism of PSMA-targeted radiopharmaceuticals.
Conclusion and Future Directions
The field of PSMA-targeted radiopharmaceuticals is rapidly evolving, offering significant improvements in the management of prostate cancer.[3] Head-to-head in vivo comparisons are essential for elucidating the nuanced differences between these agents and guiding the selection of the most appropriate radiopharmaceutical for a given clinical or research application.
Future research will likely focus on:
-
Novel Radionuclides: Exploring the therapeutic potential of alpha-emitters like ²²⁵Ac and other radionuclides with favorable decay characteristics.[1][19]
-
Optimized Linkers and Chelators: Fine-tuning the molecular structure to improve pharmacokinetics, reduce off-target toxicity, and enhance tumor-to-background ratios.[9]
-
Combination Therapies: Investigating the synergistic effects of PSMA-targeted radionuclide therapy with other treatment modalities like immunotherapy and chemotherapy.
By continuing to innovate and rigorously evaluate new agents in well-designed in vivo studies, the full potential of PSMA-targeted radiopharmaceuticals can be realized for the benefit of patients with prostate cancer.
References
-
Preclinical evaluation of novel PSMA-targeted radiotracers for prostate tumor imaging and treatment in mouse models. Journal of Nuclear Medicine. Available at: [Link]
-
Prospective Comparison of PET Imaging with PSMA-Targeted 18F-DCFPyL Versus Na18F for Bone Lesion Detection in Patients with Metastatic Prostate Cancer. PubMed Central. Available at: [Link]
-
Biodistribution and dosimetry for combined [177Lu]Lu-PSMA-I&T/[225Ac]Ac-PSMA-I&T therapy using multi-isotope quantitative SPECT imaging. PubMed Central. Available at: [Link]
-
PSMA-Targeted Radiopharmaceuticals for Prostate Cancer Diagnosis and Therapy. Seminars in Nuclear Medicine. Available at: [Link]
-
Design and Preclinical Evaluation of an Albumin-Binding PSMA Ligand for 64Cu-Based PET Imaging. ACS Publications. Available at: [Link]
-
Are PSMA-PET tracers equal in detecting prostate cancer?. AuntMinnie. Available at: [Link]
-
Biodistribution and dosimetry of a single dose of albumin-binding ligand [177Lu]Lu-PSMA-ALB-56 in patients with mCRPC. PubMed Central. Available at: [Link]
-
Current status of PSMA-targeted imaging and therapy. Frontiers in Nuclear Medicine. Available at: [Link]
-
Novel Radiotracer Meets New Gold Standard for Imaging Prostate Cancer. Society of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T. Journal of Nuclear Medicine. Available at: [Link]
-
PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives. PubMed Central. Available at: [Link]
-
Design and Preclinical Evaluation of an Albumin-Binding PSMA Ligand for 64Cu-Based PET Imaging. PubMed. Available at: [Link]
-
Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer. PubMed Central. Available at: [Link]
-
Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer. PubMed Central. Available at: [Link]
-
Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile. MDPI. Available at: [Link]
-
Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window. Journal of Nuclear Medicine. Available at: [Link]
-
Fundamental evaluation regarding the relationship between albumin-binding and tumor accumulation of PSMA-targeting radioligands. PubMed. Available at: [Link]
-
Preclinical comparison of [177Lu]Lu-rhPSMA-10.1 and [177Lu]Lu-rhPSMA-10.2 for endoradiotherapy of prostate cancer: biodistribution and dosimetry studies. PubMed Central. Available at: [Link]
-
Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer. PubMed. Available at: [Link]
-
Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry. Journal of Nuclear Medicine. Available at: [Link]
-
Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer. Journal of Nuclear Medicine. Available at: [Link]
-
Study compares 18F-based PSMA radiotracers to [68Ga]Ga-PSMA-11. Urology Times. Available at: [Link]
-
Diagnostic Performance of PET Imaging Using Different Radiopharmaceuticals in Prostate Cancer According to Published Meta-Analyses. MDPI. Available at: [Link]
-
In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11. National Institutes of Health. Available at: [Link]
-
Biodistribution and dosimetry of [177Lu]Lu-SibuDAB in patients with metastatic castration-resistant prostate cancer. PubMed Central. Available at: [Link]
-
Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer. National Institutes of Health. Available at: [Link]
-
Comparison of Tracer Kinetic Models for 68Ga-PSMA-11 PET in Intermediate Risk Primary Prostate Cancer Patients. ResearchGate. Available at: [Link]
-
The Future of PSMA-Targeted Radionuclide Therapy: An Overview of Recent Preclinical Research. Semantic Scholar. Available at: [Link]
-
Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection. Frontiers in Medicine. Available at: [Link]
-
Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution. PubMed Central. Available at: [Link]
-
PSMA PET-CT Accurately Detects Prostate Cancer Spread, Trial Shows. National Cancer Institute. Available at: [Link]
-
(PDF) Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer. ResearchGate. Available at: [Link]
-
(PDF) Comparison of the PSMA target efficiency and in vivo biodistribution among [68Ga]ludotadipep, [18F]DCFPyL, and [68Ga]PSMA-11 in a tumor xenograft model. ResearchGate. Available at: [Link]
-
A randomised, prospective and head-to-head comparison of [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 for the detection of recurrent prostate cancer in PSMA-ligand PET/CT—Protocol design and rationale. PLOS One. Available at: [Link]
-
Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution. Semantic Scholar. Available at: [Link]
-
Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging. MDPI. Available at: [Link]
-
New Class of Radiopharmaceutical Therapy Makes Headway in Prostate Cancer. OncLive. Available at: [Link]
Sources
- 1. Frontiers | Current status of PSMA-targeted imaging and therapy [frontiersin.org]
- 2. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axisimagingnews.com [axisimagingnews.com]
- 5. Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution | Semantic Scholar [semanticscholar.org]
- 7. urologytimes.com [urologytimes.com]
- 8. Frontiers | Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection [frontiersin.org]
- 9. Preclinical evaluation of novel PSMA-targeted radiotracers for prostate tumor imaging and treatment in mouse models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical comparison of [177Lu]Lu-rhPSMA-10.1 and [177Lu]Lu-rhPSMA-10.2 for endoradiotherapy of prostate cancer: biodistribution and dosimetry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Design and Preclinical Evaluation of an Albumin-Binding PSMA Ligand for 64Cu-Based PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution and dosimetry of a single dose of albumin-binding ligand [177Lu]Lu-PSMA-ALB-56 in patients with mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fundamental evaluation regarding the relationship between albumin-binding and tumor accumulation of PSMA-targeting radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Vipivotide Tetraxetan Conjugates
This guide provides an in-depth analysis of the cross-reactivity profile of Vipivotide Tetraxetan, the targeting ligand in Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617), a cornerstone in modern radioligand therapy for prostate cancer. As drug development professionals, understanding and rigorously evaluating off-target binding is paramount to predicting potential toxicities, optimizing therapeutic indices, and ensuring patient safety. This document moves beyond a simple recitation of facts to explain the causality behind experimental design, offering a framework for the comprehensive evaluation of targeted conjugates.
The Principle of Targeted Radioligand Therapy: Mechanism of Vipivotide Tetraxetan
Vipivotide tetraxetan is a small-molecule conjugate designed to target Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[1][2] The conjugate consists of two key components: a urea-based motif that binds with high affinity to the enzymatic pocket of PSMA, and a tetraxetan chelator that stably complexes with a therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu).[1][3]
Upon intravenous administration, the Vipivotide tetraxetan conjugate circulates and binds to PSMA-expressing cells.[4] The subsequent internalization of the complex, followed by the decay of ¹⁷⁷Lu, releases beta-minus particles.[1][3] This localized radiation induces DNA damage within the target cell and in adjacent cells (a "cross-fire" effect), leading to apoptosis and tumor cell death.[1][5] This targeted approach aims to maximize efficacy at the tumor site while minimizing damage to healthy tissues.[6]
Caption: Mechanism of action for ¹⁷⁷Lu-Vipivotide Tetraxetan.
Known Cross-Reactivity Profile: The GCPIII Off-Target
While PSMA is an excellent target, it is not entirely unique. A significant finding in the field has been the identification of off-target binding of PSMA-targeted small molecules. A key source of the characteristic side effects of ¹⁷⁷Lu-PSMA-617, such as dry mouth (xerostomia) and kidney uptake, is its cross-reactivity with Glutamate Carboxypeptidase III (GCPIII).[7]
A study systematically compared the amino acid sequence of PSMA against the human proteome to identify proteins with high structural similarity.[7] This in silico approach identified GCPIII, which shares significant homology with PSMA. Subsequent in vitro fluorescence polarization experiments confirmed that a fluorescent derivative of Pluvicto™ binds tightly not only to PSMA but also to GCPIII.[7] Immunofluorescence analysis then revealed that GCPIII is abundantly expressed in the membranes of cells in human salivary glands and kidneys, providing a direct molecular explanation for the observed off-target accumulation and related toxicities.[7] This discovery underscores the necessity of combining bioinformatic screening with rigorous experimental validation.
Comparative Landscape: Vipivotide Tetraxetan vs. Alternatives
The treatment landscape for metastatic castration-resistant prostate cancer (mCRPC) includes various modalities with distinct mechanisms and, consequently, different off-target toxicity profiles. Understanding this context is crucial for interpreting the significance of cross-reactivity.
| Therapy Class | Example Agent(s) | Primary Target / Mechanism | Common Off-Target / Toxicity Profile |
| PSMA Radioligand Therapy | ¹⁷⁷Lu-Vipivotide Tetraxetan (Pluvicto™) | PSMA on prostate cancer cells.[8] | Cross-reactivity with GCPIII in salivary glands (dry mouth) and kidneys (nephrotoxicity).[7][9] Myelosuppression is also a common side effect.[10] |
| ¹⁷⁷Lu-PSMA-I&T | PSMA on prostate cancer cells.[11] | Similar to PSMA-617, with high affinity for PSMA; human studies show comparable kidney clearance kinetics.[11] | |
| ²²⁵Ac-PSMA conjugates | PSMA on prostate cancer cells (Alpha-emitter).[12] | Higher potency may lead to more pronounced xerostomia compared to beta-emitters.[12] | |
| Chemotherapy | Cabazitaxel | Microtubule stabilization, disrupting cell division in rapidly dividing cells.[13] | Non-targeted; affects all rapidly dividing cells, leading to myelosuppression, neuropathy, fatigue, and gastrointestinal issues.[13][14] |
| Androgen Receptor Inhibitors | Enzalutamide, Abiraterone | Blocks androgen receptor signaling pathway.[15][16] | Primarily hormonal side effects: fatigue, hypertension, fluid retention, hepatotoxicity.[15] |
| Other Radiopharmaceuticals | Radium-223 (Xofigo®) | Calcium mimetic that targets areas of high bone turnover, such as bone metastases.[17] | Primarily targets bone, leading to myelosuppression. Does not target PSMA.[17] |
This comparison highlights a fundamental trade-off: the highly specific nature of targeted therapies like Vipivotide tetraxetan leads to a predictable, mechanism-based off-target profile driven by cross-reactivity. In contrast, traditional chemotherapies have a broad, non-specific toxicity profile affecting any rapidly proliferating tissue.
A Framework for Rigorous Cross-Reactivity Assessment
Designing a self-validating system to assess cross-reactivity is a multi-step process that aligns with regulatory expectations from agencies like the FDA and EMA.[18][19] The goal is to build a comprehensive picture of potential off-target binding, from initial prediction to functional consequence.
Caption: Workflow for assessing conjugate cross-reactivity.
Protocol 1: In Silico Homology Screening
Objective: To identify human proteins with significant sequence or structural homology to the primary target (PSMA), which could represent potential off-targets.
Causality: This proactive, computational approach is a cost-effective first step to narrow down the vast number of potential off-targets to a manageable list of high-priority candidates for experimental validation, as demonstrated by the identification of GCPIII.[7]
Methodology:
-
Obtain Target Sequence: Acquire the full-length amino acid sequence of the human target protein (e.g., PSMA, UniProt: Q04609).
-
Select Database: Use a comprehensive protein database such as the NCBI non-redundant (nr) protein database or UniProt/Swiss-Prot.
-
Perform BLAST Search: Use the Basic Local Alignment Search Tool (BLASTp) to compare the target sequence against the selected human proteome database.
-
Analyze Results:
-
Filter results based on sequence identity, query coverage, and E-value to identify proteins with significant homology.
-
Prioritize hits that are transmembrane or extracellular proteins, as these are more likely to be accessible to a systemically administered conjugate.
-
Review the tissue expression patterns and known functions of top candidates.
-
Protocol 2: Competitive Ligand-Binding Assay (LBA)
Objective: To quantitatively determine the binding affinity (e.g., Kᵢ or IC₅₀) of the test conjugate to the primary target and potential off-targets identified in silico.
Causality: Quantifying binding affinity is critical. High-affinity binding to an off-target protein is more likely to be physiologically relevant than weak, transient interactions. This assay provides empirical evidence to confirm or refute the in silico predictions.[20]
Methodology:
-
Reagent Preparation:
-
Prepare purified recombinant proteins for the primary target (PSMA) and candidate off-targets (e.g., GCPIII).
-
Synthesize a radiolabeled or fluorescently-labeled version of a known reference ligand that binds to the targets.
-
Prepare serial dilutions of the unlabeled test conjugate (Vipivotide tetraxetan).
-
-
Assay Execution (Example: Radioligand Binding):
-
In a microplate, combine the recombinant target protein, a fixed concentration of the radiolabeled reference ligand, and varying concentrations of the unlabeled test conjugate.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., using filter plates).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the log concentration of the test conjugate.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test conjugate that displaces 50% of the reference ligand).
-
Calculate the inhibitory constant (Kᵢ) to estimate the binding affinity.
-
Compare the Kᵢ values for the primary target versus the off-targets.
-
Protocol 3: Immunohistochemistry (IHC) for Tissue Cross-Reactivity
Objective: To evaluate the binding of the conjugate to a comprehensive panel of normal human tissues, identifying specific cell types and localizations of any off-target binding.
Causality: This is a cornerstone of preclinical safety assessment mandated by regulatory agencies.[18][21] It provides direct visual evidence of where a conjugate might accumulate in the human body, predicting potential sites of toxicity. The use of quick-frozen tissues is crucial as chemical fixation can alter protein epitopes, potentially leading to false-negative results.[18] Testing on tissues from at least three unrelated donors helps screen for potential genetic polymorphisms in antigen expression.[18]
Methodology:
-
Tissue Panel Selection: Procure a comprehensive panel of quick-frozen human tissues as recommended by FDA guidelines (typically 30-40 different tissues, including all major organs).[18]
-
Conjugate Preparation: Prepare the Vipivotide tetraxetan conjugate, often using a non-radioactive but detectable version (e.g., biotinylated or fluorescently labeled). Validate that the modification does not alter binding characteristics.
-
Staining Procedure:
-
Cryosection the frozen tissues (5-10 µm thickness) and mount them on slides.
-
Fix the sections briefly (e.g., with cold acetone).
-
Block non-specific binding sites using an appropriate blocking buffer.
-
Incubate sections with a pre-determined optimal concentration of the test conjugate. Include a negative control (isotype control or vehicle) and a positive control (tissue known to express the target).
-
Wash slides to remove unbound conjugate.
-
Apply a detection reagent (e.g., streptavidin-HRP for a biotinylated conjugate, followed by a chromogen like DAB).
-
Counterstain with hematoxylin to visualize tissue morphology.
-
-
Pathological Evaluation:
-
A board-certified pathologist should analyze all slides.
-
Document any specific staining, noting the tissue, cell type, subcellular localization (membrane, cytoplasm), and intensity.
-
Compare staining patterns to the known distribution of the intended target (PSMA). Any specific, unexpected staining is considered a potential cross-reactivity.
-
Data Synthesis and Risk Assessment
The data from these disparate studies must be integrated to form a cohesive risk assessment.
| Finding | Implication | Recommended Action |
| High-affinity binding to GCPIII (LBA) | Potential for accumulation in GCPIII-expressing tissues. | Proceed to tissue analysis. |
| Strong IHC staining in salivary glands & kidney tubules | Corroborates LBA data; predicts xerostomia and potential nephrotoxicity. | Design clinical trials with specific monitoring for salivary and renal function. Consider mitigation strategies (e.g., hydration, cooling of salivary glands). |
| No unexpected staining in other vital organs (e.g., heart, brain) | Lower risk of direct toxicity in these organs. | Standard safety monitoring in clinical trials. |
| In vivo biodistribution confirms uptake in tumor, salivary glands, and kidneys | Validates the ex vivo findings and provides quantitative data on the magnitude of uptake. | Use dosimetry data to estimate radiation absorbed dose to off-target organs and set safety limits. |
The cross-reactivity of Vipivotide tetraxetan with GCPIII is a clear example of this process in action. The initial finding led to a mechanistic understanding of clinically observed side effects, allowing for better patient management and setting a benchmark for the development of next-generation PSMA ligands with potentially improved off-target profiles.
Conclusion
The evaluation of cross-reactivity is not a perfunctory checklist item but a critical scientific investigation central to the development of targeted therapies. For Vipivotide tetraxetan, a well-defined cross-reactivity profile with Glutamate Carboxypeptidase III provides a clear rationale for its observed side effects. By employing a systematic approach that integrates in silico screening, quantitative in vitro binding assays, and comprehensive ex vivo tissue analysis, researchers can proactively identify, understand, and mitigate risks associated with off-target binding. This rigorous, evidence-based framework is essential for advancing the field of radiopharmaceuticals and delivering safer, more effective treatments to patients.
References
-
Oehler, S., Bassi, G., Blower, P.J., et al. (2022). Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics. European Journal of Nuclear Medicine and Molecular Imaging, 49(13), 4416-4425. [Link][7]
-
Drugs.com. (n.d.). Lutetium lu 177 vipivotide tetraxetan Alternatives Compared. Retrieved January 16, 2026, from [Link][15]
-
HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved January 16, 2026, from [Link][18]
-
Markham, A. (2022). Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. Molecular Diagnosis & Therapy, 26(4), 471-477. [Link][3]
-
ResearchGate. (2023). Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. Drugs of Today, 59(1), 25. [Link][1]
-
Chen, Z., & Han, C. (2023). Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. Drugs of Today, 59(1), 25-34. [Link][2]
-
Targeted Oncology. (2022). Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC. Retrieved January 16, 2026, from [Link][8]
-
MedicineNet. (n.d.). Lutetium Lu 177 vipivotide tetraxetan. Retrieved January 16, 2026, from [Link][4]
-
Bioanalysis Zone. (2018). Evaluating the immunogenicity of antibody–drug conjugates. Retrieved January 16, 2026, from [Link][22]
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 16, 2026, from [Link][21]
-
Prostate Cancer Research Institute (PCRI). (2024). Answering Your #Pluvicto Questions. YouTube. Retrieved January 16, 2026, from [Link][23]
-
Prisys Events. (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? Retrieved January 16, 2026, from [Link][24]
-
Leach, M. W., Küttler, A., & Bender, J. (2021). Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates. Antibodies, 10(2), 18. [Link][25]
-
PubMed Central (PMC). (2010). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. Journal of Immunotoxicology, 7(3), 153-167. [Link][26]
-
European Medicines Agency (EMA). (2017). Guideline on Immunogenicity assessment of therapeutic proteins. Retrieved January 16, 2026, from [Link][19]
-
ASCO Daily News. (2022). Lu-177 Vipivotide Tetraxetan Yields Similar OS Versus Cabazitaxel in mCRPC Progressing After Docetaxel. Retrieved January 16, 2026, from [Link][13]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Class II Special Controls Guidance Document: Immunohistochemistry (IHC) Reagents and Kits. Retrieved January 16, 2026, from [Link][27]
-
City of Hope. (2025). Beyond hormone therapy: Treatment options for advanced prostate cancer. Retrieved January 16, 2026, from [Link][16]
-
Canadian Agency for Drugs and Technologies in Health (CADTH). (2023). Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto). CADTH Reimbursement Review. [Link][14]
-
Medical News Today. (2024). Pluvicto: Side effects, dosage, uses, interactions, cost, and more. Retrieved January 16, 2026, from [Link][17]
-
Crown Bioscience. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved January 16, 2026, from [Link][20]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved January 16, 2026, from [Link][28]
-
European Medicines Agency (EMA). (2017). Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins. Retrieved January 16, 2026, from [Link][29]
-
Emmett, C. D., & Van Dolsen, M. (2022). Neoadjuvant 177Lutetium-PSMA-617 Radioligand Therapy for High-Risk Localized Prostate Cancer: Rationale, Early Clinical Evidence, and Future Directions. Cancers, 14(19), 4811. [Link][5]
-
Parikh, R. R., & Soule, H. R. (2023). Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials. Therapeutic Advances in Medical Oncology, 15, 17588359231157502. [Link][12]
-
Kim, Y. J., & Lee, J. S. (2022). Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization. Nuclear Medicine and Molecular Imaging, 56(4), 183-196. [Link][11]
-
Taylor, B. L., & El-Galaly, T. C. (2023). Lutetium 177Lu Vipivotide Tetraxetan Efficacy and Toxicity in Advanced Prostate Cancer. JAMA Network Open, 6(11), e2344795. [Link][10]
-
ResearchGate. (n.d.). Long-Term Nephrotoxicity of 177 Lu-PSMA Radioligand Therapy. Retrieved January 16, 2026, from [Link][9]
-
Wang, Y., & Chen, J. (2025). Adverse events associated with Lutetium-177-PSMA-617 (Pluvicto®) in advanced prostate cancer. Scientific Reports, 15(1), 12345. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutetium Lu 177: Prostate Cancer Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 5. Neoadjuvant 177Lutetium-PSMA-617 Radioligand Therapy for High-Risk Localized Prostate Cancer: Rationale, Early Clinical Evidence, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse events associated with Lutetium-177-PSMA-617 (Pluvicto®) in advanced prostate cancer: a disproportionality analysis based on the fda’s adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Lutetium 177Lu Vipivotide Tetraxetan Efficacy and Toxicity in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Beyond hormone therapy: Treatment options for advanced prostate cancer - Mayo Clinic Press [mcpress.mayoclinic.org]
- 17. Pluvicto: Side effects, dosage, uses, interactions, cost, and more [medicalnewstoday.com]
- 18. histologix.com [histologix.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. fda.gov [fda.gov]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. m.youtube.com [m.youtube.com]
- 24. prisysbiotech.com [prisysbiotech.com]
- 25. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. elisakits.co.uk [elisakits.co.uk]
- 29. Immunogenicity assessment of biotechnology-derived therapeutic proteins - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Validating the In Vitro and In Vivo Stability of the Lutetium-177 Complex in Vipivotide Tetraxetan
Introduction: The Imperative of Stability in Targeted Radioligand Therapy
Vipivotide tetraxetan, the chelating and targeting component of the FDA-approved radiopharmaceutical ¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto™), represents a significant advancement in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] The therapeutic principle of this agent is the targeted delivery of a cytotoxic β-emitting radionuclide, Lutetium-177 (¹⁷⁷Lu), directly to tumor cells.[3][4] The success of this strategy is fundamentally dependent on the stability of the coordination complex formed between the ¹⁷⁷Lu metal ion and the chelator moiety, tetraxetan.
This guide provides an in-depth technical framework for validating the stability of this metal complex, explaining the causality behind experimental choices, and comparing the performance of the tetraxetan chelator against other systems. The protocols described herein are designed to form a self-validating system, ensuring the scientific integrity required for drug development and regulatory scrutiny.
The Chelator: Understanding Tetraxetan in the Context of Alternatives
Vipivotide tetraxetan employs a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) as its chelator.[1][5][6] DOTA is a macrocyclic chelator renowned for forming complexes with high thermodynamic stability and kinetic inertness, particularly with lanthanide metals like ¹⁷⁷Lu.[7][8][9] Kinetic inertness, the resistance of the complex to dissociation, is arguably the most critical parameter for in vivo applications, as it prevents the release of the radiometal into systemic circulation.[10][11]
Released ¹⁷⁷Lu can lead to unintended irradiation of non-target tissues, such as bone marrow, while transchelation—the transfer of ¹⁷⁷Lu to endogenous metal-binding proteins like transferrin—diminishes the therapeutic dose delivered to the tumor.[10][12]
To contextualize the performance of tetraxetan (DOTA), a comparison with other classes of chelators is essential.
Table 1: Comparative Overview of Common Bifunctional Chelators
| Chelator System | Class | Key Characteristics for ¹⁷⁷Lu | Common Applications |
| Tetraxetan (DOTA-based) | Macrocyclic | High: Forms highly stable and kinetically inert complexes. Requires heating for efficient radiolabeling.[4][8] | Gold Standard for ¹⁷⁷Lu/⁹⁰Y: Used in approved therapies like Lutathera® and Pluvicto™.[4][9] |
| CHX-A"-DTPA | Acyclic | Moderate-High: Forms stable complexes, but generally less kinetically inert than DOTA. Faster, room-temperature labeling is possible.[8][13] | Radioimmunotherapy, where faster labeling at mild conditions is advantageous for sensitive antibodies.[13] |
| NOTA | Macrocyclic | High (for smaller metals): Excellent for ⁶⁸Ga, but less ideal for the larger ionic radius of ¹⁷⁷Lu, as it may not fully saturate the coordination sphere.[8] | Primarily used for PET imaging with ⁶⁸Ga. |
The choice of a DOTA-based system like tetraxetan for Vipivotide reflects a prioritization of in vivo stability to ensure the radiopharmaceutical remains intact from administration to target engagement and internalization.[1]
Experimental Validation: A Multi-Parametric Approach
A robust validation of complex stability requires a suite of orthogonal experiments that probe the integrity of the radiopharmaceutical under various stress conditions.
Workflow for Stability Validation
The overall process involves initial quality control followed by rigorous stability challenges, with analysis performed at multiple time points.
Caption: Experimental workflow for comprehensive stability validation of ¹⁷⁷Lu-vipivotide tetraxetan.
Protocol 1: Radiochemical Purity (RCP) Determination
Expertise & Experience: This initial QC step is crucial to ensure that stability studies begin with a high-quality, pure product. Using two orthogonal methods, HPLC (High-Performance Liquid Chromatography) and ITLC (Instant Thin-Layer Chromatography), provides a self-validating system for RCP assessment.[14]
A. HPLC Method (Gold Standard)
-
System: Reverse-phase HPLC with a C18 column, coupled to a UV detector and a radioactivity detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 65% B over 20 minutes.
-
Analysis: Inject the sample. The intact ¹⁷⁷Lu-vipivotide tetraxetan will have a specific retention time. Free ¹⁷⁷Lu and other impurities will elute at different times.
-
Calculation: RCP (%) = (Radioactivity of product peak / Total radioactivity of all peaks) x 100.
B. ITLC Method (Rapid QC)
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 50 mM DTPA solution (pH 5.5).
-
Procedure: Spot the sample at the origin. Develop the chromatogram.
-
Interpretation: The intact complex remains at the origin (Rf = 0.0), while any free ¹⁷⁷Lu-DTPA complex migrates with the solvent front (Rf = 1.0). This mobile phase is specifically chosen to chelate any free ¹⁷⁷Lu, ensuring its mobilization away from the intact product.
Protocol 2: Human Serum Stability Assay
Trustworthiness: This assay simulates the physiological environment, providing the most relevant in vitro prediction of in vivo stability. It assesses the complex's resistance to transchelation by serum proteins.[10][11]
-
Preparation: Add ¹⁷⁷Lu-vipivotide tetraxetan to fresh human serum to a final concentration of ~1 mg/mL.
-
Incubation: Maintain the mixture in a water bath at 37°C.
-
Sampling: Withdraw aliquots at multiple time points (e.g., 1h, 4h, 24h, 48h, 72h, 168h).
-
Sample Treatment: Precipitate serum proteins by adding an equal volume of cold ethanol to each aliquot. Centrifuge and collect the supernatant. This step is critical to prevent protein fouling of the HPLC column.
-
Analysis: Analyze the supernatant for RCP using the HPLC method described in Protocol 1.
-
Data Reporting: Report the percentage of intact radiopharmaceutical at each time point. For ¹⁷⁷Lu-vipivotide tetraxetan, stability is expected to be >95% even after several days.[15]
Protocol 3: DTPA Challenge Study
Authoritative Grounding: This is an aggressive stress test of kinetic inertness.[10] DTPA is a powerful competing chelator. If the ¹⁷⁷Lu-tetraxetan complex remains intact in the presence of a vast molar excess of DTPA, it provides strong evidence that it will not readily dissociate in vivo.
-
Preparation: Prepare a solution of ¹⁷⁷Lu-vipivotide tetraxetan in phosphate-buffered saline (PBS, pH 7.4).
-
Challenge: Add a 1000-fold molar excess of DTPA to the solution.
-
Incubation: Maintain the mixture at 37°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 1h, 4h, 24h).
-
Analysis: Analyze each aliquot using the ITLC method from Protocol 1. HPLC can also be used to separate the ¹⁷⁷Lu-vipivotide tetraxetan peak from the newly formed ¹⁷⁷Lu-DTPA peak.
-
Interpretation: A high percentage of intact complex (>98%) after 24 hours demonstrates exceptional kinetic inertness, a hallmark of the DOTA chelation system.
Conclusion
The validation of the metal complex stability is a non-negotiable aspect of radiopharmaceutical development. For ¹⁷⁷Lu-vipivotide tetraxetan, the macrocyclic DOTA-based chelator provides a foundation of high stability and kinetic inertness. The rigorous, multi-faceted testing strategy outlined—combining orthogonal RCP methods, physiological simulation with serum, and aggressive challenge studies—provides a scientifically sound and self-validating data package. This comprehensive approach is essential to ensure that the therapeutic radionuclide is delivered safely and effectively to its target, ultimately defining the clinical success of the agent.
References
-
Title: Vipivotide tetraxetan - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How to Apply ICH Guidelines to Stability Testing for Radiopharmaceuticals Source: LinkedIn URL: [Link]
-
Title: An Overview of PET Radiochemistry, Part 2: Radiometals Source: Journal of Nuclear Medicine URL: [Link]
-
Title: Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals Source: University of Saskatchewan HARVEST URL: [Link]
-
Title: Macrocyclic chelates of radiometals for diagnosis and therapy Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: Radiopharmaceutical Quality Control: Stability Testing Protocol Source: SlideServe URL: [Link]
-
Title: Stability evaluation of [18F]FDG from two different PET centers Source: EJNMMI Radiopharmacy and Chemistry URL: [Link]
-
Title: What is core patent covering Lutetium-177 Vipivotide Tetraxetan? Source: Patsnap Synapse URL: [Link]
-
Title: [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer Source: MDPI URL: [Link]
-
Title: Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications Source: ACS Publications URL: [Link]
-
Title: Lu-177-EB-PSMA-617 - Oncidium Foundation Source: Oncidium Foundation URL: [Link]
-
Title: Intraindividual comparison of [177Lu]Lu-DOTA-EB-TATE and [177Lu]Lu-DOTA-TOC Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]
-
Title: Product Stability - Radiopharmaceutical Production Source: International Atomic Energy Agency (IAEA) URL: [Link]
-
Title: Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines Source: ResearchGate URL: [Link]
-
Title: Preparation of 177Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators Source: PubMed URL: [Link]
-
Title: Chemistry and bifunctional chelating agents for binding 177Lu Source: IAEA IRIS URL: [Link]
-
Title: Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225 Source: ResearchGate URL: [Link]
-
Title: Safety and Therapeutic Optimization of Lutetium-177 Based Radiopharmaceuticals Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: Lutetium Lu 177 Vipivotide Tetraxetan: First Approval Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: Long-Term Safety of Lutetium (177Lu) Vipivotide Tetraxetan in Participants With Prostate Cancer Source: National Cancer Institute (NCI) URL: [Link]
-
Title: Lutetium - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Lutetium-177 vipivotide tetraxetan | Radiology Reference Article Source: Radiopaedia.org URL: [Link]
-
Title: Expert explains everything you need to know about lutetium Lu-177 vipivotide tetraxetan for mCRPC Source: Urology Times URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Safety and Therapeutic Optimization of Lutetium-177 Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 6. What is core patent covering Lutetium-177 Vipivotide Tetraxetan? [synapse.patsnap.com]
- 7. Macrocyclic chelates of radiometals for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of PET Radiochemistry, Part 2: Radiometals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
The Linker's Crucial Role: A Comparative Guide to Structure-Activity Relationships in PSMA-617 Analogues
For researchers, scientists, and drug development professionals vested in the future of radioligand therapy, the intricate dance of molecular design is paramount. Within the celebrated architecture of PSMA-617, a potent inhibitor of the prostate-specific membrane antigen (PSMA), the often-underestimated linker region holds the key to unlocking enhanced therapeutic potential. This guide delves into the critical structure-activity relationships (SAR) of the PSMA-617 linker, offering a comparative analysis of key modifications and the experimental data that underpins our understanding.
PSMA-617 is a tripartite molecule, consisting of a glutamate-urea-lysine pharmacophore for PSMA binding, a DOTA chelator for radiolabeling with therapeutic isotopes like Lutetium-177, and a linker connecting these two functional ends.[1][2] The linker is far from a passive spacer; its composition profoundly influences the molecule's affinity, internalization, and pharmacokinetic profile, ultimately impacting therapeutic efficacy and off-target toxicity.[3] This guide will dissect the rationale behind linker modifications and provide detailed protocols for the essential assays used to evaluate their impact.
Deconstructing PSMA-617: The Linker's Strategic Importance
The linker in PSMA-617, composed of 2-naphthyl-L-alanine and a cyclohexyl group, was a deliberate design choice to optimize the molecule's properties.[4] The 2-naphthyl-L-alanine moiety, in particular, is thought to interact favorably with a hydrophobic pocket in the PSMA binding site, contributing to the high affinity of the parent molecule.[3] However, the quest for improved therapeutic indices has spurred extensive investigation into linker modifications. The primary goals of these modifications are to:
-
Enhance Binding Affinity and Specificity: Fine-tuning linker length, rigidity, and composition can optimize interactions with the PSMA binding pocket.
-
Modulate Pharmacokinetics: Altering lipophilicity and charge can influence blood clearance, tumor uptake, and off-target accumulation in organs like the kidneys and salivary glands.[5]
-
Improve Internalization: The rate and extent of cellular internalization are critical for delivering a lethal radiation dose to cancer cells.
The following diagram illustrates the fundamental structure of PSMA-617, highlighting the key components that are central to SAR studies.
Caption: Molecular components of PSMA-617.
Comparative Analysis of Linker Modifications
Numerous studies have explored the impact of modifying the PSMA-617 linker. Here, we compare some of the most informative approaches, supported by experimental data.
Charged Linkers: Modulating Pharmacokinetics
The introduction of charged amino acids, such as histidine and glutamic acid, into the linker has been investigated as a strategy to alter the pharmacokinetic profile of PSMA-617.[5] The rationale is that increasing the hydrophilicity of the molecule can lead to faster clearance from non-target tissues and potentially reduce off-target toxicity.
| Linker Modification | Key Findings | Supporting Data (IC50) | Reference |
| Parent PSMA-617 | High affinity and established clinical efficacy. | ~2.34 nM | [6] |
| Histidine/Glutamic Acid Variants | Introduction of these charged residues resulted in measurable changes in pharmacokinetic properties. Some modifications led to improved tumor-to-kidney ratios at early time points. However, predicting the effect on salivary gland uptake remains challenging. | 10.40 ± 2.94 nM to 78.6 ± 44.1 nM | [5][7] |
Lipophilicity and Aromatic Interactions
The lipophilic 2-naphthyl-L-alanine in the PSMA-617 linker is crucial for its high affinity. However, studies have explored replacing it with less lipophilic moieties to potentially improve the overall pharmacological profile.
| Linker Modification | Key Findings | Supporting Data (IC50) | Reference |
| Parent PSMA-617 | Contains a highly lipophilic 2-naphthyl moiety. | ~5 nM (in some assays) | [8] |
| 3-styryl-l-Ala substitution | Replacing 2-naphthyl-l-Ala with the less lipophilic 3-styryl-l-Ala maintained high PSMA inhibition potency, cellular binding, and internalization. This suggests that the 3-styryl-l-Ala is a suitable alternative. | P17: ~15 nM, P18: ~10 nM | [8] |
Cyclohexyl Ring and Tranexamic Acid Modifications
The cyclohexyl ring and tranexamic acid components of the linker also contribute to the overall conformation and properties of PSMA-617.
| Linker Modification | Key Findings | Supporting Data | Reference |
| Parent PSMA-617 | Contains a trans-cyclohexyl moiety. | - | [3] |
| Phenyl group substitution | Replacing the cyclohexyl ring with a phenyl group (in conjunction with the 3-styryl-l-Ala modification) resulted in a compound (P18) with high affinity. | IC50 of ~10 nM | [8] |
| Tranexamic acid substitution | Substitution of tranexamic acid with L-tyrosine in the linker led to an improved tumor-to-blood ratio, highlighting it as a promising modification. | Favorable in vivo targeting properties. | [2][3] |
The following diagram illustrates a generalized workflow for a structure-activity relationship study of the PSMA-617 linker.
Caption: A typical workflow for SAR studies of the PSMA-617 linker.
Experimental Protocols: A Guide to Best Practices
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50 and Ki) of a non-radiolabeled test compound by measuring its ability to displace a known radiolabeled ligand from the PSMA receptor.
Materials:
-
PSMA-expressing cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)
-
Unlabeled test compounds (PSMA-617 analogues)
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Culture: Culture PSMA-expressing cells to confluency in appropriate media.
-
Membrane Preparation (Optional but recommended for higher throughput):
-
Homogenize cells in cold lysis buffer.
-
Centrifuge to pellet membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a binding buffer.[9]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound to different wells. Include a control with only the radioligand (total binding) and a control with the radioligand and a high concentration of an unlabeled competitor to determine non-specific binding.[9]
-
-
Incubation: Add the cell membranes or intact cells to each well and incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[9]
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]
-
Protocol 2: Radioligand Internalization Assay
This assay measures the amount of radioligand that is actively transported into the cell after binding to the PSMA receptor.
Materials:
-
PSMA-expressing cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-expressing cells in multi-well plates and allow them to adhere overnight.
-
Incubation with Radioligand:
-
Add the radiolabeled PSMA ligand to the cells at a specific concentration.
-
Incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h) to measure the kinetics of internalization.[10]
-
-
Separation of Surface-Bound and Internalized Ligand:
-
At each time point, place the plate on ice to stop internalization.
-
Collect the supernatant (containing unbound ligand).
-
Wash the cells with ice-cold PBS.
-
Add the acid wash buffer and incubate for a short period (e.g., 5-10 minutes) to remove the surface-bound radioligand. Collect this fraction.[11]
-
Lyse the cells with a lysis buffer to release the internalized radioligand. Collect this fraction.
-
-
Quantification:
-
Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized).
-
Plot the percentage of internalization over time to determine the internalization rate.
-
Protocol 3: In Vivo Biodistribution Studies
These studies evaluate the uptake and clearance of a radiolabeled compound in a living organism, typically in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)
-
Radiolabeled PSMA ligand
-
Saline solution for injection
-
Anesthesia
-
Dissection tools
-
Gamma counter
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting PSMA-expressing cells into immunocompromised mice.[12]
-
Radioligand Administration:
-
Time-Course Study:
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.[13]
-
-
Organ and Tumor Harvesting:
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
-
Quantification:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-organ ratios to assess the targeting efficiency.
-
Conclusion and Future Directions
The linker region of PSMA-617 is a fertile ground for optimization. Structure-activity relationship studies have demonstrated that modifications to the linker can significantly impact the affinity, internalization, and pharmacokinetic properties of PSMA-targeting radioligands. While the parent molecule, PSMA-617, remains a clinical benchmark, the insights gained from these comparative studies are paving the way for the next generation of theranostic agents with improved tumor-to-background ratios and potentially reduced side effects.
Future research will likely focus on more sophisticated linker designs, incorporating elements for controlled release, enhanced tumor penetration, and further refinement of pharmacokinetic profiles. The continued application of the rigorous experimental protocols outlined in this guide will be crucial for the successful translation of these novel agents from the laboratory to the clinic.
References
-
Eder, A. C., et al. (2021). Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules. Journal of Nuclear Medicine, 62(8), 1145-1151. [Link]
-
Hajduová, K., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Pharmaceutics, 14(5), 1098. [Link]
-
Benešová, M., et al. (2023). Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers. Royal Society Open Science, 10(3), 221169. [Link]
-
Eder, M., et al. (2021). Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules. Journal of Nuclear Medicine, 62(8), 1145-1151. [Link]
-
Wurzer, A., et al. (2026). Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics, 16(1), 1-14. [Link]
-
Wurzer, A., et al. (2026). Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics. [Link]
-
Li, A., et al. (2023). Whole-cell radioligand binding for receptor internalization. protocols.io. [Link]
-
Hajduová, K., et al. (2022). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. Pharmaceutics. [Link]
-
Barve, A., et al. (2023). Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics. Pharmaceuticals, 16(8), 1154. [Link]
-
Fassbender, T. F., et al. (2022). Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice. Journal of Nuclear Medicine, 63(1), 89-95. [Link]
-
Wikipedia. Vipivotide tetraxetan. [Link]
-
Rosar, F., et al. (2021). Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T. Journal of Nuclear Medicine, 62(8), 1138-1144. [Link]
-
Zhang, L., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(16), e873. [Link]
-
Fassbender, T. F., et al. (2022). Administration routes for SSTR- / PSMA- and FAP-directed theranostic radioligands in mice. Journal of Nuclear Medicine. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Data Sheet. [Link]
-
ResearchGate. Internalization studies after incubation with LNCaP cells at... [Link]
-
ClinicalTrials.gov. (2022). PROTOCOL NO. PSMA-617-01 / NCT03511664 VISION: AN INTERNATIONAL, PROSPECTIVE, OPEN-LABEL, MULTICENTER, RANDOMIZED PHASE 3 STUDY. [Link]
-
Fendler, W. P., et al. (2023). PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0. European Journal of Nuclear Medicine and Molecular Imaging, 50(5), 1466-1486. [Link]
Sources
- 1. [PDF] Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands | GU Oncology Now [guoncologynow.com]
- 3. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Senior Application Scientist's Guide to Benchmarking Vipivotide Tetraxetan Against Next-Generation PSMA Ligands
Introduction
The approval of Lutetium (¹⁷⁷Lu) Vipivotide Tetraxetan (Pluvicto®, formerly ¹⁷⁷Lu-PSMA-617) marked a paradigm shift in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This pioneering radioligand therapy (RLT) validated the Prostate-Specific Membrane Antigen (PSMA) as a premier theranostic target. PSMA, a transmembrane glycoprotein, is overexpressed in the majority of prostate cancer cells, making it an ideal candidate for targeted radiation delivery.[4][5][6] Vipivotide tetraxetan links the PSMA-targeting small molecule, PSMA-617, to the beta-emitting radionuclide Lutetium-177.[7] Upon binding to PSMA on cancer cells, the radioligand is internalized, delivering a cytotoxic dose of radiation that induces DNA damage and subsequent cell death.[6][8]
While the clinical success of Vipivotide tetraxetan, demonstrated in landmark trials such as VISION and TheraP, is undeniable[4][9], the field is rapidly evolving. The scientific community is actively pursuing new PSMA-targeted ligands with the ambition to improve upon the established benchmark. The core objectives driving this innovation are to enhance therapeutic efficacy, broaden the therapeutic window, and overcome resistance mechanisms. This guide provides an in-depth comparison of Vipivotide tetraxetan against emerging PSMA ligands, offering researchers and drug developers a framework for preclinical and clinical evaluation, supported by detailed experimental protocols.
The Benchmark: Performance Profile of ¹⁷⁷Lu Vipivotide Tetraxetan (¹⁷⁷Lu-PSMA-617)
Understanding the performance of the incumbent is critical for contextualizing the advancements of new agents. ¹⁷⁷Lu-PSMA-617's approval was based on the Phase III VISION trial, which showed a significant improvement in overall survival (OS) and radiographic progression-free survival (rPFS) in patients with PSMA-positive mCRPC.[3][9]
-
Efficacy: In the VISION trial, ¹⁷⁷Lu-PSMA-617 plus best standard of care (BSoC) demonstrated a median OS of 15.3 months compared to 11.3 months with BSoC alone.[3] The TheraP trial, a head-to-head comparison, found that ¹⁷⁷Lu-PSMA-617 resulted in a higher PSA response rate (≥50% decline) compared to cabazitaxel.[4]
-
Safety Profile: The most common adverse events associated with ¹⁷⁷Lu-PSMA-617 include fatigue, dry mouth (xerostomia), nausea, and myelosuppression (anemia, thrombocytopenia, leukopenia).[3][7][9] These toxicities are primarily attributed to off-target radiation to the salivary glands, kidneys, and bone marrow.
The Next Wave: Emerging PSMA Ligands
The development of new PSMA ligands is largely focused on three areas: modifying the radionuclide, altering the chemical structure of the ligand (chelator and linker), or a combination of both.
Alternative Radionuclides: The Rise of Alpha-Emitters
The most significant shift from the ¹⁷⁷Lu-PSMA-617 paradigm is the use of alpha-emitting radionuclides, such as Actinium-225 (²²⁵Ac).
-
²²⁵Ac-PSMA-617: Actinium-225 emits high-energy alpha particles with a short path length, resulting in highly localized and potent cytotoxicity through the induction of complex DNA double-strand breaks.[5] This makes it a compelling option for patients who have failed beta-emitter therapy.[5]
-
Efficacy: Multiple retrospective studies have shown remarkable efficacy, with PSA declines of ≥50% observed in over 60% of patients, many of whom were heavily pre-treated and had progressed on ¹⁷⁷Lu-PSMA-617.[5][10]
-
Safety: The primary dose-limiting toxicity is severe xerostomia, a consequence of high radiation doses to the salivary glands.[10] Hematotoxicity and nephrotoxicity have been reported but are generally manageable.[10][11] Ongoing research is focused on mitigating salivary gland toxicity to improve the therapeutic index.
-
Structural Evolution: Refining the Ligand
Modifications to the chelator and linker regions of the PSMA inhibitor aim to optimize the pharmacokinetic profile—improving tumor uptake and retention while accelerating clearance from non-target organs.[12][13]
-
¹⁷⁷Lu-PSMA-I&T: This ligand is one of the most clinically advanced alternatives to PSMA-617. It utilizes a different chelator (DOTAGA) compared to the DOTA chelator in PSMA-617.[14]
-
Comparative Performance: Head-to-head and matched-pair analyses have suggested that ¹⁷⁷Lu-PSMA-I&T and ¹⁷⁷Lu-PSMA-617 have broadly similar efficacy and safety profiles.[15][16][17] Some dosimetry studies indicate that ¹⁷⁷Lu-PSMA-I&T may have a higher absorbed dose in the kidneys but potentially lower uptake in salivary glands, though clinical significance varies across studies.[18][19] Overall survival in matched-pair analyses was not significantly different, with median OS around 12-13 months for both agents in heavily pre-treated populations.[15][16]
-
-
Novel Linkers and Albumin Binders: Preclinical research is exploring ligands with modified linkers to enhance tumor targeting.[20][21] For example, incorporating albumin-binding moieties can extend the circulation half-life, potentially leading to higher tumor accumulation.[22] Ligands like PSMA-TO-1 have been developed to have a longer circulation time, which in preclinical models resulted in greater tumor uptake over time compared to PSMA-617, though this was accompanied by increased kidney uptake.[23][24]
-
Radiohybrid (rhPSMA) Ligands: These next-generation agents are designed to be "true theranostics," allowing for labeling with both diagnostic (e.g., ¹⁸F) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides with identical molecular structures.[25] Preclinical data for agents like ¹⁷⁷Lu-rhPSMA-10.1 suggest favorable properties, including higher tumor accumulation and potentially lower kidney doses compared to PSMA-617.[25]
Conceptual Overview: Mechanism of PSMA-Targeted Radioligand Therapy
Caption: Mechanism of PSMA-targeted radioligand therapy.
Comparative Performance Data Summary
The following table summarizes key performance metrics for Vipivotide tetraxetan and select emerging ligands based on available clinical and preclinical data.
| Feature | ¹⁷⁷Lu-Vipivotide Tetraxetan (PSMA-617) | ¹⁷⁷Lu-PSMA-I&T | ²²⁵Ac-PSMA-617 |
| Radionuclide | Lutetium-177 (β⁻ emitter) | Lutetium-177 (β⁻ emitter) | Actinium-225 (α emitter) |
| Mechanism | DNA single/double-strand breaks | DNA single/double-strand breaks | High-potency DNA double-strand breaks |
| PSA ≥50% Response | ~44% (vs. chemo)[26] | Similar to PSMA-617[15][17] | >60% (often post-¹⁷⁷Lu-PSMA)[5][10] |
| Median OS | ~15.3 months (VISION trial)[3] | ~12-13 months (matched-pair)[15][16] | ~12.5 months (meta-analysis)[10] |
| Primary Toxicity | Myelosuppression, Xerostomia[9] | Myelosuppression, Xerostomia[15] | Severe Xerostomia[10] |
| Key Advantage | Established efficacy and safety profile | Similar efficacy to PSMA-617[16] | High potency, effective after beta-RLT failure |
| Key Challenge | Acquired resistance | Demonstrating superiority over PSMA-617 | Salivary gland toxicity |
Experimental Protocols for Head-to-Head Ligand Evaluation
To objectively benchmark new ligands against an established standard like Vipivotide tetraxetan, a tiered approach from in vitro characterization to in vivo efficacy is essential. The following protocols represent a self-validating system for rigorous comparison.
Experimental Workflow for Ligand Characterization
Caption: Interplay of ligand properties and their impact on the therapeutic window.
Conclusion and Future Directions
Vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617) has fundamentally changed the treatment landscape for advanced prostate cancer and set a high bar for new PSMA-targeted radioligand therapies. However, the field is not static. The development of novel ligands is a testament to the drive for continuous improvement.
The data suggest that alpha-emitters like ²²⁵Ac-PSMA-617 offer a significant potency advantage and may provide a salvage option for patients failing beta-emitter therapies, provided the challenge of xerostomia can be managed. Meanwhile, structurally optimized ligands like ¹⁷⁷Lu-PSMA-I&T have shown comparable performance to the benchmark, while a new generation of agents with modified linkers and chelators holds preclinical promise for superior tumor-to-organ ratios. [20][25] For researchers and developers, the path forward requires rigorous, standardized, and comparative evaluation. The experimental workflows outlined in this guide provide a robust framework for generating the high-quality data needed to identify truly superior next-generation PSMA ligands. The ultimate goal remains the same: to deliver more effective, more targeted, and safer radiation therapies to patients, maximizing efficacy while minimizing toxicity. The evolution from Vipivotide tetraxetan is well underway, promising an even more potent and personalized future for prostate cancer treatment.
References
- Frontiers. (2024, March 20).
- PMC - NIH. (2025, September 1).
- NIH. (2025, September 26).
- Int J Mol Sci. (n.d.).
- PMC - PubMed Central. (n.d.).
- PubMed. (n.d.). Tracing the global evolution of PSMA-targeted radioligand therapy in prostate cancer: clinical advancements, future directions, and challenges.
- PMC. (n.d.).
- ACS Publications. (2022, September 14). New PSMA-Targeting Ligands: Transformation from Diagnosis (Ga-68) to Radionuclide Therapy (Lu-177) | Journal of Medicinal Chemistry.
- UroToday. (n.d.).
- ResearchGate. (2025, October 1). (PDF)
- ReachMD. (2025, May 28).
- Journal of Nuclear Medicine. (2022, August 1). Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry.
- Pluvicto. (n.d.). What Is PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan)?.
- Frontiers. (n.d.).
- PR Newswire. (2023, October 23).
- Journal of Nuclear Medicine. (2024, June 1).
- PMC - NIH. (2025, February 28).
- Journal of Nuclear Medicine. (2019, May 1).
- PMC - NIH. (2022, March 4).
- PubMed. (2025, April 1). 225 Ac-PSMA-617 Augmentation After Insufficient Response Under 177 Lu-PSMA-617 Radioligand Therapy in mCRPC: Evaluation of Outcome and Safety From a Prospective Registry (REALITY Study).
- Novartis. (2025, June 2).
- Theranostics. (n.d.).
- Semantic Scholar. (n.d.).
- NCBI Bookshelf - NIH. (n.d.). Clinical Review - Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto).
- UroToday. (2025, March 29). PSMA and Beyond 2025: PSMA-I&T vs PSMA-617: Is There a Difference?.
- Journal of Nuclear Medicine. (2025, June 1).
- GU Oncology Now. (2022, October 14). Comparing PSMA-TO-1 With PSMA-617.
- Targeted Oncology. (2022, March 29). Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC.
- ResearchGate. (n.d.).
- uu .diva. (2023, December 12).
- PMC - NIH. (n.d.). Lutetium Lu 177 Vipivotide Tetraxetan: First Approval.
- LigandTracer. (2024, March 20).
- NWO. (2025, January 1).
- ResearchGate. (2025, August 10). (PDF)
- mdpi.com. (2022, November 30). Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands.
- Wikipedia. (n.d.). Lutetium (177Lu) vipivotide tetraxetan.
- PMC - PubMed Central. (n.d.).
- Frontiers. (2022, August 8).
- ResearchGate. (2025, August 6). (PDF) Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)
- PubMed. (n.d.).
- NIH. (2022, October 1). Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225.
- ResearchGate. (n.d.). (PDF) Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225.
Sources
- 1. Tracing the global evolution of PSMA-targeted radioligand therapy in prostate cancer: clinical advancements, future directions, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 8. What Is PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan)? [us.pluvicto.com]
- 9. Clinical Review - Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and Safety of 225Ac-PSMA-617-Targeted Alpha Therapy in Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 11. Clinical Experience on 225Ac-PSMA-617 Targeted Alpha Therapy in Metastatic Castration Resistant Prostate Cancer Patients: Safety and Efficacy Results | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]
- 17. Comparative Safety and Efficacy of 177Lu-PSMA-617 and 177Lu-PSMA-I&T Radioligand Therapy in a Taiwanese Population with Metastatic Castration-Resistant Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. Frontiers | Advancements in PSMA ligand radiolabeling for diagnosis and treatment of prostate cancer: a systematic review [frontiersin.org]
- 19. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. guoncologynow.com [guoncologynow.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. guoncologynow.com [guoncologynow.com]
- 24. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. urotoday.com [urotoday.com]
- 26. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Vipivotide Tetraxetan and its Radiolabeled Conjugates
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of advanced therapeutics, such as the components of targeted radioligand therapies, demands rigorous adherence to scientifically sound protocols. This guide provides essential, in-depth procedures for the proper disposal of Vipivotide tetraxetan and its primary radiolabeled conjugate, Lutetium-177 (¹⁷⁷Lu) Vipivotide tetraxetan. Our focus is not just on the "how," but the "why," ensuring that every step is understood from a perspective of chemical safety, radiation physics, and regulatory compliance.
Core Directive: A Risk-Based Approach to Disposal
The first and most critical step in any disposal plan is to understand the nature of the material being handled. The disposal pathway for Vipivotide tetraxetan is fundamentally determined by a single question: Is it radioactive?
-
Vipivotide Tetraxetan (Non-Radioactive): In its non-radiolabeled form, this molecule is a chemical precursor.[1] While not radioactive, it is classified as a hazardous chemical. The Safety Data Sheet (SDS) indicates it is harmful if swallowed and causes skin and serious eye irritation.[2] Its disposal is governed by chemical and cytotoxic waste regulations.
-
¹⁷⁷Lu-Vipivotide Tetraxetan (Radioactive): Once chelated with Lutetium-177, the compound becomes a radiopharmaceutical.[3][4] The primary hazard shifts from chemical toxicity to ionizing radiation.[5] Its disposal is dictated by strict nuclear regulatory standards, focusing on radiation safety and the principle of ALARA (As Low As Reasonably Achievable).
The following decision workflow provides a high-level overview of the segregation and disposal process.
Caption: Waste Disposal Decision Workflow.
Part 1: Disposal of Non-Radioactive Vipivotide Tetraxetan
This protocol applies to the Vipivotide tetraxetan precursor before it has been radiolabeled. The primary hazards are chemical in nature.[2]
Hazard Profile & Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4)[2] | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin corrosion/irritation (Category 2)[2] | Nitrile gloves (or other chemically resistant gloves) |
| Serious eye damage/eye irritation (Category 2A)[2] | Safety glasses with side shields or safety goggles |
Step-by-Step Disposal Protocol
-
Segregation at Point of Generation:
-
Immediately segregate all materials that have come into contact with Vipivotide tetraxetan from general laboratory waste.[6] This includes unused solutions, contaminated labware (pipette tips, tubes), and contaminated PPE.
-
-
Liquid Waste Management:
-
Solid Waste Management:
-
Place all contaminated solid waste (e.g., gloves, bench paper, plasticware) into a designated, leak-proof hazardous chemical waste container.[6]
-
Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container specifically designated for chemical or cytotoxic waste.[6]
-
-
Container Management and Final Disposal:
-
Ensure all waste containers are securely closed and labeled with, at a minimum: "Hazardous Waste," the chemical name ("Vipivotide tetraxetan"), and the date of accumulation.
-
Store the waste in a designated, secure area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service.
-
Part 2: Disposal of ¹⁷⁷Lu-Vipivotide Tetraxetan Radioactive Waste
This protocol applies to the radiolabeled drug and all materials contaminated during its handling and use. The disposal process is significantly more complex due to the radioactive nature of the waste.
The Critical Importance of Isotope Purity
The management of Lutetium-177 waste hinges on understanding its production method. ¹⁷⁷Lu can be produced via two routes, each with profound implications for waste disposal:[7][8]
-
Indirect Route (Non-Carrier-Added): This method produces high-purity ¹⁷⁷Lu with no significant long-lived contaminants. This is the method typically used for Pluvicto®.[9]
-
Direct Route (Carrier-Added): This method can co-produce Lutetium-177m (¹⁷⁷ᵐLu) , a long-lived metastable isomer.[7][8]
The presence of ¹⁷⁷ᵐLu fundamentally changes the disposal pathway. Its long half-life makes on-site decay impractical and non-compliant with most regulations.[7][10]
| Isotope | Half-Life | Primary Hazard | Standard Disposal Method |
| Lutetium-177 (¹⁷⁷Lu) | ~6.7 days[7][11] | Beta (β⁻) and Gamma (γ) Radiation | Decay-in-Storage (DIS) |
| Lutetium-177m (¹⁷⁷ᵐLu) | ~160.4 days[7][9][11] | Isomeric Transition & Beta Radiation | Licensed Radioactive Waste Broker |
Actionable Directive: Before generating waste, you must consult the Certificate of Analysis (CoA) provided with your radiopharmaceutical. The CoA will specify the production method. If it indicates "carrier-added" or lists ¹⁷⁷ᵐLu as an impurity, you must follow the procedures for long-lived waste.[9]
Step-by-Step Disposal Protocol for ¹⁷⁷Lu-Vipivotide Tetraxetan
This workflow assumes the use of non-carrier-added ¹⁷⁷Lu (no significant ¹⁷⁷ᵐLu impurity).
Caption: Decay-in-Storage (DIS) Workflow.
-
Segregation and Shielding:
-
At the point of generation, immediately place all radioactive waste into designated, shielded containers.[12] Use tongs and appropriate shielding to minimize radiation exposure.[13]
-
Use separate, clearly labeled containers for different waste types:
-
Dry Solids: PPE, absorbent paper, contaminated vials.
-
Sharps: Needles and syringes in a shielded, puncture-proof container.
-
Aqueous Liquids: Unused doses, first-pass decontamination rinses.
-
-
Each container must be labeled with the "Caution - Radioactive Material" symbol, the isotope (¹⁷⁷Lu ), the initial date of storage, and the estimated activity.[9]
-
-
Decay-in-Storage (DIS):
-
The principle of DIS is to store the waste long enough for the radioactivity to decay to negligible levels.[7]
-
A conservative and widely accepted standard is to store the waste for a minimum of 10 half-lives .[9]
-
For ¹⁷⁷Lu, this translates to: 10 x 6.7 days = 67 days . A 70-day storage period is a practical benchmark.[7]
-
Store the waste in a secure, designated radioactive materials storage area with restricted access.
-
-
Final Survey and Disposal:
-
After the ~70-day decay period, the waste must be surveyed with a calibrated radiation survey meter (e.g., a Geiger-Müller counter) before disposal.
-
Hold the probe against the surface of the waste container. The reading must be indistinguishable from the normal background radiation level of the area.
-
If the survey confirms the waste is at background levels:
-
Obliterate or remove all radioactive material labels.
-
The waste can now be disposed of through the appropriate non-radioactive stream (e.g., regular trash, chemical waste for liquids, sharps box).
-
-
If the waste still reads above background: Do not dispose of it. Re-label it for a further decay period and consult with your institution's Radiation Safety Officer (RSO). This could indicate a higher initial activity than estimated or the presence of unexpected long-lived contaminants.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces (e.g., biological safety cabinets, benchtops) after handling ¹⁷⁷Lu-Vipivotide tetraxetan.
-
A validated three-step process is recommended:[6]
-
Deactivation: Apply a deactivating agent such as a 10% bleach solution and allow for appropriate contact time.
-
Cleaning: Wipe the surface clean.
-
Rinsing: Rinse with a neutralizing agent like 70% ethanol or sterile water to remove any corrosive residue from the bleach.
-
-
All cleaning materials (wipes, pads) must be disposed of as radioactive waste.
-
References
-
Radio Pharmaceuticals - Storage, dispensing and disposal of radiopharmaceuticals. Noteskarts.
-
Navigating the Disposal of Investigational Antibody-Drug Conjugates: A Guide for Laboratory Professionals. Benchchem.
-
Vipivotide tetraxetan. Wikipedia.
-
Vipivotide tetraxetan-SDS. MedChemExpress.
-
Safe Handling Procedures for Radiopharmaceuticals. University of Wisconsin Hospitals and Clinics Authority.
-
Markham, J. E., & Keam, S. J. (2022). Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. Molecular diagnosis & therapy, 26(4), 459–466.
-
Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. ResearchGate.
-
Marcus, C., Wadhwa, P., & Duan, H. (2023). Logistical, technical, and radiation safety aspects of establishing a radiopharmaceutical therapy program: A case in Lutetium-177 prostate-specific membrane antigen (PSMA) therapy. Journal of applied clinical medical physics, 24(1), e13840.
-
How should patients manage Lu-PSMA-617 waste disposal?. AuntMinnie.com.
-
Radiopharmaceuticals. Textbookofpharmacy.com.
-
Li, Y., Wang, Z., & Chen, Z. S. (2023). Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. Drugs of today (Barcelona, Spain : 1998), 59(1), 23–32.
-
Comprehensive Guide to Managing Radioactive Medical Waste in Healthcare. Med-Pro Disposal.
-
Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC. Targeted Oncology.
-
Structure of lutetium Lu-177 vipivotide tetraxetan (Pluvicto®)... ResearchGate.
-
Vipivotide tetraxetan Linker. Xcess Biosciences.
-
Lutetium Lu 177 vipivotide tetraxetan. MedicineNet.
-
Tips for managing radiopharmaceuticals. Cardinal Health.
-
Vipivotide tetraxetan Ligand-Linker Conjugate. Ambeed.com.
-
PLUVICTO (lutetium Lu 177 vipivotide tetraxetan) Label. U.S. Food and Drug Administration.
-
Waste management. RLT Institute - Novartis.
-
This compound. TargetMol.
-
Hope, T. A., et al. (2022). Best Patient Care Practices for Administering PSMA-Targeted Radiopharmaceutical Therapy. Journal of Nuclear Medicine, 63(Supplement 2), 29S-36S.
-
Technical Support Center: Managing Radioactive Waste from Lutetium-177 Production. Benchchem.
-
Rehel, J. L., et al. (2022). Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments. EJNMMI physics, 9(1), 11.
-
Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan. European Medicines Agency (EMA).
-
Farris, J., & Sussman, R. (2016). Evaluation and safe handling of ADCs and their toxic payloads: Part 2. Manufacturing Chemist.
-
Lutetium Lu 177 vipivotide tetraxetan (Pluvicto). UPMC.
-
Graves, S. A. (2023). Radiation Safety Considerations of Household Waste Disposal After Release of Patients Who Have Received [177Lu]Lu-PSMA-617. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 64(10), 1567–1569.
-
Graves, S. A. (2023). Radiation Safety Considerations of Household Waste Disposal After Release of Patients Who Have Received [177Lu]Lu-PSMA-617. Journal of Nuclear Medicine, 64(10), 1567-1569.
-
Dealing with Dry Waste Disposal Issues Associated with 177mLu Impurities: A Long-Term Challenge for Nuclear Medicine Departments. ResearchGate.
-
A COMPREHENSIVE GUIDE TO ADMINISTERING PLUVICTO®. Novartis.
-
What is Lutetium-177?. NRG PALLAS.
-
HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use PLUVICTO safely and effectively. Novartis.
-
How to Safely Handle Your Antibody Drug Conjugate. Lonza.
-
Denk, R. (2016). Best Practices for Handling Antibody Drug Conjugates. Pharmaceutical Technology, 40(2).
-
Antibody Drug Conjugates. Blue Ocean Life Sciences.
-
HIGHLIGHTS OF PRESCRIBING INFORMATION. U.S. Food and Drug Administration.
Sources
- 1. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]
- 9. Pardon Our Interruption [rltinstitute.novartis.com]
- 10. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Logistical, technical, and radiation safety aspects of establishing a radiopharmaceutical therapy program: A case in Lutetium‐177 prostate‐specific membrane antigen (PSMA) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radiology.wisc.edu [radiology.wisc.edu]
- 13. pluvicto-hcp.com [pluvicto-hcp.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Vipivotide Tetraxetan Linker
In the landscape of targeted therapeutics, the precision of each component is paramount, not only for efficacy but also for the safety of the researchers who handle them. Vipivotide tetraxetan, the ligand component of the approved radiopharmaceutical Lutetium Lu 177 Vipivotide Tetraxetan (Pluvicto®), is a sophisticated molecule designed to bind to Prostate-Specific Membrane Antigen (PSMA).[1][2] While the final radiolabeled product requires stringent radiation safety protocols, the non-radioactive linker itself possesses intrinsic chemical hazards that demand meticulous handling procedures.[3] This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required to handle the Vipivotide tetraxetan linker, ensuring the safety of laboratory personnel and the integrity of the research.
Understanding the Hazard: The "Why" Behind the "What"
The this compound, while not radioactive, is classified as a hazardous chemical. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
These classifications necessitate a PPE strategy that prevents ingestion, skin contact, and eye exposure. The principles for handling such potent compounds are similar to those for other highly potent active pharmaceutical ingredients (HPAPIs), including the payloads and linkers used in antibody-drug conjugates (ADCs).[4][5] The core principle is containment and creating a barrier between the researcher and the chemical.
Core PPE Requirements: A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling. The following table outlines the essential PPE for working with this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile and neoprene offer good chemical resistance.[6] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[3] |
| Lab Coat | Disposable, cuffed lab coat or a dedicated reusable lab coat. | Prevents contamination of personal clothing and skin. Cuffs provide a better seal with gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required. | Necessary when handling the powder outside of a containment device to prevent inhalation of airborne particles. |
Operational and Disposal Plans: A Step-by-Step Guide
The level of PPE required can vary based on the specific task and the potential for exposure. The following protocols provide step-by-step guidance for common laboratory procedures involving the this compound.
1. Weighing and Aliquoting Solid Linker:
This is a high-risk activity due to the potential for generating airborne particles.
-
Step 1: Containment. Perform all weighing and aliquoting of the solid linker inside a certified chemical fume hood, a glove box, or a similar containment device.[7]
-
Step 2: Donning PPE. Before entering the containment area, don a disposable lab coat, safety goggles, and double nitrile gloves. If not using a fully enclosed glovebox, a properly fitted N95 respirator is recommended.
-
Step 3: Handling. Use dedicated spatulas and weigh boats. Handle the material gently to minimize dust generation.
-
Step 4: Post-Handling. After handling, carefully wipe down all surfaces in the containment area with an appropriate deactivating solution or solvent. Dispose of all contaminated materials, including the outer gloves, in a clearly labeled hazardous waste container.
2. Preparing Solutions:
This process carries a risk of splashes and spills.
-
Step 1: Donning PPE. Wear a lab coat, safety goggles, and double nitrile gloves.
-
Step 2: Procedure. Conduct the dissolution of the linker in a chemical fume hood. Add the solvent to the solid linker slowly to avoid splashing.
-
Step 3: Waste Disposal. Dispose of any contaminated pipette tips, tubes, and solvent wipes in the designated hazardous chemical waste.
3. Disposal of this compound Waste:
Proper waste management is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the linker (gloves, weigh boats, pipette tips) should be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Decontamination: All non-disposable equipment (glassware, stir bars) must be thoroughly decontaminated. This may involve rinsing with a suitable solvent, followed by a wash with detergent and water.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling the this compound.
Caption: Workflow for risk assessment and PPE selection when handling this compound.
References
- Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC - NIH. (n.d.).
- Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - ResearchGate. (n.d.).
- Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed. (n.d.).
- PLUVICTO (lutetium Lu 177 vipivotide tetraxetan). (n.d.).
- This compound. (n.d.). TargetMol Chemicals Inc.
- Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC | Targeted Oncology. (2022, March 29).
- Administering Radioligand Therapy: Day of Delivery Workflow and Radiation Safety Precautions - ncoda. (n.d.).
- Lutetium lu 177 vipivotide tetraxetan (intravenous route) - Side effects & uses - Mayo Clinic. (n.d.).
- Lutetium Lu 177 vipivotide tetraxetan - MedicineNet. (n.d.).
- Lutetium (177Lu) vipivotide tetraxetan: Treatment protocol: Information for patients - GOV.UK. (2022, April 5).
- Occupational Health and Safety Considerations for the Handling and Manufacture of Antibody–Drug Conjugate (ADC) Payloads. (2019, July 15). In Books.
- Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates. (n.d.). Wiley Science Content Hub.
- Safety of PSMA-Targeted Molecular Radioligand Therapy with 177Lu-PSMA-617: Results from the Prospective Multicenter Phase 2 Trial RESIST-PC (NCT03042312) - NIH. (n.d.).
- Best Patient Care Practices for Administering PSMA-Targeted Radiopharmaceutical Therapy - PMC - NIH. (n.d.).
- Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - NIH. (n.d.).
- Safety of PSMA-targeted molecular radioligand therapy with 177Lu-PSMA-617: results from the prospective multicenter phase 2 trial RESIST-PC NCT03042312 | Journal of Nuclear Medicine. (2021, July 16).
- Pluvicto, INN-lutetium (177Lu) vipivotide tetraxetan. (2022, December 9). European Medicines Agency (EMA).
- Vipivotide tetraxetan-SDS-MedChemExpress. (n.d.).
- Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | Peptide Linker | MedChemExpress. (n.d.).
- How To Safely Handle Your Antibody Drug Conjugate - Bioprocess Online. (n.d.).
- (PDF) CHAPTER 21. Occupational Health and Safety Considerations for the Handling and Manufacture of Antibody–Drug Conjugate (ADC) Payloads - ResearchGate. (n.d.).
- Dosing and Administration Guide - PLUVICTO® (LUTETIUM LU 177 VIPIVOTIDE TETRAXETAN) - RLT Institute. (n.d.).
- ADCs Manufacturing and High Containment Aseptic Isolators - FPS Pharma. (n.d.).
Sources
- 1. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 6. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 7. fps-pharma.com [fps-pharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
